3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPWSRVEMSGMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170899 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18001-97-3 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Introduction: The Significance of a Versatile Siloxane Diol
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a specialized siloxane diol, is a critical building block in advanced materials science. Its unique molecular architecture, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, imparts desirable properties such as thermal stability, low surface energy, and biocompatibility to a variety of polymers. This guide provides a comprehensive overview of the primary synthesis methodologies for this compound, with a focus on practical application and theoretical underpinnings for researchers in materials science and drug development.
Primary Synthesis Route: Platinum-Catalyzed Hydrosilylation
The most prevalent and efficient method for synthesizing this compound is the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allyl alcohol, catalyzed by a platinum complex.
Reaction Mechanism and Causality
The hydrosilylation reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (allyl alcohol). Migratory insertion of the alkene into the platinum-hydride bond and subsequent reductive elimination yields the desired product and regenerates the catalyst.
Karstedt's catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, is highly effective for this transformation due to its high catalytic activity at low concentrations and solubility in common organic solvents.[1][2] The use of a highly efficient catalyst is crucial to drive the reaction to completion and minimize side reactions.
A potential side reaction is the O-silylation of allyl alcohol, which can be minimized by controlling the reaction conditions and catalyst choice.[3] Karstedt's catalyst is known to favor the desired C-silylation over O-silylation.[3]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Allyl alcohol
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a dried, inert-atmosphere flask equipped with a magnetic stirrer, condenser, and addition funnel, add allyl alcohol and anhydrous toluene.
-
Slowly add 1,1,3,3-tetramethyldisiloxane to the stirred solution.
-
Add Karstedt's catalyst (typically 2-5 ppm Pt relative to the reactants).[1] The reaction is often exothermic.
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by FT-IR (disappearance of the Si-H stretch around 2130 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton signal).[1][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any catalyst residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure diol.[1]
Characterization of this compound:
| Technique | Characteristic Signals |
| ¹H NMR | δ 0.1–0.3 ppm (s, 12H, Si–CH₃), δ 1.6–1.8 ppm (m, 4H, -CH₂-Si), δ 3.6–3.8 ppm (t, 4H, -CH₂-OH), broad signal for O-H.[1] |
| ²⁹Si NMR | δ -10 to -15 ppm (Si–O–Si), δ -35 to -40 ppm (Si–CH₂).[1] |
| FT-IR (cm⁻¹) | 3200–3600 (broad, O-H stretch), 2870-2960 (C-H stretch), 1050–1100 (strong, Si–O–Si stretch).[1] |
Alternative Synthesis Strategies
While hydrosilylation is the predominant method, other synthetic routes to dihydroxy-terminated siloxanes exist, offering alternative approaches depending on the desired scale and available starting materials.
Ring-Opening Polymerization of Cyclosiloxanes
Anionic or cationic ring-opening polymerization of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), can be employed to produce siloxane polymers.[5][6] By using a functionalized initiator or terminator, it is possible to introduce hydroxyl groups at the chain ends. This method is particularly useful for synthesizing longer-chain dihydroxy-terminated polysiloxanes. The molecular weight can be controlled by the monomer-to-initiator ratio.
Hydrolysis of Dichloro-Functionalized Siloxanes
Comparative Analysis of Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| Hydrosilylation | Karstedt's Catalyst | Toluene | 60–100 | >85 | High regioselectivity, high yield, one-step reaction.[1] | Requires a platinum catalyst, potential for side reactions. |
| Ring-Opening Polymerization | Acidic or Basic Catalyst | Varies | Varies | Varies | Allows for synthesis of various chain lengths. | May produce a distribution of polymer chain lengths. |
| Hydrolysis | Water/Base | Varies | Varies | Moderate | Avoids the use of expensive catalysts. | Multi-step process, may require harsh conditions. |
Conclusion and Future Outlook
The platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane remains the most practical and efficient method for the synthesis of this compound. The high yield, selectivity, and one-pot nature of this reaction make it ideal for both laboratory-scale and industrial applications. Future research may focus on developing more sustainable and cost-effective catalysts to replace platinum, as well as exploring novel synthesis routes to further expand the library of functionalized siloxane monomers.
References
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc.
-
Zhang, C. R., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979–6988. (URL: [Link])
-
Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. (URL: [Link])
-
Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites - ResearchGate. (URL: [Link])
-
Ring-opening polymerization of siloxanes with nitrogen containing bases - RosDok. (URL: [Link])
-
Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol - ResearchGate. (URL: [Link])
- Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 5. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Physicochemical properties of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
An In-Depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Section 1: Introduction and Molecular Overview
This compound, also widely known as 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane, is a unique organosilicon compound with the CAS Number 18001-97-3.[1][2][3][4] Its molecular structure is characterized by a central, flexible tetramethyldisiloxane core, which is flanked by two propyl chains terminating in primary hydroxyl (-OH) groups.[4] This bifunctional architecture imparts a hybrid set of properties: the siloxane backbone provides flexibility, low surface tension, and thermal stability, while the terminal hydroxyl groups offer polarity and reactive sites for a variety of chemical transformations.
This combination makes it a valuable building block in advanced materials science, particularly in the synthesis of modified polymers. It serves as a key monomer for introducing siloxane segments into organic polymer backbones, thereby enhancing properties such as flexibility, hydrophilicity, and surface characteristics.[5] Its applications span from performance coatings and adhesives to crosslinking agents in silicone elastomers.[5][6]
Caption: Molecular structure of this compound.
Section 2: Physicochemical Properties
The utility of this compound is directly derived from its distinct physical and chemical properties. The siloxane (Si-O-Si) linkage provides a high degree of rotational freedom, leading to a low glass transition temperature in polymers incorporating this moiety. The terminal hydroxyl groups enable hydrogen bonding and make the molecule reactive in condensation and crosslinking reactions.[5] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 18001-97-3 | [1][2][3] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [1][3][4] |
| Molecular Weight | 250.48 g/mol | [1][3][4] |
| Appearance | Clear to straw-colored liquid with a mild odor | [4][7] |
| Density | 0.953 g/mL at 25°C | [3][7] |
| Boiling Point | 75°C at 20 mmHg | [3][4] |
| Melting Point | < 0°C | [4][7] |
| Flash Point | 45°C | [3][7] |
| Refractive Index | 1.4472 at 20°C | [3] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [3] |
The hydrolytic stability under neutral conditions is a significant feature, ensuring its integrity in formulations that are not strongly acidic or basic.[3] However, the Si-O bond can be susceptible to cleavage under harsh pH conditions, a factor that must be considered in formulation and application environments.
Section 3: Synthesis and Mechanism
The most prevalent and efficient method for synthesizing this compound is through the hydrosilylation of an unsaturated alcohol with 1,1,3,3-Tetramethyldisiloxane (TMDS).[5]
Causality of Experimental Design
The chosen pathway involves the reaction of TMDS with allyl alcohol. This choice is deliberate:
-
High Reactivity: The Si-H bonds in TMDS are reactive towards the carbon-carbon double bond of allyl alcohol in the presence of a suitable catalyst.[5]
-
Atom Economy: Hydrosilylation is an addition reaction, making it highly atom-economical with no byproducts generated from the core reaction.
-
Catalyst of Choice: A platinum-based catalyst, such as Karstedt's catalyst, is typically employed.[5] Platinum catalysts are exceptionally efficient for hydrosilylation, enabling the reaction to proceed at low temperatures with high selectivity and yield, minimizing side reactions.
Caption: General workflow for the synthesis of the target compound via hydrosilylation.
Self-Validating Synthesis Protocol
The following protocol describes a laboratory-scale synthesis. The trustworthiness of this procedure is established through integrated purification and characterization steps, which validate the identity and purity of the final product.
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen), and a dropping funnel. The system must be thoroughly dried to prevent side reactions.
-
Charging Reactants: Charge the flask with 1,1,3,3-Tetramethyldisiloxane (1.0 eq) and the platinum catalyst (typically in the ppm range relative to the silane).
-
Initiating Reaction: Begin stirring and gently heat the flask to approximately 50-60°C.
-
Controlled Addition: Add allyl alcohol (2.1 eq, a slight excess) dropwise from the dropping funnel. The causality for slow addition is to control the exothermic reaction and prevent temperature spikes that could lead to side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from the TMDS.
-
Workup and Purification:
-
Product Validation (Trustworthiness):
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Confirm the molecular structure and absence of starting materials.
-
FT-IR Spectroscopy: Verify the absence of the Si-H peak and the presence of a broad O-H stretch (around 3300 cm⁻¹).
-
Gas Chromatography (GC): Assess the purity of the final product.
-
Section 4: Key Applications and Functional Insights
The unique dual-character of this molecule drives its use in several advanced applications.
-
Polymer Modification: It is a key monomer for producing silicone-polyether copolymers.[5] The siloxane unit is incorporated into a polymer backbone (e.g., polyurethane or polyester).
-
Causality: The flexible Si-O-Si linkage lowers the glass transition temperature of the resulting polymer, improving its flexibility at low temperatures. The terminal hydroxyl groups act as the reactive handles to integrate the molecule into the polymer chain.
-
-
Crosslinking Agent: In silicone elastomers and certain resin systems, the two terminal hydroxyl groups can react with other functional groups (e.g., isocyanates, carboxylic acids) to form a crosslinked network.[5]
-
Causality: As a difunctional molecule, it acts as a linker between two polymer chains, increasing the molecular weight and creating a robust three-dimensional network that enhances the mechanical properties and solvent resistance of the material.
-
-
Coatings and Adhesives: It is used as an additive or co-monomer in coatings.[5][6]
-
Causality: The siloxane portion of the molecule preferentially orients at the surface, which lowers the surface energy. This effect improves substrate wetting, flow, and leveling, while also imparting a degree of hydrophobicity and slip to the final coating.[6]
-
Section 5: Safety and Handling
According to safety data, this compound is classified as a hazardous substance.[7]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, it should be handled with the care appropriate for a laboratory chemical of unknown long-term effects.
References
- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb3PdbqVYGWOSaGSYQukEHoIjH3j1MbjWhGDkuQcNsr7HmMwXl9d08Zqgmo491SPZuBss2rDnAddUg9RdzPX8sfB0mbL1S-SWSOtvwP3FrMGJzK9dJ-Sv4UMx1xalwvDBf_88=]
- MSDS of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol) - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0bn4uZeZ1iIVgdSCxvhfgPWyy4RiZXXBPP9MmNy6lW__ca-_7GGI6za_5MjqoHvxs0ptDlou4aGOzw8OYg5UqVr7z3wKbZ4m49puWqREyIiG4k1EsxLMqOJaC_0gfFXd6QITBrW0qpXt5V6mGBhGi]
- 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Cfu2DWK7JKORwL0HIq5MxWuHJ5P_qGGZynOTIgsjzCwb6N1wEaC0FRKvCOnwT7yUF4HhPd2wbHEs9-KOfDN1kLSyxNoMhQzCj9cOigcTnsEEOgeFHMLkpmtBC1LdPR0-oJ5BfooiRDXMqNjVZTW21VZMZaKxMTdcTaO2qlrm]
- 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLZoxu5n78gnwRBhYtjWbaqQ5Fc2KuAdHjJw2tpAfn7ZN6yYEB9rztRRQ0cDXaKQ3uGg8oMtdlUI1GhiLCqV0NJYBQtnX_p0fqbvRpYFz30Zp2zUIC7pOAd5pMFkzRt6mymzoOFklR-Yimps18s2YUKJmisNGq7ARwEMARw==]
- 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXm18FDux-UHeJiGNd-Guouvlgb_ssjRTdD1ttCqdEj3HVg1TovCxrGjNVrcWhpiTULvx58jddySs2Qr9vI00YmNV8ABEV-GhBxpdzhCMguKWMuxd_Hg2wfBqcO3hMVnPQFTMGinapvk136FNFe0BZqfVT0M3_BjEMqVekpQR9A8tnUbtWW0LwsLYABLqL3qFDWxp6]
- 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeDQy0IwO1CeUaHmz_3JcGEs7Rxtx2a7mg28LaXrvl1bi2sYs3V--UfyADDPnGS-Y1SU59OBuPY-lz1VitzzZF9KhvnDGvTBVdwiIxWtegs1Oq1xZdaR5t5yAD01S_gYCwqTY=]
- CAS 18001-97-3 1,3-Bis(Hydroxypropyl)Tetramethyldisiloxane - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxn2njtErXzmtzSvt2YRw1fb_uKjK0bgTk_V3084DyXvlUkarVT4cwUxMTy0Ke9ap5LY0rYkV7FnMh6D14x_h1bbXZakcSgNmQVGWOkKJ2roDGmGscC2kpDe2_9AagxmP9M0Q7w52mmdBpCaAuSv4lYzbU-Yohsc9LuKsERnfhFQjwlYvtj6f13daD2Ur6FjHj9A_KBZwTR9PHpwXWytMi8GHUA==]
- 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanal | C10H22O3Si2 | CID - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbL_ZlVDqvHIECkzHK1KZ9OzPkXgoZJ-HL8CTXF-mfVCmT8Y4lTRLdlotiVbicvD88Qc5Ca0wBJ3cRvQ7G4l1ZA25TciHgb4C2YLpmObRFykKKkGMuuyetwhoj97Jlv2clvAsyAqwPNulzzJA=]
- CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-qyPk6fTF7SqSy5HgOgu-T_6fvMZIDXxBUc4xH_G3Aa_lTUbxO60MzNGHa3mYJxXR9Xx_W4MXMzJbQuysARifE6WAd-mPEhxVql46KAapGRJX5KlxnOjBKUQnXBLFMXng1zc8THhcL6KjbcNvjE=]
- A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol) - INNO Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwBP3oHrBxZAHJ-MkbSFmSMtSfYiE7YzSrv-EPsFUq6mH4EowjV9fAMdNG-5OprIRNkv0SfWzfZGgdzwr9ngrxF_gca3gdRxd5O5eh5O9JpiyfSRA79I21phvdQAe32_jZDKLzk4R_-9I_o6y66-TYiMUTInzhZ06kmkZUDhjBtIPN2fS65g7lVQ_P9NWapydJmr2KqV7eh63TOyVoBQW1Wt7RvnYnUIys]
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbehe2tLKFXgEPPmCdljOMKT3MmoNMK8PHOMdl-K2ZNUOQdq84p6q3T4D5fQ6PkN2BHzpFwfrAjUW4Qo4icVCIVf4bs82zPbo_qXcyaiBSe5FVi9-6kA1IF5EN5WGtuCtVVcRZQnLQy1igJvdu4SqKBMQ=]
- 1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_idiDRyyXrg5SZ5K_8yXoGJhXfKvDHCnFN47ffCijqs6txNqywLhiHH6sOMVa8HO3jNFpHDqeWUDRvBLAzksuKuEU_IulYGSB4nUBK6n5wCgqxXzUCOZJDrYT3gkkd9rG4ww=]
- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane - Chemos GmbH & Co. KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIs5vHhY-hnfmEDOUTqS5CgesGAhXhqaLv2_547D3aF2iTAIf01GI5CCdrfnERC6KC3GXys9_rvYS5JiAv7UMa7z1y0rzFNkDCq5xWIBYGVLnI-Q6_Plh81hm4nAVAQt0UTgR5RYEN8F3-Yj77EigS8cf7EEtjTMe8n4_zNrrvEQw2xQ==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 [chemicalbook.com]
- 3. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol | 18001-97-3 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol for Advanced Research and Development
This technical guide provides an in-depth analysis of the spectroscopic data for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS No: 18001-97-3), a key organosilicon compound utilized in polymer synthesis and as a crosslinking agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Synthesis Overview
This compound, also known as 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane, possesses a flexible siloxane backbone with terminal propanol functionalities. This unique structure imparts both hydrophobic (siloxane) and hydrophilic (hydroxyl) characteristics, making it a valuable building block in materials science.
The primary route for synthesizing this compound is through the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[1] This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).[2] The expertise in this synthesis lies in controlling the reaction conditions to favor the desired β-addition and minimize side reactions.
Caption: Synthesis of the target compound via hydrosilylation.
A detailed experimental protocol for this synthesis is provided in Section 5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the molecule.
Experimental Protocol: NMR Analysis
For optimal results, samples should be prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be advantageous for observing exchangeable protons like those in hydroxyl groups. The solution should be filtered to remove any particulate matter which can degrade spectral quality.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving good signal dispersion.
-
¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required.[4] A pulse program with proton decoupling, such as zgpg30, is typically used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[5]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.05 | Singlet | 12H | Si-CH ₃ |
| ~0.5 | Multiplet | 4H | Si-CH ₂-CH₂ |
| ~1.5 | Multiplet | 4H | Si-CH₂-CH ₂ |
| ~3.6 | Triplet | 4H | -CH ₂-OH |
| Variable | Broad Singlet | 2H | -OH |
Interpretation:
-
The prominent singlet at approximately 0.05 ppm is characteristic of the twelve magnetically equivalent protons of the four methyl groups attached to the silicon atoms. Its high upfield shift is a hallmark of protons on a carbon adjacent to a silicon atom.
-
The multiplets around 0.5 ppm and 1.5 ppm correspond to the two methylene groups of the propyl chain attached to the silicon atom. The multiplet at ~0.5 ppm is assigned to the methylene group directly bonded to the silicon, experiencing its shielding effect.
-
The triplet at approximately 3.6 ppm is assigned to the methylene group attached to the hydroxyl group. The triplet splitting pattern arises from coupling with the adjacent methylene protons.
-
A broad singlet, the chemical shift of which can vary depending on solvent and concentration, is indicative of the hydroxyl protons. This broadness is a result of chemical exchange.
Caption: Correlation of ¹H NMR signals to the molecular structure.
¹³C NMR Spectral Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ -2.0 | Si-C H₃ | The carbon of the methyl group bonded to silicon is highly shielded, resulting in a characteristic upfield shift, often below 0 ppm. |
| ~ 15.0 | Si-C H₂-CH₂ | This methylene carbon is directly attached to the silicon atom. |
| ~ 28.0 | Si-CH₂-C H₂ | The central methylene carbon of the propyl chain. |
| ~ 65.0 | -C H₂-OH | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded, appearing furthest downfield. |
Self-Validation: The presence of four distinct carbon signals is consistent with the molecular symmetry of the compound. The predicted chemical shifts align with established trends for alkylsiloxanes and alcohols.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for identifying the key functional groups present in this compound.
Experimental Protocol: FTIR Analysis
For liquid samples like this, Attenuated Total Reflectance (ATR) is the preferred FTIR technique as it requires minimal sample preparation.[7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
FTIR Spectral Data and Interpretation
The FTIR spectrum is dominated by strong absorptions characteristic of the siloxane and alcohol functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch | Intermolecularly hydrogen-bonded hydroxyl groups. |
| 2960-2850 | Medium | C-H stretch | Aliphatic C-H bonds in the methyl and propyl groups. |
| 1260-1250 | Strong | Si-CH₃ symmetric deformation | Characteristic vibration of methyl groups on silicon. |
| 1100-1000 | Very Strong, Broad | Si-O-Si asymmetric stretch | The defining absorption of the siloxane backbone. |
| ~800 | Strong | Si-C stretch and CH₃ rock | Vibrations associated with the Si-C bonds. |
Interpretation:
-
The most prominent feature is the very strong and broad absorption band in the 1100-1000 cm⁻¹ region, which is the classic signature of the Si-O-Si asymmetric stretching vibration.[9] Its intensity and breadth are indicative of the polymeric nature of the siloxane linkage.
-
A broad and strong band in the 3600-3200 cm⁻¹ region confirms the presence of the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding.
-
The sharp, strong peak around 1260 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups.
-
The absorptions in the 2960-2850 cm⁻¹ range are attributed to the stretching vibrations of the aliphatic C-H bonds in both the methyl and propyl moieties.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Experimental Protocol: Mass Spectrometry
Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, as it is polar due to the terminal hydroxyl groups and less prone to fragmentation during ionization compared to techniques like Electron Ionization (EI).[10]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: An ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is typically used, where the molecule is detected as a protonated species [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.[11]
-
Key Parameters: The spray voltage, capillary temperature, and gas flows are optimized to achieve a stable spray and maximize the signal of the ion of interest.[12]
Mass Spectrum Data and Interpretation
The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.
| m/z (mass-to-charge ratio) | Proposed Ion | Interpretation |
| 251.15 | [C₁₀H₂₆O₃Si₂ + H]⁺ | The protonated molecular ion, confirming the molecular weight of 250.48 g/mol . |
| 273.13 | [C₁₀H₂₆O₃Si₂ + Na]⁺ | The sodium adduct of the molecule, often observed in ESI-MS. |
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for organosiloxanes involve cleavage of the Si-O-Si and Si-C bonds. The observation of fragment ions can provide further structural confirmation.
Detailed Synthesis Protocol
The following is a representative protocol for the synthesis of this compound.
-
Reaction Setup: To a solution of allyl alcohol (e.g., 2 equivalents) in a dry, inert solvent such as toluene, add Karstedt's catalyst (e.g., 10-20 ppm Pt).[2]
-
Addition of Siloxane: Slowly add 1,1,3,3-tetramethyldisiloxane (1 equivalent) to the reaction mixture at a controlled temperature (e.g., 40-60 °C).[2] The reaction is exothermic, and slow addition is crucial to maintain temperature control.
-
Reaction Monitoring: The progress of the reaction can be monitored by FTIR by observing the disappearance of the Si-H stretching band at ~2130 cm⁻¹ from the starting siloxane.[13]
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diol.
Conclusion
The combination of NMR, FTIR, and mass spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The data presented in this guide, along with the outlined experimental considerations, offer a robust framework for researchers in the fields of polymer chemistry, materials science, and drug development to confidently identify and utilize this versatile organosilicon compound.
References
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. Retrieved from [Link]
-
Rbihi, Z., et al. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org. Retrieved from [Link]
-
Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. National Institutes of Health. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]
-
Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. (n.d.). Retrieved from [Link]
-
Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (2000). Journal of the American Chemical Society. Retrieved from [Link]
-
A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]
-
Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. (2016). Langmuir. Retrieved from [Link]
-
13 Carbon NMR. (n.d.). Retrieved from [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2012). ResearchGate. Retrieved from [Link]
-
Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (2000). ResearchGate. Retrieved from [Link]
-
Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC. Retrieved from [Link]
-
Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2004). National Institutes of Health. Retrieved from [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC International. Retrieved from [Link]
-
Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. (2020). YouTube. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scirp.org [scirp.org]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. 1,3-BIS(3-CYANOPROPYL)TETRAMETHYLDISILOXANE(18027-80-0) 13C NMR spectrum [chemicalbook.com]
- 7. pstc.org [pstc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol CAS number and identifiers
An In-depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 18001-97-3), a versatile organosiloxane compound. Characterized by a flexible siloxane backbone and terminal hydroxypropyl groups, this diol serves as a critical building block in advanced polymer chemistry. This document details its chemical identity, physicochemical properties, synthesis pathway via hydrosilylation, and key applications in the development of specialized materials. Furthermore, it outlines essential safety protocols and handling procedures for laboratory and industrial settings, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and safe utilization.
Core Chemical Identity & Identifiers
This compound is an organosilicon compound distinguished by a central disiloxane bond with methyl substituents and two terminal propanol functional groups. These hydroxyl groups are primary sites of reactivity, making the molecule a valuable precursor in polymerization and material modification.[1]
| Identifier | Value | Source(s) |
| CAS Number | 18001-97-3 | [1][2][3] |
| IUPAC Name | 3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | [2][4] |
| Synonyms | 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane; 4,4,6,6-tetramethyl-5-oxa-4,6-disila-nonane-1,9-diol | [2][3][5] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [2][3][6] |
| Molecular Weight | 250.48 g/mol | [1][2][3] |
| InChI Key | ISPWSRVEMSGMKS-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C(CCCO)O(C)CCCO | [2][4] |
| EINECS Number | 241-916-2 | [2][3][4] |
Physicochemical Properties
The compound exists as a clear, colorless to straw-colored liquid under standard conditions.[4][7] Its physical properties are dictated by the combination of the nonpolar, flexible siloxane core and the polar, reactive hydroxyl termini.
| Property | Value | Source(s) |
| Appearance | Clear liquid | [4][7] |
| Density | 0.94 - 0.953 g/mL | [4][6] |
| Boiling Point | 75 °C @ 20 mmHg | [6][7] |
| Melting Point | < 0 °C | [4][7] |
| Flash Point | 45 °C (113 °F) | [6][7] |
| Refractive Index | 1.4472 @ 20 °C | [6] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [6][7] |
Synthesis Pathway and Rationale
The primary industrial synthesis of this compound is achieved through a hydrosilylation reaction. This method is favored for its high efficiency and atom economy, allowing for the direct formation of a silicon-carbon bond.
Causality of Experimental Choice: The hydrosilylation mechanism involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond. This choice is strategic because the precursors, 1,1,3,3-Tetramethyldisiloxane (containing two Si-H bonds) and an allyl derivative like allyl alcohol, are readily available.[1][8] The reaction is catalyzed by a platinum complex, such as Karstedt's catalyst, which facilitates the reaction under mild conditions with high selectivity, minimizing unwanted side reactions.[1]
Experimental Protocol: Catalytic Hydrosilylation
-
Reactor Setup: An inert atmosphere reactor is charged with 1,1,3,3-Tetramethyldisiloxane (the Si-H source) and a suitable solvent (e.g., toluene).
-
Catalyst Introduction: A catalytic amount of a platinum-based catalyst (e.g., Karstedt's catalyst) is added to the reactor.
-
Reactant Addition: Allyl alcohol is added dropwise to the mixture. The rate of addition is controlled to manage the exothermic reaction and maintain a target temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as FTIR spectroscopy, observing the disappearance of the Si-H stretching band (~2100 cm⁻¹).
-
Workup and Purification: Upon completion, the catalyst may be removed by filtration through a silica plug. The solvent is then removed under reduced pressure, and the final product is purified via vacuum distillation to yield the high-purity diol.[1]
Caption: Synthesis workflow via catalytic hydrosilylation.
Applications in Research and Drug Development
The unique bifunctional nature of this molecule—possessing both a flexible, hydrophobic siloxane core and reactive hydrophilic hydroxyl ends—makes it a valuable component in material science.
-
Polymer Synthesis: It serves as a key monomer for creating silicone-polyether copolymers. The siloxane segment imparts flexibility, thermal stability, and low surface tension, while the polyether segments, formed from the hydroxyl groups, enhance hydrophilicity and biocompatibility.[1]
-
Crosslinking Agent: In silicone elastomers and resins, the terminal hydroxyl groups can undergo condensation reactions to form a crosslinked network.[1] This process is fundamental to curing silicone-based materials, transforming them from liquid polymers into solid, durable elastomers used in seals, adhesives, and medical devices.
-
Surface Modification & Coatings: It is used as a leveling agent and dispersant in advanced coatings and paints.[5] Its siloxane backbone orients at the air-liquid interface, reducing surface tension and promoting a smooth, uniform finish.
Caption: Core application pathways for the siloxane diol.
Safety, Handling, and Storage
While some databases report that this chemical does not meet GHS hazard criteria, more detailed safety data sheets classify it as a flammable liquid that can cause skin, eye, and respiratory irritation.[2][7][9] Therefore, cautious handling is imperative.
GHS Hazard Information:
Protocol for Safe Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. All equipment must be grounded to prevent static electricity discharge, which could ignite vapors.[11]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
Conclusion
This compound is a functionally elegant molecule whose value lies in its hybrid structure. The synergy between its inorganic siloxane backbone and organic propanol termini provides a versatile platform for the synthesis of advanced materials with tailored properties. For researchers in polymer science and materials development, a thorough understanding of its synthesis, reactivity, and safe handling protocols is essential for leveraging its full potential in creating next-generation copolymers, elastomers, and functional coatings.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanal. National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest, Inc. (2016). Safety Data Sheet: 1,3-BIS(3-HYDROXYISOBUTYL)TETRAMETHYLDISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Safety Data Sheet: 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
Chemsrc. (2024). 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
INNO Specialty Chemicals. (n.d.). A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H26O3Si2 | CID 87399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3`-(1,1,3,3-TETRAMETHYLDISILOXANE-1,3-DIYL)BIS(PROPAN-1-OL) - CAS:18001-97-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. innospk.com [innospk.com]
- 6. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 7. 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol | 18001-97-3 [m.chemicalbook.com]
- 8. CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc [chemsrc.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. gelest.com [gelest.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Thermal Stability of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Introduction: The Critical Role of Thermal Stability in Advanced Applications
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a carbinol-terminated disiloxane (CAS No: 18001-97-3), represents a unique class of organosilicon compounds.[1] Its structure, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, makes it a valuable building block in various high-performance materials. These applications range from the synthesis of silicone-polyether copolymers to serving as a crosslinking agent in silicone elastomers.[2] For researchers and professionals in drug development, its derivatives are explored for biomedical applications, including drug delivery systems, owing to their potential biocompatibility.[2] In all these applications, the material's ability to withstand thermal stress is paramount. This guide provides a comprehensive analysis of the thermal stability of this disiloxane diol, offering insights into its degradation mechanisms and the experimental methodologies used for its characterization. Understanding these thermal properties is crucial for predicting material lifetime, defining processing limits, and ensuring the reliability of final products.
Core Concept: The Inherent Instability of the Hydroxypropyl Terminus
The thermal stability of siloxane-based materials is generally high due to the strength of the siloxane (Si-O) bond. However, the overall stability of a polysiloxane oligomer is often dictated by its end groups. For hydroxyalkyl-terminated polysiloxanes, a key degradation pathway involves an intramolecular "back-biting" reaction.[3] Studies have shown that oligomers with hydroxypropyl and hydroxybutyl end groups are susceptible to degradation upon heating.[3][4] This instability is attributed to the primary hydroxyl oxygen attacking the terminal silicon atom, which leads to the formation of stable five- and six-membered heterocyclic compounds and a loss of the functional end groups.[3][4] This mechanism is a critical consideration for this compound and will be explored in detail.
Experimental Characterization of Thermal Stability
To rigorously assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[5] These techniques provide quantitative data on mass loss and thermal events as a function of temperature.
Recommended Experimental Workflow
The following diagram outlines a robust workflow for the thermal analysis of the title compound. The causality behind each step is crucial for obtaining reproducible and reliable data.
Caption: Experimental workflow for thermal stability analysis.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q600 or similar).[6]
-
Procedure:
-
Tare a clean, empty TGA pan (platinum or alumina).
-
Accurately weigh 5-10 mg of the dried this compound into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]
-
Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a linear heating rate of 10°C/min.[5]
-
Record the mass loss and its first derivative (DTG) as a function of temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm), and to detect exothermic or endothermic events associated with decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.
-
Place both pans in the DSC cell.
-
Equilibrate the cell at a low temperature, for example, -100°C.
-
Heat the sample to a temperature above its expected decomposition range (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen purge.[7]
-
Record the heat flow as a function of temperature.
-
Interpreting the Data: Expected Thermal Behavior
Based on the known chemistry of hydroxypropyl-terminated siloxanes, the following data represents the expected thermal profile for this compound.
Table 1: Summary of Expected TGA & DSC Data
| Parameter | Symbol | Expected Value Range | Significance |
| TGA (Nitrogen) | |||
| Onset Decomposition Temp. | Td, onset | 200 - 250°C | The temperature at which significant mass loss begins. |
| Temp. at Max. Weight Loss | Tmax | 280 - 350°C | Indicates the point of the most rapid degradation. |
| Residual Mass @ 800°C | % Residue | < 10% | Low residue suggests degradation primarily forms volatile products. |
| DSC (Nitrogen) | |||
| Glass Transition Temp. | Tg | < -50°C | Reflects the high flexibility of the siloxane backbone.[7] |
| Exothermic Event | Texo | 250 - 400°C | May correspond to decomposition and cross-linking reactions. |
The Decomposition Mechanism: A Step-by-Step Analysis
The primary thermal degradation pathway for this compound in an inert atmosphere is initiated by the terminal hydroxyl groups. This process can be visualized as an intramolecular cyclization reaction.
Caption: Proposed thermal decomposition pathway.
Mechanistic Steps:
-
Initiation: Upon heating, the increased molecular motion facilitates the approach of one of the terminal primary hydroxyl groups towards the adjacent silicon atom.
-
Intramolecular Nucleophilic Attack ("Back-Biting"): The lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic silicon atom. This forms a transient five-coordinate silicon intermediate.[3]
-
Cyclization and Bond Cleavage: The unstable intermediate rapidly rearranges. This involves the cleavage of the Si-O-Si siloxane bond and the Si-C bond of the propyl chain, leading to the formation of a stable six-membered heterocyclic ring containing silicon and oxygen.
-
Formation of Volatile Products: This degradation pathway results in the formation of volatile, low-molecular-weight products, consistent with the significant mass loss observed in TGA.[8] The expected products include a cyclic siloxane and propylene glycol, which may further decompose at higher temperatures.
This "unzipping" mechanism, initiated from the chain ends, is a characteristic degradation route for polysiloxanes with reactive terminal groups like silanols or hydroxyalkyls.[8]
Conclusion for the Professional
The thermal stability of this compound is fundamentally limited by the reactivity of its hydroxypropyl end groups. While the siloxane backbone is robust, the molecule is susceptible to thermal degradation beginning at temperatures around 200-250°C via an intramolecular cyclization mechanism. This "back-biting" reaction leads to the formation of volatile cyclic siloxanes and results in significant mass loss.
For professionals in materials science and drug development, this intrinsic thermal instability has critical implications. Processing temperatures for formulations containing this diol must be carefully controlled to remain below the onset of decomposition to prevent unintended degradation and changes in material properties. When used as a crosslinker or monomer, the curing or polymerization conditions must be optimized to ensure that the desired reaction occurs without triggering thermal decomposition. This in-depth understanding of the thermal behavior of this compound is essential for its effective and reliable application in advanced technologies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87399, this compound. Retrieved from [Link]
- Yilgor, I., & Yilgor, E. (1998). Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers. Polymer Bulletin, 40, 525-532.
- Laskowska, A., & Olejnik, M. (2021). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
-
Jitianu, A., & Jitianu, M. (2011). Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. Retrieved from [Link]
- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.
-
Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of hydroxypropyl terminated polydimethylsiloxane-polyurethane copolymers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. PMC. Retrieved from [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal stabilities of end groups in hydroxyalkyl terminated polydimethylsiloxane oligomers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iitk.ac.in [iitk.ac.in]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. gelest.com [gelest.com]
A Comprehensive Technical Guide to the Solubility of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular principles governing its solubility, offers predictive insights based on analogous compounds, and provides a detailed experimental protocol for empirical determination.
Introduction: Understanding the Molecular Architecture
This compound is a unique organosilicon compound characterized by a flexible siloxane backbone and terminal hydroxyl groups. Its structure, featuring a nonpolar dimethylsiloxane core and polar propanol end groups, results in an amphiphilic nature that dictates its interaction with various organic solvents. This dual characteristic is central to its application in diverse fields, including polymer chemistry, materials science, and pharmaceutical formulations, where precise control over solubility is paramount.
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.
The dominant feature of the molecule is the tetramethyldisiloxane core, which is structurally similar to polydimethylsiloxane (PDMS). PDMS is well-documented to be soluble in nonpolar or weakly polar organic solvents.[1][2] This is due to the low polarity of the Si-O-Si backbone and the methyl groups. Conversely, PDMS exhibits poor solubility in highly polar solvents.[1]
The presence of two terminal hydroxyl (-OH) groups introduces a polar character to the molecule, enabling hydrogen bonding. While these groups enhance solubility in more polar environments compared to a purely nonpolar siloxane, the influence of the larger nonpolar siloxane chain is expected to be the primary determinant of its overall solubility in a wide range of organic solvents.
Visualizing the Molecular Structure and Polarity
Caption: Molecular structure highlighting polar and nonpolar regions.
Predicted and Observed Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents strongly interacts with the dominant nonpolar siloxane backbone of the solute. |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Similar to aliphatic solvents, the nonpolar aromatic rings effectively solvate the nonpolar portion of the molecule. Polydimethylsiloxane shows good solubility in these solvents.[2] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have polarities that are highly compatible with the overall polarity of the siloxane diol. Chloroform is a known good solvent for PDMS.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many siloxane-based materials due to their ability to solvate both nonpolar and moderately polar compounds.[3] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These solvents are more polar and may have limited miscibility. While the hydroxyl groups can interact, the nonpolar backbone hinders full dissolution. PDMS is only partially soluble in acetone.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The strong hydrogen bonding network of alcohols favors self-association over solvating the large nonpolar siloxane chain, despite the presence of terminal hydroxyl groups on the solute. PDMS is generally insoluble in lower-chain alcohols.[2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These highly polar solvents are generally poor solvents for nonpolar compounds and are not expected to effectively solvate the siloxane backbone. |
| Water | Very Low / Insoluble | The significant nonpolar character of the molecule leads to very poor miscibility with water. Silanol-terminated PDMS is insoluble in water.[4] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol, based on the isothermal shake-flask method, provides a reliable and self-validating system for determining the solubility of this compound in a given organic solvent.
Causality Behind Experimental Choices
The shake-flask method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium. The extended equilibration time with agitation ensures that the solvent becomes fully saturated with the solute. The subsequent analysis of the supernatant provides a direct measure of the solubility at the specified temperature.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials with screw caps, add a measured excess of this compound. The presence of an undissolved phase is crucial for ensuring saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a mechanical shaker or orbital mixer for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved solute to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solute.
-
-
Analysis:
-
Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for non-volatile compounds.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute. This method is simpler but may be less precise.
-
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Conclusion and Implications
The solubility of this compound is dictated by its amphiphilic nature, with the nonpolar siloxane backbone being the primary driver of its behavior in organic solvents. It is predicted to be highly soluble in nonpolar and weakly polar solvents, with decreasing solubility as the polarity of the solvent increases. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for empirical determination. A thorough understanding of these solubility characteristics is essential for the effective formulation, processing, and application of this versatile organosilicon compound in research and development.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]
-
Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]
-
Zhongtian East Fluorine Silicon Material Co., Ltd. (n.d.). Polydimethylsiloxane. [Online] Available at: [Link]
-
Mukherjee, P., et al. (2012). Influence of different organic solvents on degree of swelling of poly (dimethyl siloxane)-based sealer. Journal of Conservative Dentistry, 15(4), 359. [Online] Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. [Online] Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]
-
Lee, J. N., Park, C., & Whitesides, G. M. (2003). Solvent Compatibility of Poly(dimethylsiloxane)-Based Microfluidic Devices. Analytical Chemistry, 75(23), 6544-6554. [Online] Available at: [Link]
-
ResearchGate. (2015). Does PDMS have any solvents? [Online] Available at: [Link]
-
Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 1-12. [Online] Available at: [Link]
-
Li, H., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. [Online] Available at: [Link]
-
ResearchGate. (2018). Predict solubility of organic compounds? [Online] Available at: [Link]
-
Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Online] Available at: [Link]
-
Devoe, H. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Online] Available at: [Link]
-
Gelest. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. [Online] Available at: [Link]
-
Chemsrc. (2025). CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. [Online] Available at: [Link]
-
Vapourtec. (n.d.). Solvent Miscibility Table. [Online] Available at: [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. [Online] Available at: [Link]
-
Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). [Online] Available at: [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Applications of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
This guide provides a comprehensive technical overview of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, and key applications, grounding all claims in authoritative sources.
Introduction: A Molecule of Unique Duality
This compound, also known as 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane, is a fascinating molecule that bridges the worlds of inorganic silicon chemistry and organic chemistry. Its structure is characterized by a flexible siloxane backbone, which imparts properties like thermal stability and low surface energy, flanked by two reactive propanol end-groups that offer sites for further chemical modification. This unique duality makes it a valuable building block in the synthesis of advanced materials.
This guide will explore the molecular architecture of this compound, providing insights into how its structure dictates its properties and applications. We will examine its synthesis through hydrosilylation, a powerful reaction in organosilicon chemistry, and provide a detailed analysis of its spectroscopic fingerprint. Finally, we will discuss its primary roles as a monomer in copolymer synthesis and as a crosslinking agent in the formation of silicone elastomers.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The compound is a clear, colorless liquid under standard conditions.[1]
| Property | Value | Reference |
| CAS Number | 18001-97-3 | [2][3] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [3][4] |
| Molecular Weight | 250.48 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 75 °C at 20 mmHg | [2] |
| Density | 0.953 g/mL at 25 °C | [2] |
| Refractive Index | 1.4472 at 20 °C | [2] |
| Flash Point | 45 °C | [2] |
| Solubility | Soluble in many organic solvents | [5] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[6] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allyl alcohol, typically catalyzed by a platinum complex, such as Karstedt's catalyst.[4][7]
The causality behind this choice of synthetic route lies in its efficiency and selectivity. Hydrosilylation is a highly reliable and versatile method for forming carbon-silicon bonds. The use of a platinum catalyst is crucial as it facilitates the reaction at moderate temperatures and with high yields.[4] The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.
Experimental Protocol: Synthesis via Hydrosilylation
This protocol is a representative example for the synthesis of this compound.
Materials:
-
1,1,3,3-Tetramethyldisiloxane
-
Allyl alcohol
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add allyl alcohol and anhydrous toluene.
-
Heat the solution to a specified temperature (e.g., 40-60°C).
-
Add Karstedt's catalyst to the reaction mixture.
-
Slowly add 1,1,3,3-tetramethyldisiloxane dropwise to the reaction mixture.
-
Maintain the reaction at the specified temperature and monitor its progress using techniques like FT-IR spectroscopy (observing the disappearance of the Si-H stretching band around 2155 cm⁻¹).
-
Upon completion, the solvent and any excess reactants can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Logical Relationship of Synthesis
Caption: Synthesis of the target molecule via platinum-catalyzed hydrosilylation.
Spectroscopic Characterization
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.1 | s | 12H | Si-CH ₃ |
| ~ 0.5 | m | 4H | Si-CH ₂-CH₂-CH₂-OH |
| ~ 1.5 | m | 4H | Si-CH₂-CH ₂-CH₂-OH |
| ~ 3.6 | t | 4H | Si-CH₂-CH₂-CH ₂-OH |
| (variable) | br s | 2H | -OH |
The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 0 | Si-C H₃ |
| ~ 15 | Si-C H₂-CH₂-CH₂-OH |
| ~ 26 | Si-CH₂-C H₂-CH₂-OH |
| ~ 65 | Si-CH₂-CH₂-C H₂-OH |
FT-IR Spectroscopy
The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |
| 1260 | Strong, Sharp | Si-CH₃ symmetric deformation |
| 1100-1000 | Very Strong | Si-O-Si asymmetric stretch |
| 800 | Strong | Si-C stretch and CH₃ rock |
The broad O-H stretching band is indicative of intermolecular hydrogen bonding between the terminal propanol groups. The very strong Si-O-Si stretching absorption is a hallmark of the siloxane backbone.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this molecule would likely show fragmentation patterns characteristic of siloxanes and alcohols. While a molecular ion peak (M⁺) at m/z 250 may be observed, it is often weak in siloxanes. Common fragmentation pathways would include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Loss of a methyl group: From the Si-CH₃ moieties, leading to an [M-15]⁺ ion.
-
Rearrangement reactions: Common in siloxane fragmentation, often involving the migration of groups to the silicon atom.
-
Cleavage of the Si-O-Si bond: Leading to smaller siloxane fragments.
A characteristic peak would be at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, which is a common and stable fragment in the mass spectra of trimethylsilyl compounds.
Applications in Materials Science
The unique molecular structure of this compound makes it a valuable component in the synthesis of advanced materials.
Monomer for Copolymer Synthesis
The terminal hydroxyl groups of the molecule allow it to act as a diol monomer in condensation polymerization reactions. This is particularly useful for incorporating flexible siloxane segments into various polymer backbones, such as polyurethanes, polyesters, and polycarbonates. The resulting silicone-polyether copolymers exhibit a combination of properties from both the silicone and the organic polymer blocks, including:
-
Enhanced Flexibility and Impact Strength: The low glass transition temperature of the polysiloxane segment improves the flexibility of the material, even at low temperatures.
-
Improved Thermal Stability: The strong Si-O bonds of the siloxane backbone contribute to higher thermal stability of the copolymer.
-
Hydrophobicity and Surface Properties: The siloxane segments tend to migrate to the surface, imparting hydrophobicity, low friction, and release properties.
Crosslinking Agent for Silicone Elastomers
The di-functional nature of this compound makes it an effective crosslinking agent in the preparation of silicone elastomers.[1] In these systems, the hydroxyl groups can react with other functional groups, such as Si-H or Si-OR, on polymer chains to form a three-dimensional network. This crosslinking process transforms liquid silicone polymers into solid, elastic materials. The length of the dipropanol chain between the reactive hydroxyl groups influences the crosslink density and, consequently, the mechanical properties of the resulting elastomer.
Experimental Workflow for Elastomer Formation
Caption: Workflow for creating a silicone elastomer using the title compound as a crosslinker.
Safety and Handling
As a flammable liquid and vapor, this compound should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor).
-
Precautionary Statements:
-
P210: Keep away from heat, open flames, and sparks. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/Bond container and receiving equipment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a molecule of significant interest in materials science due to its hybrid organosilicon structure. Its synthesis via hydrosilylation is a robust and well-established process. The detailed spectroscopic analysis provides a clear fingerprint for its identification and characterization. Its applications as a monomer for creating copolymers with tailored properties and as a crosslinking agent for silicone elastomers highlight its versatility. For researchers and developers in fields requiring advanced materials with properties such as flexibility, thermal stability, and specific surface characteristics, this compound offers a valuable molecular tool.
References
-
Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
INNO Specialty Chemicals. (n.d.). A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). Retrieved from [Link]
- Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17.
- Lichtenhan, J. D., et al. (1995). Hydrosilylation of Allyl Alcohol with [HSiMe₂OSiO₁.₅]₈: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Macromolecules, 28(26), 8435–8437.
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Yilgor, I., & McGrath, J. E. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Executive Summary
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a unique organosilicon diol, stands as a critical building block in advanced materials science and polymer chemistry. Its distinct molecular architecture, featuring a flexible tetramethyldisiloxane backbone flanked by two primary propanol termini, imparts a valuable combination of properties including thermal stability, low-temperature flexibility, and hydrophobicity, all while presenting reactive hydroxyl functionalities. This guide provides a comprehensive exploration of the reactivity of these terminal hydroxyl groups, delving into the mechanistic principles, experimental protocols, and analytical validation of their key chemical transformations. We will examine the influence of the siloxane core on reactivity and detail methodologies for common reactions such as esterification, urethane formation, and etherification. This document is intended for researchers, chemists, and material scientists engaged in the development of novel polymers and functional materials.
Molecular Architecture and its Influence on Reactivity
The reactivity of this compound is fundamentally governed by its structure: a central, flexible Si-O-Si linkage, and two primary hydroxyl groups at the ends of propyl chains. This arrangement has several implications for the reactivity of the -OH groups.
1.1 Steric and Electronic Effects: The tetramethyldisiloxane core is relatively bulky, however, the three-carbon propyl spacers (-(CH₂)₃-) position the terminal hydroxyl groups away from the central siloxane unit. This spatial separation minimizes steric hindrance, allowing the hydroxyl groups to be readily accessible for reaction with various electrophiles. The reactivity of these primary alcohols is, therefore, largely comparable to other long-chain primary alcohols.[1][2]
Electronically, the Si-O-Si backbone is generally considered to be electron-donating, which can subtly influence the nucleophilicity of the terminal hydroxyl groups. However, due to the insulating effect of the propyl chains, this electronic influence is not as pronounced as in alpha- or beta-silicon-substituted alcohols. The primary determinant of reactivity remains the intrinsic nature of the primary hydroxyl group.
1.2 Physical Properties Influencing Reactions: The compound is a liquid at room temperature with a boiling point of 75°C at 20 mmHg and a density of approximately 0.953 g/mL.[3] Its siloxane character imparts good solubility in many organic solvents, facilitating its use in a variety of reaction media. The flexible nature of the siloxane bond can also play a role in the conformational dynamics of the molecule in solution, potentially influencing reaction kinetics, particularly in polymerization processes.
Core Reactions of the Hydroxyl Termini
The terminal primary hydroxyl groups of this compound undergo the typical reactions of primary alcohols. This section details the most significant transformations: urethane formation, esterification, and etherification.
Urethane Linkage Formation: A Gateway to Advanced Polyurethanes
The reaction of the diol with diisocyanates to form polyurethanes is one of its most important applications. The resulting poly(siloxane-urethane) elastomers exhibit excellent thermal stability, flexibility, and biocompatibility.
Mechanism: The reaction proceeds via the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group (-N=C=O). This forms a carbamate (urethane) linkage.
dot
Caption: Urethane formation via nucleophilic attack.
Typical Reaction Conditions: The synthesis of polyurethanes from this diol can be performed via a one-step or a two-step (prepolymer) method.[4] The two-step method generally allows for better control over the polymer structure.[4]
-
Reactants: this compound, a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI), and a chain extender (e.g., 1,4-butanediol).
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or methyl ethyl ketone (MEK) are commonly used.[5]
-
Catalyst: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are frequently used to accelerate the reaction.[5]
-
Temperature: The reaction is typically carried out at elevated temperatures, often between 70-90°C.[5]
-
Atmosphere: A dry, inert atmosphere (e.g., nitrogen) is crucial to prevent side reactions of the isocyanate with moisture.[4]
Esterification: Crafting Polyesters and Functional Esters
The hydroxyl groups readily react with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is fundamental to the synthesis of siloxane-containing polyesters and for the functionalization of the diol with specific ester groups.
Mechanism: The most common laboratory-scale esterifications proceed via nucleophilic acyl substitution. In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. When using acyl chlorides or anhydrides, the reaction is typically faster and does not require an acid catalyst.
dot
Caption: General workflow for esterification.
Typical Reaction Conditions:
-
With Acyl Chlorides/Anhydrides:
-
Reactants: this compound and an acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride). A base like pyridine or triethylamine is often added to neutralize the HCl or carboxylic acid byproduct.
-
Solvent: Aprotic solvents such as dichloromethane or THF.
-
Temperature: Often carried out at room temperature or with gentle heating.
-
-
Fischer Esterification (with Carboxylic Acids):
-
Reactants: The diol and a carboxylic acid.
-
Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Conditions: Typically requires heating under reflux with removal of water to drive the equilibrium towards the product.
-
-
DCC/DMAP Coupling:
Etherification: Expanding the Molecular Framework
The formation of ethers from the hydroxyl groups of the siloxane diol can be achieved through several methods, most notably the Williamson ether synthesis and vinylation.
2.3.1 Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[7][8]
Mechanism: A strong base is used to generate the alkoxide of the siloxane diol. This alkoxide then undergoes an SN2 reaction with a primary alkyl halide.
dot
Caption: Williamson ether synthesis mechanism.
Typical Reaction Conditions:
-
Base: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are used.[8]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to increase the rate of reaction.[9]
-
Alkylating Agent: A primary alkyl halide (e.g., 1-bromobutane) is the preferred electrophile to minimize competing elimination reactions.[7]
-
Temperature: The reaction may require heating to proceed at a reasonable rate.[8]
2.3.2 Vinylation: The hydroxyl groups can be converted to vinyl ethers, which are valuable monomers for polymerization. This can be achieved through direct vinylation with acetylene or by transvinylation. Direct vinylation of this compound with acetylene in a KOH-DMSO system has been reported to be challenging due to cleavage of the siloxane bond under the harsh basic conditions.[10] However, transvinylation with a vinyl ether, such as butyl vinyl ether, in the presence of a mercury catalyst has been successfully employed to synthesize the corresponding divinyl ether in moderate yields.[10][11]
Experimental Protocols & Analytical Validation
This section provides representative, step-by-step protocols for the key reactions discussed, along with the expected analytical data for product validation.
Protocol: Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Prepolymer Formation:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add this compound (1 molar equivalent) and 4,4'-MDI (2 molar equivalents).
-
Heat the mixture to 70-80°C under a nitrogen atmosphere with stirring for 2-3 hours to form the isocyanate-terminated prepolymer.[4][5]
-
-
Chain Extension:
-
Cool the prepolymer to below 50°C.
-
Add a solution of 1,4-butanediol (1 molar equivalent) in an appropriate solvent (e.g., MEK or DMSO).[5]
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 wt%).[5]
-
Increase the temperature to 90°C and continue stirring. The viscosity will increase significantly as the polymer forms.
-
Once the desired viscosity is reached, pour the polymer into a mold and cure in an oven.
-
Protocol: Esterification with Acetic Anhydride
-
In a round-bottom flask, dissolve this compound (1 molar equivalent) in dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 molar equivalents) as a catalyst.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.2 molar equivalents).
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture with 0.5 N HCl and then with saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacetate product.
Analytical Validation
The successful transformation of the hydroxyl groups can be confirmed using spectroscopic methods, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.3.1 FTIR Spectroscopy:
-
Starting Diol: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration is characteristic.[12]
-
Polyurethane: The disappearance of the broad O-H band and the strong isocyanate (-NCO) peak around 2250-2275 cm⁻¹, along with the appearance of a new N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band of the urethane linkage around 1700-1730 cm⁻¹, confirms the reaction.[13][14][15]
-
Ester: The disappearance of the broad O-H band and the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ is indicative of ester formation. A C-O stretching band will also appear between 1150-1250 cm⁻¹.
3.3.2 NMR Spectroscopy (¹H and ¹³C):
-
Esterification (Acetylation): In the ¹H NMR spectrum, the methylene protons adjacent to the hydroxyl group (-CH₂-OH), which appear around 3.6 ppm in the starting diol, will shift downfield to around 4.0-4.1 ppm upon conversion to the acetate ester (-CH₂-OAc). A new singlet corresponding to the methyl protons of the acetate group will appear around 2.0 ppm. In the ¹³C NMR spectrum, the carbon of the methylene group attached to the oxygen will shift downfield, and new signals for the ester carbonyl (~171 ppm) and methyl group (~21 ppm) will be present.[16]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Diol | ~3.6 (t, -CH₂-OH) | ~63 (-CH₂-OH), ~35 (-CH₂-CH₂OH), ~15 (Si-CH₂), ~0 (Si-CH₃) |
| Diacetate Product | ~4.0 (t, -CH₂-OAc), ~2.0 (s, -COCH₃) | ~171 (C=O), ~65 (-CH₂-OAc), ~28 (-CH₂-CH₂OAc), ~21 (-COCH₃), ~15 (Si-CH₂), ~0 (Si-CH₃) |
Conclusion
This compound is a versatile diol whose reactivity is dominated by its terminal primary hydroxyl groups. The flexible siloxane backbone and propyl spacers ensure that these groups are sterically accessible, allowing for efficient participation in a wide range of chemical transformations, including urethane formation, esterification, and etherification. Understanding the principles and protocols governing these reactions is paramount for harnessing the full potential of this unique monomer in the design and synthesis of high-performance polymers and advanced materials for diverse applications in the biomedical, industrial, and consumer sectors. The provided protocols and analytical guidance serve as a foundational framework for researchers to explore and exploit the rich chemistry of this valuable siloxane diol.
References
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
- Voronkov, M. G., et al. (1985). Vinylation of tetramethyl-1,3-bis(3'-hydroxypropyl)-disiloxane. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (2), 459-461.
-
ResearchGate. (2013). What is the easiest methodology for the synthesis of an elastomeric polyurethane?. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,3-bis(2-methyl-hydroxypropyl)tetramethyldisiloxane and hydrosilylation product. Retrieved from [Link]
-
Journal of Scientific Research. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(silyl ether)s and modified poly(siloxane)s. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic procedure for polyurethanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the synthetized thermoset polyurethane samples, polyol and BHET-m. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐bis(isocyanopropyl)tetramethyldisiloxane. Retrieved from [Link]
-
MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
Co-Formula. (n.d.). CFS-807, 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, Cas No. 126-80-7. Retrieved from [Link]
-
MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]
-
RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of polysiloxane-based polyurethane elastomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethylfurfural. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Si-IPDI polyurethane samples. Retrieved from [Link]
-
YouTube. (2017). COMPARATIVE REACTIVITY OF PRIMARY, SECONDARY AND TERTIARY ALCOHOLS. Retrieved from [Link]
-
ResearchGate. (2015). Vinylation of tetramethyl-1,3-bis(3′-hydroxypropyl)-disiloxane. Retrieved from [Link]
-
Gelest Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Chemistry of Siloxane and Silanol. Retrieved from [Link]
- Google Patents. (n.d.). DE102020113028B3 - Process for the synthesis of isocyanates.
-
Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data for compounds 1-3. Retrieved from [Link]
-
Gelest Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
Chemistry Guru. (n.d.). Compare Reactivity of Alcohol and Phenol. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diisopropyl (2s,3s)-2,3-o-isopropylidenetartrate. Retrieved from [Link]
- Google Patents. (n.d.). EP1375545A1 - Catalyst and process for the trimerisation of isocyanates.
Sources
- 1. youtube.com [youtube.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Siloxane Diol
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, also known as 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane, is a unique organosilicon compound that bridges the gap between the inorganic world of silicones and the organic realm of alcohols. Its molecular architecture, featuring a flexible tetramethyldisiloxane backbone flanked by two primary alcohol functionalities, imparts a desirable combination of properties. The siloxane core provides thermal stability, low surface tension, and hydrophobicity, while the terminal hydroxyl groups offer reactive sites for polymerization and surface modification. This duality makes it a valuable building block in polymer chemistry and a compound of increasing interest in the development of advanced materials for biomedical and pharmaceutical applications.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical and physical properties, spectral characterization, and diverse applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in materials science, polymer chemistry, and drug development.
Synthesis and Purification
The primary and most efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[1] This addition reaction across the carbon-carbon double bond of allyl alcohol is highly effective, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a commonly employed catalyst for this transformation.[1][2]
The reaction proceeds via the addition of the Si-H bonds of 1,1,3,3-tetramethyldisiloxane to the vinyl groups of two allyl alcohol molecules. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a representative experimental protocol for the synthesis of this compound. It is crucial that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
Materials:
-
1,1,3,3-Tetramethyldisiloxane
-
Allyl alcohol
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with anhydrous toluene.
-
Addition of Reactants: Allyl alcohol (2.2 equivalents) is added to the solvent.
-
Catalyst Introduction: A catalytic amount of Karstedt's catalyst (typically in the range of 10-50 ppm of platinum relative to the siloxane) is added to the stirred solution.[2]
-
Controlled Addition of Siloxane: 1,1,3,3-Tetramethyldisiloxane (1 equivalent) is added dropwise to the reaction mixture at a controlled rate to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FT-IR spectrum (around 2120 cm⁻¹) or by following the disappearance of the Si-H proton signal in ¹H NMR spectroscopy.[2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the pure this compound.[2]
Physicochemical Properties and Characterization
This compound is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18001-97-3 | [3][4] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [3][5] |
| Molecular Weight | 250.48 g/mol | [3][5] |
| Boiling Point | 75 °C at 20 mmHg | [5] |
| Density | 0.9531 g/mL at 25 °C | [5] |
| Refractive Index | 1.4472 at 20 °C | [5] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The methyl protons attached to the silicon atoms typically appear as a singlet at around δ 0.05 ppm. The methylene protons of the propyl chain exhibit distinct multiplets, and the hydroxyl protons give a broad signal, the chemical shift of which is dependent on concentration and solvent. For a structurally similar α,ω-bis(3-aminopropyl)-polydimethylsiloxane, the methylene protons adjacent to the silicon and the terminal functional group appear at distinct chemical shifts, which can be used to confirm the structure.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbons attached to silicon and the three different carbons of the propyl chain, providing further confirmation of the molecular structure.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The spectrum of the final product will show a characteristic signal for the silicon atoms in the disiloxane backbone, which will be shifted compared to the starting 1,1,3,3-tetramethyldisiloxane.
FT-IR Spectroscopy: The infrared spectrum is particularly useful for monitoring the synthesis and confirming the final product. Key characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 3300-3400 cm⁻¹, indicative of the hydroxyl groups.[7]
-
C-H stretch: Bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
Si-O-Si stretch: A strong, broad band typically observed around 1050-1100 cm⁻¹, characteristic of the siloxane backbone.[8]
-
Si-C stretch: Bands around 790-840 cm⁻¹ and 1250-1260 cm⁻¹ are characteristic of the Si-CH₃ groups.[8]
-
Absence of Si-H stretch: The disappearance of the sharp Si-H stretching band from the starting material (around 2120 cm⁻¹) confirms the completion of the hydrosilylation reaction.[9]
Applications in Polymer Science and Beyond
The bifunctional nature of this compound makes it a versatile monomer and chain extender in the synthesis of various polymers.
Silicone-Polyether Copolymers
This diol is a key component in the synthesis of silicone-polyether copolymers.[5][10] These copolymers combine the desirable properties of silicones (e.g., low surface tension, high gas permeability, biocompatibility) with the hydrophilicity and functionality of polyethers. The synthesis typically involves the reaction of the hydroxyl-terminated siloxane with other monomers to create block copolymers with tailored properties for applications such as surfactants, emulsifiers, and coatings.[10]
Caption: Role as a monomer in copolymer synthesis.
Polyurethane Synthesis
The terminal hydroxyl groups of this compound can react with isocyanate groups to form urethane linkages. This allows for its incorporation into polyurethane chains as a soft segment or a chain extender.[11][12] The inclusion of the flexible siloxane backbone can improve the thermal stability, flexibility at low temperatures, and surface properties of the resulting polyurethanes. These modified polyurethanes find applications in coatings, adhesives, sealants, and elastomers.
Biomedical and Drug Development Applications
The inherent biocompatibility of polysiloxanes has led to their extensive use in the medical field.[13] While specific studies on this compound in drug delivery are limited, its structural features make it a promising candidate for several applications:
-
Drug Delivery Matrices: The silanol-terminated nature of this compound, or its incorporation into larger silicone polymers, can be leveraged for drug delivery. The silanol groups can interact with certain drug molecules, and the overall hydrophobic nature of the siloxane backbone can be suitable for the controlled release of lipophilic drugs.[2][14]
-
Surface Modification: The hydroxyl groups can be used to graft this molecule onto the surfaces of medical devices to improve biocompatibility, reduce protein fouling, or create a lubricious coating.
-
Synthesis of Biocompatible Polymers: As a monomer, it can be used to synthesize novel biocompatible polymers with tunable properties for applications in tissue engineering and medical implants.
The ability to control the hydrolysis rate of silyl ethers and the reactivity of silanol groups are key strategies in designing silicon-based drug delivery systems.[10][15] The diol functionality of this molecule provides two points of attachment, allowing for its integration into cross-linked networks suitable for sustained drug release.
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, appropriate laboratory safety practices should be followed. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable organosilicon compound with a unique combination of properties derived from its siloxane backbone and terminal hydroxyl groups. Its synthesis via hydrosilylation is well-established, and its primary applications lie in the field of polymer chemistry, where it serves as a key building block for silicone-polyether and polyurethane copolymers. The growing interest in biocompatible materials for medical and pharmaceutical applications opens up new avenues for the utilization of this diol in areas such as drug delivery and surface modification of medical devices. This guide provides a solid foundation for researchers and professionals to explore the full potential of this remarkable molecule.
References
-
Rbihi, Z., Lanaya, S.E., Guida, M.Y., Rakib, E.M., Barakat, A., El Malki, A. and Hannioui, A. (2021) β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,3-bis(2-methyl-hydroxypropyl)tetramethyldisiloxane... [Image]. Retrieved from [Link]
- Tan, H. S., & Pfister, W. R. (1999). Pressure-sensitive adhesives for transdermal drug delivery systems. Pharmaceutical Science & Technology Today, 2(5), 196-203.
- Mohanan, S., Guan, X., Karakoti, A., Vinu, A., & Liang, M. (2022). Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery.
- Hill, R. M. (Ed.). (1999). Silicone Surfactants. CRC press.
- Zhang, C., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1. 5] 8: Octa (3-hydroxypropyldimethylsiloxy) octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979-6988.
- Adhikari, R., Gunatillake, P. A., Meijs, G. F., & McCarthy, S. J. (2000). The effect of a disiloxane chain extender on the properties of poly (dimethylsiloxane)/poly (hexamethylene oxide) based polyurethane elastomers. Journal of applied polymer science, 78(4), 834-845.
- Clarson, S. J., & Semlyen, J. A. (Eds.). (1993). Siloxane polymers. PTR Prentice Hall.
-
Nusil. (n.d.). Nusil Silicone Technology in Pharmaceutical Drug Delivery System: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Retrieved from [Link]
- Weber, W. P. (1983). Silicon reagents for organic synthesis. Springer Science & Business Media.
-
Gelest. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3‐(2,3‐dihydroxypropoxy)propyl‐terminated polydimethylsiloxanes. Retrieved from [Link]
-
NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. Retrieved from [Link]
- Riehle, N., et al. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated.
-
PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Retrieved from [Link]
- Takeda, N., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- ChemRxiv. (2021).
-
Chemsrc. (n.d.). CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. Retrieved from [Link]
- Google Patents. (n.d.). CA2227294C - Polyurethane prepolymers for making elastomers having improved dynamic properties.
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS) [Image]. Retrieved from [Link]
- Gunatillake, P. A., et al. (2006). Polydimethylsiloxane/polyether-mixed macrodiol-based polyurethane elastomers: Biostability. Journal of Applied Polymer Science, 102(1), 125-136.
-
Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyurethane with tris(trimethylsiloxy)silyl propyl as the side chains: Synthesis and properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm [Image]. Retrieved from [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. dupont.com [dupont.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 [chemicalbook.com]
- 5. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. mdpi.com [mdpi.com]
- 15. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
Discovery and history of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
An In-Depth Technical Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol: Synthesis, Properties, and Applications for the Modern Researcher
Foreword: The Convergence of Silicon Chemistry and Biomedical Innovation
The field of organosilicon chemistry, born from early explorations in the 19th and 20th centuries, has evolved from a niche academic interest into a cornerstone of advanced materials science.[1][2] The pioneering work of chemists like Frederic Stanley Kipping, who first coined the term "silicone," and Eugene G. Rochow, who developed the "Direct Process" for industrial-scale production, laid the groundwork for a vast family of polymers with unparalleled properties.[3] Among these, functionalized siloxanes represent a critical subclass, offering a unique hybrid of inorganic stability and organic reactivity. This guide focuses on a specific yet versatile member of this family: this compound. This diol, characterized by a flexible siloxane backbone and reactive terminal hydroxyl groups, serves as a pivotal building block in the development of advanced polymers for specialized applications, particularly within the biomedical and pharmaceutical sectors. Its structure offers a pre-engineered combination of flexibility, thermal stability, and biocompatibility, making it a molecule of significant interest for drug development professionals and materials scientists.
Section 1: Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing this compound is through the platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane (TMDS).[4][5] This reaction is a cornerstone of organosilicon chemistry, valued for its high efficiency and atom economy.[6]
The Underlying Chemistry: Platinum-Catalyzed Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, in this case, the carbon-carbon double bond of allyl alcohol.[7] The reaction is most commonly facilitated by a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which is known for its high activity at low concentrations.[8]
The catalytic cycle is generally understood through the Chalk-Harrod mechanism.[1][3] This mechanism proposes that the reaction proceeds through several key steps:
-
Oxidative Addition: The Si-H bond of the silane adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The allyl alcohol molecule coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This is often the rate-limiting step of the reaction.[3]
-
Reductive Elimination: The final product is formed by the elimination of the alkylsilane from the platinum complex, regenerating the platinum(0) catalyst.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a self-validating system for the synthesis of this compound. The causality behind each step is explained to provide field-proven insights.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDS)[9]
-
Allyl alcohol[9]
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)[8]
-
Toluene (anhydrous)
-
Triphenylphosphine (for catalyst quenching)[10]
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
System Preparation: Assemble the reaction apparatus (three-neck flask, condenser, addition funnel) and dry thoroughly. Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes. This is critical as moisture can react with the silane and catalyst, reducing yield and purity.
-
Reagent Charging: In the reaction flask, dissolve 1,1,3,3-tetramethyldisiloxane (1.0 eq) in anhydrous toluene. A solvent is used to control the reaction temperature, as hydrosilylation can be highly exothermic.[10]
-
Catalyst Addition: Add Karstedt's catalyst via syringe. The typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants. A low catalyst concentration is a hallmark of this reaction's efficiency.[10]
-
Substrate Addition: Charge the addition funnel with allyl alcohol (2.1 eq). A slight excess of the alkene ensures the complete consumption of the more valuable disiloxane. Add the allyl alcohol dropwise to the stirred reaction mixture. The rate of addition should be controlled to manage the exothermic reaction and maintain a steady temperature.[10]
-
Reaction Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).[8] Alternatively, ¹H NMR can be used to monitor the disappearance of the Si-H proton signal (around 4.6-4.7 ppm).
-
Catalyst Quenching: Once the reaction is complete, cool the mixture to room temperature and add a small amount of a catalyst inhibitor like triphenylphosphine to deactivate the platinum catalyst.[10] This prevents side reactions during purification.
-
Purification: The solvent and any excess allyl alcohol are removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield the final this compound as a clear, colorless liquid.
Caption: A streamlined workflow for the synthesis of the target diol.
Section 2: Physicochemical Properties
The utility of this compound in various applications stems directly from its distinct physical and chemical properties. A summary of these properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 18001-97-3 | [11][12] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [11] |
| Molecular Weight | 250.48 g/mol | [11][13] |
| Appearance | Clear, colorless liquid | [4][11] |
| Density | ~0.95 g/mL at 25 °C | [11][13] |
| Boiling Point | 75 °C at 20 mmHg | [13] |
| Refractive Index | ~1.447 at 20 °C | [13] |
| Flash Point | 45 °C | [13] |
| Hydrolytic Sensitivity | Stable under neutral conditions | [13] |
Section 3: Applications in Research and Drug Development
The unique bifunctional nature of this molecule—a flexible, hydrophobic siloxane core with reactive hydrophilic termini—makes it an exceptionally useful building block for creating advanced polymers with tailored properties for the biomedical field.
Polymer Synthesis and Modification
The terminal hydroxyl groups are the key to its utility, allowing it to be incorporated into various polymer backbones through standard condensation reactions. It is frequently used as a soft segment in the synthesis of:
-
Polyurethanes: Reacting with diisocyanates, it forms polyurethane-siloxane copolymers. The siloxane segments enhance flexibility, biocompatibility, and gas permeability, which are desirable traits for materials used in medical devices and implants.[14]
-
Polyesters: Through esterification with dicarboxylic acids or their derivatives, it can be integrated into polyester chains, again imparting the characteristic properties of silicones.
-
Surface Modification: The hydroxyl groups can be used to graft the molecule onto surfaces, modifying their properties. For instance, it can be used to create more biocompatible or lubricious coatings on medical devices.[15]
Rationale in Drug Development
For drug development professionals, this siloxane diol is not just another monomer; it is a tool for rationally designing materials with specific performance characteristics:
-
Biocompatibility: The polydimethylsiloxane (PDMS) backbone is known for its excellent biocompatibility and low toxicity, making it a preferred material for medical implants and devices that come into contact with bodily tissues and fluids.[16][17] While the biocompatibility of any final polymer must be rigorously tested, starting with biocompatible building blocks is a significant advantage.[18][19]
-
Controlled Drug Release: When incorporated into a polymer matrix for drug delivery, the hydrophobic siloxane segments can modulate the release of hydrophobic drugs.[2][20] The overall hydrophilicity and drug-polymer interactions can be fine-tuned by adjusting the ratio of the siloxane diol to other monomers in the copolymer.
-
Mechanical Properties: The low glass transition temperature and high flexibility of the Si-O-Si backbone allow for the creation of soft, elastomeric materials suitable for applications like soft-tissue implants, flexible electronics for health monitoring, and catheters.[21]
Caption: Logical flow from core properties to biomedical applications.
Section 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following are key analytical techniques and their expected outcomes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an invaluable tool for monitoring the synthesis reaction and confirming the structure of the final product.
-
Protocol: A small drop of the liquid sample is placed between two KBr plates and the spectrum is recorded.
-
Expected Spectra:
-
Reactant (TMDS): A strong, sharp peak around 2160 cm⁻¹ corresponding to the Si-H stretch .
-
Product: The complete disappearance of the Si-H peak at 2160 cm⁻¹. The appearance of a broad peak in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch from the terminal propanol groups. A strong peak around 1050-1100 cm⁻¹ for the Si-O-Si stretch . C-H stretching peaks will be observed around 2850-2960 cm⁻¹ .[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of the atoms.
-
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed.
-
Expected Chemical Shifts (¹H NMR):
-
~0.05 ppm: A sharp singlet from the methyl protons on the silicon atoms (Si-CH ₃).
-
~0.5-0.7 ppm: A multiplet corresponding to the methylene protons adjacent to the silicon atom (Si-CH ₂-).
-
~1.5-1.7 ppm: A multiplet from the central methylene protons (-CH₂-CH ₂-CH₂-).
-
~3.6-3.8 ppm: A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH ₂-OH).
-
A broad singlet for the hydroxyl protons (-OH ), the position of which can vary depending on concentration and solvent.[24][25]
-
-
Expected Chemical Shifts (¹³C NMR):
-
~0 ppm: Signal for the Si-C H₃ carbons.
-
Signals for the three distinct methylene carbons of the propyl chain.
-
-
Expected Chemical Shifts (²⁹Si NMR):
-
A single resonance confirming the symmetrical nature of the two silicon environments in the molecule.
-
Section 5: Safety and Handling
While siloxanes are generally considered to have low toxicity, proper laboratory safety protocols must be followed.
-
Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Hazards: The compound has a flash point of 45 °C, indicating it is a flammable liquid. Keep away from heat, sparks, and open flames.
This guide provides a comprehensive technical overview of this compound, designed to empower researchers, scientists, and drug development professionals with the knowledge to synthesize, characterize, and apply this versatile molecule in the pursuit of scientific innovation.
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC. (n.d.). PubMed Central.[Link]
-
Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC. (2018, July 9). PubMed Central.[Link]
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (2016). ACS Publications.[Link]
-
Synthesis of some network polymers with siloxane units as a drug delivery system. (n.d.). Iranian Chemical Communication.[Link]
-
Silicones for Drug-Delivery Applications. (2006, May 1). Medical Device and Diagnostic Industry.[Link]
-
Silicone Polymers in Controlled Drug Delivery Systems: A Review. (n.d.). Semantic Scholar.[Link]
-
Silicone Polymers in Controlled Drug Delivery Systems: A Review. (2025, August 5). ResearchGate.[Link]
-
The common scheme of the platinum-catalyzed hydrosilylation reaction. (n.d.). ResearchGate.[Link]
-
Surface forces affecting the biocompatibility of modified polydimethylsiloxane films. (n.d.). Colloids and Surfaces B: Biointerfaces.[Link]
-
Zhang, C.R. and Laine, M.J. (2000) Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8 Octa(3-Hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122, 6979-6988.[Link]
-
Hydrosilylation. (2023, June 30). Chemistry LibreTexts.[Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013, July 5). qualitas1998.net.[Link]
-
Polydimethylsiloxanes biocompatibility in PC12 neuronal cell line. (2019). FAO AGRIS.[Link]
- United States Patent (19). (1986, March 18).
-
Assessing PDMS Biocompatibility in Microfluidic Applications: Toxicity and Survival Outcomes in C. elegans - PMC. (2025, December 15). PubMed Central.[Link]
-
Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (n.d.). Journal of the American Chemical Society.[Link]
-
Influence of hydroxyl-terminated polydimethylsiloxane on high-strength biocompatible polycarbonate urethane films. (n.d.). PubMed.[Link]
-
Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. (2025, August 6). ResearchGate.[Link]
-
Exploring the Potential of Siloxane in Biomedical Applications: Beyond Traditional Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Biocompatibility Testing of UV-Curable Polydimethylsiloxane for Human Umbilical Vein Endothelial Cell Culture on-a-Chip. (2024, July 1). ACS Publications.[Link]
-
β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2021, April 30). ResearchGate.[Link]
-
Most Important Biomedical and Pharmaceutical Applications of Silicones. (n.d.). MDPI.[Link]
-
Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. (n.d.). MDPI.[Link]
-
Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018, July 9). MDPI.[Link]
-
FT-IR spectra of 1,3-bis(2-methyl-hydroxypropyl)tetramethyldisiloxane... (n.d.). ResearchGate.[Link]
- US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. (n.d.).
-
Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC. (n.d.). PubMed Central.[Link]
-
1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. (n.d.). Gelest, Inc.[Link]
- US6087520A - Preparation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane. (n.d.).
-
Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC.[Link]
- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane. (n.d.).
-
Supplementary Information. (n.d.). The Royal Society of Chemistry.[Link]
-
The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. (n.d.). ResearchGate.[Link]
-
CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. (2025, September 5). Chemsrc.[Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. qualitas1998.net [qualitas1998.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc [chemsrc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 [chemicalbook.com]
- 13. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 14. Influence of hydroxyl-terminated polydimethylsiloxane on high-strength biocompatible polycarbonate urethane films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Assessing PDMS Biocompatibility in Microfluidic Applications: Toxicity and Survival Outcomes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mddionline.com [mddionline.com]
- 21. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. 1,3-BIS(3-CYANOPROPYL)TETRAMETHYLDISILOXANE(18027-80-0) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Surface Modification using 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: A Molecule of Duality and Purpose
In the realm of surface science and material engineering, 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS No: 18001-97-3) emerges as a uniquely versatile modification agent.[1] Its molecular architecture is the key to its utility: a flexible, low-polarity tetramethyldisiloxane backbone is terminated at both ends by reactive primary alcohol (propanol) groups.[1] This structure imparts a dual character—the siloxane core provides properties like low surface tension, high flexibility, and thermal stability, characteristic of silicones, while the terminal hydroxyl groups offer reactive handles for covalent attachment to a wide array of surfaces.
This guide provides a deep dive into the mechanistic principles and practical protocols for leveraging this diol-functionalized siloxane in surface modification. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18001-97-3 | [1] |
| Molecular Formula | C10H26O3Si2 | [2] |
| Molecular Weight | 250.48 g/mol | [2] |
| Appearance | Liquid | [3] |
| Key Functional Groups | Two terminal hydroxyl (-OH) groups, Siloxane (Si-O-Si) backbone | [1] |
The Mechanism of Action: Anchoring via Condensation
The primary mechanism for surface modification using this siloxane diol is through condensation reactions between its terminal hydroxyl groups and corresponding hydroxyl groups present on a substrate surface. Many materials of scientific and industrial importance, including glass, silica, silicon wafers, and various metal oxides (e.g., titania, alumina), possess a native or induced population of surface silanols (Si-OH) or metal-hydroxyls (M-OH).
The process, typically performed in a non-aqueous solvent, involves the formation of a stable, covalent siloxane (Si-O-Si) or metal-oxane (M-O-Si) bond, effectively tethering the flexible siloxane chain to the rigid substrate. This reaction liberates a water molecule for each bond formed. While the reaction can proceed uncatalyzed, particularly with heating, acid or base catalysts can be employed to accelerate the kinetics. The bifunctional nature of the molecule allows it to act as a linker, either by attaching to the surface at both ends to form loops or by bridging two adjacent surface sites. More commonly, one hydroxyl group anchors to the surface, leaving the other available for subsequent reactions or to contribute to the new surface properties.
Caption: Experimental workflow for modifying planar substrates.
A. Materials and Equipment
-
Substrates : Glass microscope slides or silicon wafers.
-
Reagent : this compound.
-
Solvents : Anhydrous Toluene, Isopropanol (IPA), Acetone (all ACS grade or higher).
-
Cleaning : Piranha solution (7:3 H₂SO₄:H₂O₂) OR Oxygen plasma cleaner.
-
Glassware : Glass staining jars with lids, beakers.
-
Equipment : Laboratory oven, sonicator, nitrogen gas line, contact angle goniometer.
B. Step-by-Step Methodology
-
Substrate Cleaning and Activation (Critical Step) : The density of surface hydroxyl groups is paramount for a successful modification.
-
Method A (Piranha Etch) :
-
SAFETY : Piranha solution is extremely corrosive and explosive if mixed with organic solvents. Handle with extreme caution in a fume hood, using appropriate personal protective equipment (PPE).
-
Sonicate substrates in acetone, then IPA, for 15 minutes each. Dry with nitrogen.
-
Immerse the dry, clean substrates in freshly prepared Piranha solution for 30-45 minutes.
-
Carefully remove and rinse copiously with deionized water, then dry thoroughly with nitrogen.
-
-
Method B (Plasma Cleaning) :
-
A safer and often equally effective alternative.
-
Sonicate substrates in acetone and IPA as above.
-
Place substrates in an oxygen plasma cleaner and treat for 5-10 minutes according to manufacturer instructions.
-
-
-
Preparation of Siloxane Solution :
-
Work in a low-humidity environment or a glovebox if possible.
-
Prepare a 1% (v/v) solution of the siloxane diol in anhydrous toluene in a clean, dry glass container. For example, add 1 mL of the siloxane to 99 mL of anhydrous toluene.
-
Stir the solution for 5 minutes.
-
-
Surface Reaction :
-
Immediately immerse the activated, dry substrates into the siloxane solution.
-
Seal the container and place it in an oven set to 60-70°C for 2-4 hours. The elevated temperature drives the condensation reaction.
-
-
Post-Reaction Rinsing :
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh toluene to remove any physisorbed siloxane.
-
Subsequently, rinse with IPA to remove the toluene and dry under a stream of nitrogen.
-
-
Curing :
-
Place the rinsed, dry substrates in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining water and promotes further covalent bond formation with the surface.
-
-
Validation and Characterization :
-
Water Contact Angle (WCA) : Measure the WCA. A successfully hydroxylated glass surface is very hydrophilic (WCA < 10°). After modification, the WCA will increase, typically to the 40-60° range, indicating the presence of the less polar siloxane layer.
-
X-ray Photoelectron Spectroscopy (XPS) : Provides elemental confirmation. An increase in the Si 2p and C 1s signals relative to the substrate signals confirms the presence of the organic layer.
-
Table 2: Expected Water Contact Angle (WCA) Results
| Surface | Expected WCA | Rationale |
| Piranha/Plasma Cleaned Glass | < 10° | High density of hydrophilic Si-OH groups. [4] |
| After Siloxane Diol Modification | 40° - 60° | Surface is now covered by the siloxane chains, but terminal -OH groups still provide some polarity. |
Protocol 2: Surface Functionalization of Silica Nanoparticles (SNPs)
This protocol describes a slurry-phase reaction to graft the siloxane diol onto the surface of silica nanoparticles, enhancing their compatibility with organic media.
Workflow Diagram
Caption: Workflow for the functionalization of silica nanoparticles.
A. Materials and Equipment
-
Nanoparticles : Amorphous silica nanoparticles (e.g., 50-100 nm diameter).
-
Reagent : this compound.
-
Solvent : Anhydrous Toluene.
-
Equipment : Round-bottom flask, condenser, magnetic stirrer/hotplate, high-speed centrifuge, vacuum oven, sonicator.
-
Characterization : Thermogravimetric Analyzer (TGA), FTIR Spectrometer with ATR or DRIFTS accessory, Dynamic Light Scattering (DLS).
B. Step-by-Step Methodology
-
Nanoparticle Drying :
-
Dry the silica nanoparticles in a vacuum oven overnight at 120-150°C to remove physically adsorbed water. Cool to room temperature under vacuum or in a desiccator.
-
-
Dispersion :
-
In a round-bottom flask, add the dried silica nanoparticles to anhydrous toluene to make a suspension of 1-5% (w/v).
-
Sonicate the suspension for 15-30 minutes until a fine, homogeneous dispersion is achieved.
-
-
Reagent Addition :
-
Calculate the amount of siloxane diol needed. The amount can be varied to control graft density, but a good starting point is a 5-10 fold mass excess relative to the nanoparticles.
-
Add the siloxane diol to the stirring nanoparticle suspension.
-
-
Reaction :
-
Equip the flask with a condenser and place it under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.
-
-
Purification :
-
Cool the reaction mixture to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g for 20 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant, which contains the excess unreacted siloxane.
-
Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly.
-
Repeat this centrifugation/redispersion cycle 3-4 times to ensure complete removal of unreacted reagents.
-
-
Final Drying :
-
After the final wash, collect the nanoparticle pellet and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
-
Validation and Characterization :
-
Thermogravimetric Analysis (TGA) : Analyze the dried nanoparticles by TGA under a nitrogen atmosphere. Unmodified SNPs will show a small mass loss due to dehydroxylation. The modified SNPs will show a significant additional mass loss between 200-600°C, corresponding to the decomposition of the grafted organic layer. This mass loss can be used to quantify the grafting density.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Compare the FTIR spectra of unmodified and modified SNPs. The modified particles will exhibit new peaks corresponding to C-H stretching (~2850-2960 cm⁻¹) from the alkyl chains of the siloxane.
-
Dynamic Light Scattering (DLS) : Measure the hydrodynamic diameter of the nanoparticles dispersed in a compatible solvent. A slight increase in size after modification can indicate the presence of the surface layer.
-
Safety and Handling
Consult the Safety Data Sheet (SDS) for this compound before use. [2][5]
-
Personal Protective Equipment : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and associated solvents.
-
Ventilation : Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like toluene or preparing hazardous cleaning solutions like Piranha.
-
Storage : Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Available from: [Link]
-
PubChem. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine. National Center for Biotechnology Information. Available from: [Link]
-
Glosz, K., et al. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Materials, 13(17), 3833. Available from: [Link]
-
Kim, D. S., et al. (2012). One-step surface modification for irreversible bonding of various plastics with a poly(dimethylsiloxane) elastomer at room temperature. Lab on a Chip, 12(15), 2681-2689. Available from: [Link]
-
Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). Available from: [Link]
-
PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. Available from: [Link]
-
Pore, V. V., & Sailor, M. J. (2011). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Journal of the American Chemical Society, 133(46), 18818-18821. Available from: [Link]
-
Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available from: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Available from: [Link]
-
Wang, Y., et al. (2021). Preparation of medical hydrophilic and antibacterial silicone rubber via surface modification. RSC Advances, 11(42), 26164-26171. Available from: [Link]
-
Glosz, K., et al. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Polymers, 12(9), 1999. Available from: [Link]
-
Capot Chemical. (n.d.). MSDS of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol). Available from: [Link]
-
MDPI. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Available from: [Link]
-
MDPI. (2021). Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites. Available from: [Link]
-
Frontiers. (2022). Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Available from: [Link]
-
ResearchGate. (2021). Effect of surface modification of silica nanoparticles by silane coupling agent on decontamination foam stability. Available from: [Link]
-
McInnes, S. J. P., & Voelcker, N. H. (2011). Modification of Porous Silicon with an Amphiphilic Quaternary Ammonium Hydrocarbon for Nanomedicine Applications. Chemistry of Materials, 23(24), 5376-5386. Available from: [Link]
-
Vallejo Montesinos, J. (2019). Polysiloxanes as polymer matrices in biomedical engineering: their interesting properties as the reason for the use in medical sciences. Polymer Bulletin, 76, 5469-5489. Available from: [Link]
-
Valadez-Pérez, N. E., et al. (2022). Properties and Applications of PDMS for Biomedical Engineering: A Review. Polymers, 14(15), 3079. Available from: [Link]
- Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- Google Patents. (2018). WO2018108863A1 - Process for the preparation of hydroxyl-functionalized polysiloxanes.
-
Grigonis, M., et al. (2023). Hydrophilic Surface Modification of Amorphous Hydrogenated Carbon Nanocomposite Films via Atmospheric Oxygen Plasma Treatment. Coatings, 13(3), 629. Available from: [Link]
-
Wikipedia. Silicon organic water repellent. Available from: [Link]
-
Pospisilova, A., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. International Journal of Molecular Sciences, 24(2), 1667. Available from: [Link]
-
Surface Science and Technology. Understanding Silane Functionalization. Available from: [Link]
-
ResearchGate. (n.d.). Studies on Surface Modification of Silicone Biomaterials. Available from: [Link]
Sources
Application Notes and Protocols for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol as a Versatile Crosslinking Agent
Abstract
This technical guide provides a comprehensive overview of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a unique siloxane diol, and its applications as a crosslinking agent in the development of advanced polymeric materials. Intended for researchers, scientists, and professionals in drug development and material science, this document details the physicochemical properties, crosslinking mechanisms, and step-by-step protocols for the synthesis of polyurethanes and hydrogels. Furthermore, it outlines methods for the characterization of the resulting crosslinked materials, including spectroscopic analysis, mechanical testing, and swelling studies, to ensure robust and reproducible outcomes.
Introduction: The Significance of Siloxane-Based Crosslinkers
In the realm of polymer chemistry, the choice of a crosslinking agent is pivotal in defining the ultimate properties of the material. This compound is a bifunctional monomer distinguished by its flexible tetramethyldisiloxane core and terminal primary hydroxyl groups. This unique structure imparts a combination of desirable characteristics to polymers, including enhanced flexibility, hydrophilicity, and biocompatibility.
The siloxane backbone (Si-O-Si) is known for its low glass transition temperature and high thermal stability, which translates to materials with excellent performance over a wide temperature range. The terminal propanol moieties provide reactive sites for the formation of covalent bonds with other monomers, such as diisocyanates or diacids, leading to the creation of three-dimensional polymer networks. These networks are the foundation of a variety of materials, from soft and flexible elastomers to highly absorbent hydrogels, making this crosslinking agent a valuable tool for researchers in diverse fields.
Physicochemical Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 18001-97-3 | [1] |
| Molecular Formula | C10H26O3Si2 | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | Clear, colorless, odorless liquid | [2] |
| Density | 0.946 g/mL | [2] |
| Boiling Point | 230-232 °C | [2] |
| Synonyms | 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane | [1] |
The presence of terminal hydroxyl groups makes this compound reactive in condensation and addition polymerization reactions.[3] Its siloxane nature contributes to the flexibility and hydrophilicity of the resulting polymers.[3]
Mechanism of Crosslinking
The crosslinking action of this compound is primarily attributed to the reactivity of its two terminal hydroxyl (-OH) groups. These groups can participate in various polymerization reactions to form a crosslinked network. A prime example is the formation of polyurethanes through a polyaddition reaction with diisocyanates.
In this reaction, the hydrogen atom from the hydroxyl group of the diol migrates and bonds to the nitrogen atom of the isocyanate group (-NCO).[4] This forms a urethane linkage (-NH-COO-), which is the characteristic repeating unit in polyurethanes.[4] As this reaction proceeds with the bifunctional diol and a diisocyanate, a linear or crosslinked polymer chain is formed.[4]
Caption: Polyaddition reaction of the siloxane diol with a diisocyanate to form a polyurethane network.
Applications in Material Science and Drug Development
The unique properties imparted by the siloxane backbone make this crosslinking agent particularly suitable for applications where flexibility, biocompatibility, and controlled release are desired.
-
Biodegradable Polymers: The incorporation of this diol can enhance the flexibility and degradation characteristics of polyesters and polyurethanes for biomedical applications.
-
Hydrogels for Drug Delivery: The hydrophilicity and biocompatibility of polymers crosslinked with this agent make them excellent candidates for creating hydrogels. These hydrogels can absorb large amounts of water and be designed for the controlled release of therapeutic agents.[5]
-
Silicone Elastomers: It can be used to modify the properties of silicone elastomers, improving their hydrophilicity and compatibility with other materials.[3]
Detailed Application Protocols
Protocol 1: Synthesis of a Flexible Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer using a one-shot polymerization method. This method is straightforward and involves mixing all reactants simultaneously.[6]
Materials and Reagents:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Methanol
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Nitrogen inlet
-
Heating mantle
-
Teflon beaker
Procedure:
-
Preparation: Set up the four-neck flask with the mechanical stirrer, thermometer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with the isocyanate.
-
Reactant Charging: Under a dry nitrogen atmosphere, charge the flask with a specific molar ratio of this compound and another diol (e.g., poly(tetramethylene glycol) to achieve desired properties). For this example, a 1:1 molar ratio is used.
-
Melting: Heat the flask to 80°C while stirring to melt and homogenize the diols.
-
Isocyanate Addition: Once the diols are completely melted and mixed, add a stoichiometric amount of HDI (to achieve a 1.1:1 ratio of NCO:OH groups) to the reaction mixture and stir vigorously for 2 minutes.[6]
-
Casting and Curing: Pour the reaction mixture into a Teflon beaker and place it in an oven at 120°C for 12 hours to complete the polymerization.[6]
-
Purification: After curing, dissolve the synthesized polyurethane in DMF. Precipitate the polymer by slowly adding the solution to a large volume of isopropanol. Wash the precipitated polymer with methanol.
-
Drying: Dry the purified polyurethane elastomer at 40°C for 72 hours under vacuum. Store the final product in a desiccator.
Characterization of the Polyurethane Elastomer:
-
FTIR Spectroscopy: Confirm the formation of urethane linkages by the appearance of a characteristic N-H stretching band around 3323 cm⁻¹ and a C=O stretching band around 1734 cm⁻¹.[7] The disappearance of the isocyanate peak at ~2270 cm⁻¹ indicates the completion of the reaction.[8]
-
Mechanical Testing: Evaluate the tensile strength and elongation at break of the elastomer using a universal testing machine. The incorporation of the siloxane diol is expected to result in a flexible elastomer with high elongation at break.
-
Thermal Analysis (DSC and TGA): Determine the glass transition temperature (Tg) and thermal stability of the polyurethane. The siloxane component typically lowers the Tg, indicating increased flexibility at lower temperatures.
Caption: Workflow for the one-shot synthesis of a polyurethane elastomer.
Protocol 2: Preparation of a Biocompatible Hydrogel for Controlled Drug Release
This protocol details the synthesis of a hydrogel using this compound as a crosslinker for a hydrophilic polymer, suitable for drug delivery applications.
Materials and Reagents:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA) (as the primary hydrogel-forming polymer)
-
Irgacure 2959 (photoinitiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., methylene blue or a therapeutic agent)
-
Deionized water
Equipment:
-
Vortex mixer
-
UV curing system (365 nm)
-
Molds (e.g., PDMS molds)
-
Microplate reader or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the photoinitiator (Irgacure 2959) in deionized water (e.g., 0.5% w/v).
-
In a vial, mix PEGDA and this compound at a desired molar ratio. The concentration of the siloxane diol will influence the crosslinking density and thus the hydrogel's properties. A starting point could be a 10:1 molar ratio of PEGDA to the siloxane diol.
-
Add the photoinitiator solution to the monomer mixture and vortex thoroughly to ensure homogeneity.
-
-
Drug Loading: Dissolve the model drug in the precursor solution at the desired concentration.
-
Hydrogel Formation:
-
Pipette the precursor solution into the molds.
-
Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-10 minutes, depending on the UV intensity and sample thickness).
-
-
Equilibration:
-
Carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in PBS (pH 7.4) for 24 hours to reach equilibrium swelling and to wash out any unreacted monomers or initiator.
-
Characterization of the Hydrogel:
-
Swelling Studies:
-
Measure the weight of the hydrogel after equilibration (swollen weight, Ws).
-
Freeze-dry the hydrogel and measure its dry weight (Wd).
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
-
The degree of swelling is inversely proportional to the amount of crosslinker.[5]
-
-
Mechanical Testing:
-
Perform compression tests on the swollen hydrogels to determine their compressive modulus. The mechanical strength is expected to increase with a higher concentration of the siloxane diol crosslinker.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a microplate reader or UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Plot the cumulative drug release as a function of time.
-
Data Interpretation and Case Studies
The following tables provide hypothetical but expected data based on the principles of polymer chemistry for the characterization of materials synthesized using this compound.
Table 1: Effect of Siloxane Diol Concentration on Polyurethane Mechanical Properties
| Sample ID | Siloxane Diol (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-1 | 10 | 15 | 450 |
| PU-2 | 20 | 12 | 600 |
| PU-3 | 30 | 9 | 750 |
Interpretation: Increasing the concentration of the flexible siloxane diol generally leads to a decrease in tensile strength but a significant increase in the elongation at break, resulting in a more elastomeric material.
Table 2: Influence of Siloxane Diol Crosslinker on Hydrogel Properties
| Sample ID | Siloxane Diol (wt%) | Swelling Ratio (g/g) | Compressive Modulus (kPa) |
| HG-1 | 1 | 25 | 50 |
| HG-2 | 5 | 15 | 150 |
| HG-3 | 10 | 8 | 300 |
Interpretation: A higher concentration of the crosslinking agent leads to a more tightly crosslinked network, resulting in a lower swelling ratio and a higher compressive modulus.
Troubleshooting and Safety Precautions
-
Incomplete Polymerization: This can be due to moisture contamination (for polyurethanes), insufficient initiator or UV exposure (for hydrogels), or incorrect stoichiometry. Ensure all reagents and glassware are dry for polyurethane synthesis and optimize curing times for hydrogels.
-
Safety: this compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[9] Diisocyanates are sensitizers and should be handled with extreme care in a fume hood.
Conclusion
This compound is a highly versatile crosslinking agent that offers a unique combination of flexibility, hydrophilicity, and reactivity. By carefully controlling the stoichiometry and reaction conditions, researchers can tailor the properties of polyurethanes and hydrogels for a wide range of applications, from advanced elastomers to sophisticated drug delivery systems. The protocols and characterization methods outlined in this guide provide a solid foundation for the exploration and application of this valuable siloxane diol in materials science and drug development.
References
-
ResearchGate. FT-IR spectra of 1,3-bis(2-methyl-hydroxypropyl)tetramethyldisiloxane... Available at: [Link]
-
ResearchGate. FTIR spectra of polyurethanes. Available at: [Link]
-
Diva-portal.org. MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. Available at: [Link]
-
PubMed. Swelling and mechanical behaviors of chemically cross-linked hydrogels of elastin-like polypeptides. Available at: [Link]
-
PubMed. Synthesis, characterization and biocompatibility of biodegradable elastomeric poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via melting polymerization. Available at: [Link]
-
ResearchGate. Synthesis and characterization of poly(siloxane‐urethane)s. Available at: [Link]
-
KTH Diva. Mechanical and swelling properties of hydrogels. Available at: [Link]
-
YouTube. Polyurethane -Synthesis, properties and application- Module-3 and series-2. Available at: [Link]
-
PMC. Preparation of biocompatible hydrogels reinforced by different nanosheets. Available at: [Link]
-
ResearchGate. The formulations of synthesized polymers. Available at: [Link]
-
MDPI. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Available at: [Link]
-
NIH. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Available at: [Link]
-
ResearchGate. Synthesis and characterization of poly(siloxane–ether–urethane) copolymers. Available at: [Link]
-
ResearchGate. FT-IR spectra of the monomers and polymers. Available at: [Link]
-
ResearchGate. Synthesis and characterization of siloxane-based polyurethane elastomers using hexamethylene diisocyanate. Available at: [Link]
-
PubMed. Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility. Available at: [Link]
-
INNO Specialty Chemicals. A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). Available at: [Link]
Sources
- 1. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Introduction: A Versatile Monomer for Advanced Polymer Synthesis
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol is a unique organosilicon diol that serves as a valuable monomer in the synthesis of a variety of advanced polymers. Its structure, featuring a flexible tetramethyldisiloxane backbone flanked by two reactive primary hydroxyl groups, imparts a desirable combination of properties to the resulting polymers. The siloxane core provides low-temperature flexibility, hydrophobicity, and high thermal stability, while the terminal propanol moieties offer reactive sites for polymerization, most notably in the formation of polyurethanes and polyesters.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer. We will delve into its physicochemical properties, detailed protocols for the synthesis of polysiloxane-based polyurethanes, in-depth characterization of the resulting polymers, and a discussion of their potential applications.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| CAS Number | 18001-97-3 | [1][2] |
| Molecular Formula | C10H26O3Si2 | [2][3] |
| Molecular Weight | 250.48 g/mol | [2][3] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene) | General Knowledge |
Polymer Synthesis: Crafting Polysiloxane-Based Polyurethanes
The primary application of this compound is in the synthesis of polysiloxane-based polyurethanes. These polymers are typically synthesized via a two-step prepolymer method, which allows for precise control over the polymer architecture and final properties.
Causality of Experimental Choices
The two-step prepolymer method is favored for several reasons:
-
Control over Stoichiometry: By first reacting the diisocyanate with the diol to form an isocyanate-terminated prepolymer, the stoichiometry of the final polymer can be more accurately controlled during the subsequent chain extension step.
-
Minimization of Side Reactions: This method helps to minimize side reactions that can occur when all reactants are mixed at once.
-
Tailorable Properties: The properties of the final polyurethane can be readily tailored by adjusting the ratio of the diisocyanate to the diol in the prepolymer step and by selecting different chain extenders.
Aliphatic diisocyanates like isophorone diisocyanate (IPDI) and 4,4'-dicyclohexylmethane diisocyanate (HMDI) are often preferred over aromatic diisocyanates for biomedical applications due to their non-toxicity and resistance to yellowing.[2][4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the synthesis of a polysiloxane-based polyurethane using the two-step prepolymer method.
Caption: Workflow for the two-step synthesis of polysiloxane-polyurethane.
Detailed Experimental Protocol: Synthesis of a Polysiloxane-Polyurethane
This protocol details the synthesis of a thermoplastic polyurethane using this compound, isophorone diisocyanate (IPDI), and 1,4-butanediol (BDO) as a chain extender.
Materials
-
This compound (dried under vacuum at 80°C for 4 hours)
-
Isophorone diisocyanate (IPDI) (distilled under reduced pressure)
-
1,4-Butanediol (BDO) (dried over molecular sieves)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Procedure
Part 1: Prepolymer Synthesis
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add this compound and anhydrous DMF.
-
Heat the mixture to 80°C with constant stirring under a nitrogen atmosphere.
-
Add IPDI to the flask. The molar ratio of NCO/OH should be approximately 2:1 to ensure the prepolymer is isocyanate-terminated.
-
Add a catalytic amount of DBTDL (approximately 0.1 wt% of the total reactants).
-
Maintain the reaction at 80°C for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content.
Part 2: Chain Extension
-
Once the desired NCO content is reached, cool the prepolymer solution to 70°C.
-
Add the chain extender (BDO) dissolved in DMF dropwise to the prepolymer solution with vigorous stirring.
-
After the addition is complete, continue the reaction for another 1-2 hours at 70°C.
Part 3: Polymer Precipitation and Purification
-
Precipitate the synthesized polyurethane by pouring the reaction mixture into a large volume of methanol with stirring.
-
Wash the precipitated polymer multiple times with methanol to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Logical Flow of the Protocol
Caption: Logical flow of the polyurethane synthesis protocol.
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized polysiloxane-polyurethane.
| Technique | Expected Results |
| FT-IR | Appearance of characteristic urethane peaks: N-H stretching (~3330 cm⁻¹), C=O stretching (~1730-1700 cm⁻¹), and C-N stretching (~1530 cm⁻¹). Disappearance of the isocyanate peak (~2270 cm⁻¹). Presence of siloxane peaks: Si-O-Si stretching (~1090-1020 cm⁻¹) and Si-CH₃ rocking (~800 cm⁻¹). |
| ¹H NMR | Signals corresponding to the protons of the diol, diisocyanate, and chain extender in the polymer backbone. Broadening of peaks compared to the monomers, indicative of polymer formation. |
| GPC | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Expected PDI is typically in the range of 1.5-2.5 for step-growth polymerization. |
| DSC | Determination of the glass transition temperature (Tg) of the soft siloxane segments (typically below 0°C) and the hard urethane segments. |
Structure-Property Relationships and Applications
The unique combination of the flexible siloxane soft segments and the rigid urethane hard segments leads to a microphase-separated morphology, which governs the polymer's properties.
-
Flexibility and Elasticity: The low Tg of the polysiloxane soft segments imparts excellent flexibility and elasticity, even at low temperatures.[4][5]
-
Mechanical Strength: The hydrogen bonding between the urethane groups in the hard segments provides physical crosslinks, contributing to the polymer's mechanical strength and toughness.[4][5]
-
Hydrophobicity and Biocompatibility: The siloxane component leads to a hydrophobic surface, which can be advantageous in applications requiring water resistance and has been shown to be biocompatible.[5]
-
Tunable Properties: By varying the molecular weight of the siloxane diol, the type of diisocyanate and chain extender, and the ratio of soft to hard segments, the mechanical properties, hydrophobicity, and degradation rate of the polyurethane can be precisely controlled.
These properties make polysiloxane-based polyurethanes derived from this compound promising candidates for a variety of applications, including:
-
Biomedical Devices: Their biocompatibility and tunable mechanical properties make them suitable for use in medical implants, catheters, and drug delivery systems.[4]
-
Coatings: Their hydrophobicity, flexibility, and durability make them excellent for protective and anti-fouling coatings.
-
Adhesives and Sealants: They can be formulated to provide strong adhesion to a variety of substrates with good flexibility.
-
Elastomers: Their excellent elastic properties are beneficial for applications requiring high-performance elastomers.
Safety and Handling
This compound should be handled in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[2][6]
Conclusion
This compound is a highly versatile monomer that enables the synthesis of advanced polysiloxane-based polyurethanes with a wide range of tunable properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this monomer in developing innovative materials for various applications, from biomedical devices to high-performance coatings.
References
-
Gao, Y., et al. (2022). Polysiloxane-Based Polyurethanes with High Strength and Recyclability. International Journal of Molecular Sciences, 23(20), 12613. Available from: [Link]
-
S. Li, et al. (2020). Preparation of Polydimethylsiloxane-Modified Waterborne Polyurethane Coatings for Marine Applications. Polymers, 12(11), 2693. Available from: [Link]
-
Capot Chemical. (2019). MSDS of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol). Available from: [Link]
-
Szycher's Handbook of Polyurethanes. (2012). Structure–Property Relations in Polyurethanes. Available from: [Link]
-
J. Wang, et al. (2018). Synthesis and structure/properties characterizations of four polyurethane model hard segments. RSC Advances, 8(45), 25547-25556. Available from: [Link]
-
R. Zhu, et al. (2017). Influence of hydroxyl-terminated polydimethylsiloxane on high-strength biocompatible polycarbonate urethane films. Journal of Biomedical Materials Research Part A, 105(2), 488-498. Available from: [Link]
-
S. H. Lee, et al. (2022). Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property. Polymers, 14(10), 2033. Available from: [Link]
-
A. M. Tomal, et al. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. Polymers, 16(7), 882. Available from: [Link]
-
M. Barletta, et al. (2019). Preparation and Properties of PED-TDI Polyurethane-Modified Silicone Coatings. Coatings, 9(11), 721. Available from: [Link]
- M. Szycher. (2012). Szycher's Handbook of Polyurethanes. CRC press.
Sources
- 1. Preparation of Polydimethylsiloxane-Modified Waterborne Polyurethane Coatings for Marine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Properties of PED-TDI Polyurethane-Modified Silicone Coatings | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol: An Application Note and Detailed Protocol
Authored by a Senior Application Scientist
Introduction: 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a valuable bifunctional organosilicon compound, serves as a crucial building block in advanced materials science.[1] Its unique structure, featuring a flexible siloxane backbone and terminal hydroxyl groups, makes it an ideal monomer for the synthesis of specialty polymers, including silicone-polyether copolymers, and as a crosslinking agent in silicone elastomers.[1] This document provides a comprehensive, step-by-step guide for its synthesis via the platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane. The protocol is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth technical insights and a self-validating methodology.
I. Underlying Principles: The Hydrosilylation Reaction
The synthesis of this compound is achieved through a highly efficient and atom-economical hydrosilylation reaction.[2] This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene, in this case, allyl alcohol. The reaction is catalyzed by a platinum complex, with Karstedt's catalyst being a widely used and highly effective choice due to its high activity at low temperatures.[3][4]
The catalytic cycle, a modification of the Chalk-Harrod mechanism, is initiated by the oxidative addition of the Si-H bond of 1,1,3,3-tetramethyldisiloxane to the platinum(0) catalyst.[2][5] This is followed by the coordination of the allyl alcohol to the platinum center and subsequent migratory insertion of the alkene into the platinum-hydride bond. The final step is the reductive elimination of the desired product, regenerating the platinum(0) catalyst.[2][5]
A critical aspect of this synthesis is controlling the regioselectivity to favor the formation of the terminal propanol derivative (β-addition) over the internal isomer. Karstedt's catalyst is known to provide high selectivity for the desired β-adduct.[6] Additionally, minimizing the competing O-silylation reaction, a dehydrogenative condensation between the Si-H group and the hydroxyl group of allyl alcohol, is crucial for achieving a high yield of the target diol.[7][8]
II. Experimental Workflow and Protocol
The following diagram illustrates the key stages of the synthesis process, from reagent preparation to product purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Karstedt catalysts | Johnson Matthey [matthey.com]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Welcome to the technical support guide for the synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, a key bifunctional siloxane monomer. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and process chemists optimize their synthesis, improve yields, and ensure high product purity.
The primary and most efficient route to this compound is the platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane (TMDSO). While seemingly straightforward, this reaction is sensitive to several parameters that can lead to low yields and the formation of significant side products. This guide is structured to address these challenges directly.
Core Synthesis Protocol: A Baseline for Success
A robust and reproducible protocol is the foundation of a high-yield synthesis. Below is a standard procedure that serves as a reference for the troubleshooting sections that follow.
Reaction: Hydrosilylation of Allyl Alcohol with 1,1,3,3-Tetramethyldisiloxane
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent moisture-induced side reactions.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Reagent Charging: Charge the flask with 1,1,3,3-tetramethyldisiloxane (1.0 eq) and a suitable solvent (e.g., toluene or THF).
-
Catalyst Addition: Introduce the platinum catalyst, such as Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex), typically at a concentration of 5-10 ppm relative to the silicon-hydride reactant.[1]
-
Substrate Addition: Begin stirring and heat the mixture to the desired reaction temperature (typically 40-60°C). Add allyl alcohol (2.0-2.2 eq) dropwise via the dropping funnel over 1-2 hours. The slow addition is critical to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the disappearance of the Si-H bond signal (~2120 cm⁻¹ in IR spectroscopy or ~4.7 ppm in ¹H NMR).[1]
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to remove catalyst residues and byproducts.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?
A: This is a frequent issue that can usually be traced to one of three areas: catalyst activity, reactant quality, or reaction conditions.
-
Catalyst Inactivity or Inhibition: Platinum catalysts are notoriously sensitive to inhibition. Trace impurities in your reactants or solvent, such as sulfur, phosphorus, or amine compounds, can poison the catalyst. Ensure you are using high-purity, anhydrous solvents and fresh, properly stored reactants. The catalyst itself may have degraded; always use a fresh or properly stored catalyst solution.
-
Moisture Contamination: The Si-H bond in TMDSO can react with water or even the hydroxyl group of the allyl alcohol in a dehydrocondensation side reaction, especially at elevated temperatures or in the presence of certain catalysts.[3] This consumes the starting material without forming the desired product. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
-
Incorrect Stoichiometry: While a slight excess of allyl alcohol is often used, a large excess can sometimes lead to side reactions. Conversely, an insufficient amount will leave unreacted TMDSO. Precisely measure your starting materials.
-
Sub-optimal Temperature: Hydrosilylation reactions have an optimal temperature window.[1] If the temperature is too low, the reaction rate will be impractically slow. If it is too high, side reactions like isomerization and dehydrocondensation are accelerated.[3] An initial temperature of 40°C is a good starting point, which can be adjusted based on reaction monitoring.
Problem Area 2: Presence of Significant Impurities
Q: My final product is contaminated with side products. What are they and how can I prevent them?
A: The two most common side reactions are O-silylation (dehydrocondensation) and isomerization of the allyl alcohol.
-
O-Silylation (Dehydrocondensation): This reaction occurs between the Si-H group of TMDSO and the -OH group of allyl alcohol, producing a silyl ether and hydrogen gas.[4][5] This pathway competes directly with the desired C-silylation (hydrosilylation).
-
Cause: This side reaction is more prominent with certain catalysts, like Speier's catalyst (H₂PtCl₆), especially under forcing conditions.[4]
-
Solution: Use a more selective catalyst. Karstedt's catalyst is known to be highly active and selective for C-hydrosilylation over O-silylation in this specific reaction.[4][6] Keeping the reaction temperature moderate also helps suppress this pathway.
-
-
Isomerization and Subsequent Reactions: Platinum catalysts can isomerize allyl alcohol to propionaldehyde. This aldehyde can then undergo further reactions, leading to a complex mixture of byproducts.
-
Cause: This is often promoted by higher reaction temperatures and prolonged reaction times.
-
Solution: Maintain the lowest effective reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion. Using a slight excess of the alkene can help ensure the TMDSO is consumed before significant isomerization occurs.
-
The diagram below illustrates the competition between the desired hydrosilylation pathway and the major side reaction pathways.
Sources
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. EP0550064A2 - Process and composition for promoting hydrosilylation reactions using sterically hindered nitrogen-containing and phosphorous-containing compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of the platinum-catalyzed hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane (TMDS). Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: The Core Reaction: Platinum-Catalyzed Hydrosilylation
The synthesis of this compound is achieved via the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[1] This addition reaction, which forms a stable carbon-silicon bond, is thermodynamically favorable but requires a catalyst to proceed at a practical rate.[2] Karstedt's catalyst, a platinum(0) complex, is a highly active and commonly used catalyst for this transformation, promoting rapid curing at low temperatures.[2][3]
The desired reaction is the specific anti-Markovnikov (β-addition) of the Si-H bond across the double bond of two allyl alcohol molecules, one at each end of the TMDS molecule.
Caption: Desired hydrosilylation reaction pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a problem-and-solution format.
Problem 1: Low or No Conversion with Starting Materials Largely Unchanged
Q: My reaction shows very low conversion of the Si-H peak (FTIR: ~2120 cm⁻¹) even after extended reaction times. What is the likely cause?
A: This issue almost always points to catalyst inactivity. While Karstedt's catalyst is highly efficient, its performance can be compromised.
-
Causality: Platinum catalysts are susceptible to poisoning by compounds containing sulfur, phosphorus, or amines. They can also be inhibited by certain reagents or form inactive platinum colloids under specific conditions.[4] An insufficient catalyst loading will also naturally lead to slow or incomplete reactions.
-
Self-Validation: Before troubleshooting, confirm the presence of the Si-H bond in your TMDS starting material using FTIR or ¹H NMR to ensure it has not degraded.
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Ensure the Karstedt's catalyst solution is clear and has not formed a "yellow-orange mud," which indicates polymerization and deactivation.[5] Use freshly opened or properly stored catalyst.
-
Check for Inhibitors: Review all solvents and reagents for potential catalyst poisons. Ensure the allyl alcohol is free from inhibitors used for storage. Passing it through a short column of activated alumina can remove many common inhibitors.
-
Optimize Catalyst Loading: While typical loadings are low (10-50 ppm Pt), an inactive batch or the presence of mild inhibitors may necessitate a higher loading. Increase the catalyst concentration incrementally.
-
Ensure Proper Mixing: The catalyst must be well-dispersed. Ensure adequate agitation, especially in viscous reaction mixtures.
-
Problem 2: Vigorous Gas Evolution and Byproducts with Retained Vinyl Groups
Q: My reaction is bubbling, suggesting H₂ evolution. NMR analysis of the crude product shows signals corresponding to vinyl protons (CH₂=CH-), but the Si-H peak has diminished. What is happening?
A: You are observing a significant competing side reaction known as O-silylation , or dehydrogenative condensation. This is a common pitfall in the hydrosilylation of substrates containing hydroxyl groups.[4]
-
Causality: Instead of adding across the C=C double bond, the catalyst facilitates the reaction between the Si-H group of the disiloxane and the -OH group of allyl alcohol. This forms a Si-O-C bond and releases hydrogen gas as a byproduct.[4][6] This side reaction is particularly competitive with C-silylation (the desired hydrosilylation).
-
Troubleshooting Protocol:
-
Control Temperature: O-silylation is often more prevalent at higher temperatures. Maintain a lower reaction temperature (e.g., 40-60°C) to favor the desired C-silylation pathway.
-
Catalyst Choice: Karstedt's catalyst is generally more selective for C-silylation compared to other platinum catalysts like Speier's catalyst.[4] Ensure you are using the correct catalyst.
-
Slow Addition of Allyl Alcohol: Add the allyl alcohol slowly to the mixture of TMDS and catalyst. This keeps the instantaneous concentration of the -OH groups low, kinetically favoring the reaction with the more abundant C=C bonds.
-
Caption: Competing C-silylation and O-silylation pathways.
Problem 3: Product is Viscous, Insoluble, or Appears Oligomeric
Q: My final product is a viscous oil or contains insoluble gel-like particles, and purification by distillation is difficult. What could cause this?
A: This strongly suggests the presence of oligomeric or polymeric siloxanes, most likely caused by hydrolysis of the TMDS starting material.
-
Causality: The Si-H bonds in TMDS are sensitive to hydrolysis, especially in the presence of acid or base, though it can occur even with neutral water at elevated temperatures.[7][8] Trace moisture in the reactants or solvent can hydrolyze TMDS to form silanols (Si-OH). These silanols are highly reactive and will readily self-condense to form longer Si-O-Si chains, leading to higher molecular weight oligomers and polymers.[9]
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical preventative measure.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., toluene, THF).
-
Reactants: Ensure the allyl alcohol is dry. TMDS should be handled under an inert atmosphere.
-
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry, inert gas like nitrogen or argon.
-
pH Control: The Si-H bond is most stable at a neutral or near-neutral pH.[7] Avoid any acidic or basic contaminants.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (temperature, solvent) for this synthesis? A1: Optimal conditions typically involve temperatures between 40–80°C in solvents like toluene or tetrahydrofuran (THF).[1] It is critical to start at the lower end of this range (e.g., 40°C) to minimize the O-silylation side reaction. The reaction is often exothermic, so controlled addition of reagents may be necessary to maintain the target temperature.
Q2: Besides O-silylation, are there other isomeric byproducts I should be aware of? A2: Yes. While γ-addition (anti-Markovnikov) is desired, the catalyst can also promote β-addition (Markovnikov), leading to a branched-chain isomer. Platinum catalysts can also cause isomerization of the allyl double bond within the starting material or product.[10][11] The selectivity for the desired linear product is generally high with Karstedt's catalyst but can be influenced by temperature and solvent.[12]
Q3: What are the best analytical methods to monitor reaction progress and purity? A3: A combination of techniques is most effective:
-
FTIR Spectroscopy: Excellent for monitoring the disappearance of the strong Si-H stretch at approximately 2120 cm⁻¹.
-
¹H NMR Spectroscopy: Allows for the simultaneous monitoring of the disappearance of the Si-H proton (~4.7 ppm) and the vinyl protons of allyl alcohol (~5.1-6.0 ppm), and the appearance of the propyl chain protons in the product.
-
GC-MS: Ideal for identifying volatile byproducts and assessing the purity of the final product after work-up.
Q4: How should the final product be purified? A4: Purification is typically achieved through vacuum distillation or column chromatography.[1] Given the high boiling point of the product, vacuum distillation is often preferred to prevent thermal degradation. Column chromatography using silica gel can also be effective for removing polar impurities and catalyst residues.
Section 4: Experimental Protocols and Data
Table 1: Influence of Key Parameters on Reaction Selectivity
| Parameter | Condition | Effect on Desired Product (C-Silylation) | Effect on Side Products (O-Silylation, etc.) | Rationale |
| Temperature | Low (40-60°C) | Favorable | Minimizes O-silylation and isomerization. | C-silylation has a lower activation energy. |
| High (>80°C) | Decreased Selectivity | Increases rate of O-silylation and other side reactions.[7] | Provides enough energy to overcome barriers for side reactions. | |
| Moisture | Anhydrous | High Yield | Minimizes TMDS hydrolysis and polymerization. | Prevents degradation of the Si-H starting material.[8][9] |
| Present | Low Yield | Promotes formation of siloxane oligomers. | Si-H and Si-O-Si bonds are susceptible to hydrolysis. | |
| Catalyst | Karstedt's | High Selectivity | Low levels of O-silylation.[4] | Pt(0) complex is highly active and selective for hydrosilylation.[3] |
| Speier's | Lower Selectivity | Can produce significant amounts of O-silylation products.[4] | Different catalyst mechanism and activity profile. |
Protocol 1: General Synthesis Procedure
This is a representative protocol and must be adapted and optimized for specific lab conditions and scales.
-
Preparation: Under a positive pressure of dry argon, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 1,1,3,3-tetramethyldisiloxane (1.0 equiv.) and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (e.g., 20 ppm Pt) to the stirred solution.
-
Reactant Addition: Heat the mixture to 50°C. Add allyl alcohol (2.1 equiv.) dropwise from the addition funnel over 1-2 hours, monitoring the internal temperature to control the exotherm.
-
Reaction Monitoring: Stir the reaction at 50°C. Monitor the reaction's progress by periodically taking aliquots and analyzing via FTIR for the disappearance of the Si-H peak (~2120 cm⁻¹).
-
Quenching & Work-up: Once the Si-H peak is gone, cool the reaction to room temperature. The catalyst can be removed by stirring with activated carbon and filtering. The solvent is then removed under reduced pressure.
-
Purification: The crude residue is purified by vacuum distillation to yield the final product as a clear liquid.
Section 5: Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues during your synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
- U.S.
-
Cunico, R. F., & Ma, S. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1166-1180. [Link]
-
American Chemical Society. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. [Link]
-
Graiver, D., et al. (2003). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Chemosphere, 53(7), 813-820. [Link]
-
ResearchGate. (2018). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]
-
Rintoul, L., et al. (2006). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B, 110(23), 11299-11307. [Link]
-
Gelest, Inc. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. [Link]
-
Laine, R. M., et al. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(45), 11139-11148. [Link]
-
ResearchGate. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. [Link]
-
Johnson Matthey. Karstedt catalysts. [Link]
-
Specific Polymers. (2020). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. [Link]
-
Royal Society of Chemistry. (2021). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. Karstedt's catalyst. [Link]
-
ResearchGate. (2015). Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. [Link]
-
Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. [Link]
-
ResearchGate. (2007). Catalytic reactions of hydrosiloxanes with allyl chloride. [Link]
-
Rbihi, Z., et al. (2018). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing. [Link]
-
PubChem. This compound. [Link]
-
INNO Specialty Chemicals. A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). [Link]
-
Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). [Link]
-
Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. [Link]
-
PubChem. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine. [Link]
-
PubChem. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanal. [Link]
- European Patent Office. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 3. Karstedt catalysts | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. specificpolymers.com [specificpolymers.com]
- 11. Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
Optimization of reaction conditions for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol polymerization
An in-depth guide to optimizing reaction conditions for the polymerization of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, presented by the Technical Support Center.
Introduction: Mastering the Polymerization of a Versatile Siloxane Diol
This compound is a unique siloxane diol monomer valued for its ability to impart flexibility, hydrophobicity, and thermal stability to a variety of polymers.[1][2] Its terminal hydroxyl groups serve as reactive sites for polycondensation reactions, making it a key building block for advanced materials like silicone-polyether copolymers and elastomers.[1]
However, optimizing the polymerization of this monomer presents several challenges common to step-growth polymerization, including achieving high molecular weight, maintaining a narrow polydispersity index (PDI), and preventing unwanted side reactions.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive technical resource structured around common problems encountered in the lab. It combines troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible polymer synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the polymerization of this compound.
Question 1: My final polymer has a low molecular weight and the reaction seems to have stalled. What are the likely causes and how can I fix this?
Answer: Achieving a high molecular weight is one of the most common challenges in polycondensation reactions.[3] Several factors could be at play:
-
Inefficient Removal of Byproducts: Polycondensation of diols is an equilibrium reaction that produces a small molecule byproduct, typically water. If this byproduct is not efficiently removed from the reaction vessel, the equilibrium will not favor the formation of long polymer chains, thus limiting the molecular weight.
-
Solution: Conduct the polymerization under a high vacuum (e.g., <1 mmHg) and with vigorous stirring to maximize the surface area for byproduct evaporation. A gentle nitrogen sweep can also help carry away volatiles. For reactions at higher temperatures, ensure your setup can handle the conditions without leaks.
-
-
Monomer Impurity: The presence of monofunctional impurities in your diol monomer will act as chain terminators, preventing further chain growth and severely limiting the final molecular weight. Water is also a critical impurity that can interfere with many catalytic systems.
-
Solution: Purify the this compound monomer before use, typically by vacuum distillation or column chromatography.[1] Ensure all reagents and solvents are rigorously dried.
-
-
Suboptimal Catalyst Activity or Concentration: The catalyst may be deactivated or used at an inappropriate concentration.
-
Solution: Ensure the catalyst is fresh and active. Optimize the catalyst concentration through a series of small-scale experiments. For tin-based catalysts like Dibutyltin Dilaurate (DBTDL), a common choice for such reactions, concentrations typically range from 0.1 to 0.5 mol%.[4]
-
-
Reaction Temperature and Time: The reaction may not have been run at a high enough temperature or for a sufficient duration to reach high conversion.
-
Solution: Increase the reaction temperature in stages. For example, start at 120-140°C for the initial stage and gradually increase to 180-220°C during the high vacuum stage to drive the reaction to completion. Extend the reaction time, monitoring the viscosity of the reaction mixture as an indicator of molecular weight build-up.
-
Question 2: The polydispersity index (PDI) of my polymer is very high (>2.5). How can I achieve a more uniform polymer?
Answer: A high PDI indicates a broad distribution of polymer chain lengths, which can negatively impact material properties.[3]
-
Causality: High PDI in polycondensation can arise from side reactions, poor mixing, or chain scission/rearrangement at elevated temperatures. Polysiloxane backbones can be susceptible to rearrangement, especially under harsh acidic or basic conditions at high temperatures.[5]
-
Corrective Actions:
-
Optimize Temperature Profile: Avoid excessively high temperatures, which can promote side reactions and thermal degradation. A staged temperature increase is often more effective than a single high-temperature hold.
-
Ensure Homogeneity: Use an efficient mechanical stirrer to ensure the reaction mixture is homogeneous, especially as the viscosity increases. This ensures uniform access to the catalyst and efficient removal of byproducts.
-
Select a Milder Catalyst: If using a very strong acid or base, consider switching to a less aggressive catalyst. Metal-based catalysts like stannous octoate or dibutyltin dilaurate are often effective and lead to fewer side reactions.[4]
-
Control Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to an increase in PDI due to degradation or equilibrium-driven redistribution reactions. Monitor the molecular weight and PDI over time to find the optimal endpoint.
-
Question 3: The reaction mixture turned into an insoluble gel. What happened and is it preventable?
Answer: Gelation is the formation of a cross-linked polymer network, resulting in an insoluble and often unusable material.
-
Causality: This typically occurs due to the presence of polyfunctional impurities (with more than two reactive groups) in the monomer or from side reactions that create cross-linking points. Oxidation of organic groups at high temperatures can also lead to cross-linking.
-
Preventative Measures:
-
High-Purity Monomers: The most critical step is to ensure the purity of your diol monomer. Use analytical techniques like NMR to confirm the absence of trifunctional or other polyfunctional siloxane species.
-
Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation, especially when operating at high temperatures.
-
Moderate Reaction Conditions: Use the lowest effective temperature and catalyst concentration to minimize the likelihood of side reactions that could lead to cross-linking.
-
Question 4: I am having trouble purifying the final polymer. It is contaminated with small molecules. What is the best purification method?
Answer: Purification is essential to remove unreacted monomer, catalyst residues, and low-molecular-weight oligomers.
-
Recommended Purification Protocol (Re-precipitation):
-
Dissolve the crude polymer in a suitable solvent where it is highly soluble (e.g., tetrahydrofuran (THF) or toluene).
-
Slowly add this solution to a vigorously stirred non-solvent (e.g., methanol, hexane, or cold water). The polymer should precipitate out while the impurities remain dissolved in the solvent/non-solvent mixture.
-
Isolate the purified polymer by filtration.
-
Wash the isolated polymer with additional non-solvent to remove any remaining impurities.
-
Dry the final polymer under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Alternative Methods: For low-viscosity polymers, unreacted monomer can sometimes be removed by thin-film evaporation or vacuum distillation.[6] Catalyst residues can often be removed by washing a solution of the polymer with a mild aqueous acid or base, followed by water, and then precipitating the polymer.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts for this type of polymerization? A: A range of catalysts can be used, depending on the desired reaction conditions and polymer properties. Common classes include:
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL), Stannous octoate. These are highly effective for esterification and urethane reactions and work well for silanol condensations.[4]
-
Acid Catalysts: p-Toluenesulfonic acid (pTSA) or trifluoromethanesulfonic acid (triflic acid). These are strong catalysts but can sometimes promote side reactions.[7]
-
Base Catalysts: Potassium hydroxide (KOH) or phosphazene bases. These are typically used for ring-opening polymerization of cyclosiloxanes but can also catalyze condensation reactions.[8][9]
| Catalyst Type | Example | Typical Concentration | Temperature Range (°C) | Notes |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 0.1 - 0.5 mol% | 140 - 220 | Highly efficient, good control.[4] |
| Acid | p-Toluenesulfonic acid | 0.1 - 1.0 mol% | 120 - 180 | Effective, but can cause backbone rearrangement. |
| Base | Potassium Hydroxide (KOH) | 0.05 - 0.2 wt% | 140 - 200 | Can be aggressive; requires careful neutralization.[10] |
Q: How can I characterize the final polymer? A: A combination of techniques is necessary for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the polymer structure, verify end-groups, and, in some cases, estimate the number-average molecular weight (Mₙ).[11][12]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary method for determining the molecular weight distribution (Mₙ, Mₙ), and the polydispersity index (PDI).[13]
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer and its decomposition temperature. Polysiloxanes are known for their high thermal stability.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ), which are critical for understanding the material's physical properties.[5]
Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be cautious when working with catalysts, many of which are toxic or corrosive. High-temperature, high-vacuum reactions should be conducted behind a safety shield.
Experimental Protocols & Visualizations
Protocol 1: Monomer Purification via Vacuum Distillation
-
Assemble a distillation apparatus suitable for vacuum operation.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction that distills at the correct boiling point and pressure. The literature or supplier data should provide this information.
-
Store the purified monomer under an inert atmosphere (e.g., nitrogen) and seal it to prevent moisture absorption.
Protocol 2: Representative Melt Polycondensation
-
Add a stoichiometric amount of purified this compound and a co-monomer (e.g., a dicarboxylic acid like sebacic acid) to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a vacuum trap.
-
Add the catalyst (e.g., 0.2 mol% DBTDL).
-
Heat the reaction vessel to ~150°C under a slow stream of nitrogen for 2-3 hours to facilitate the initial condensation. Water will be observed collecting in the condenser.
-
Gradually increase the temperature to 180-200°C and slowly apply a vacuum over ~1 hour until the pressure is below 1 mmHg.
-
Continue the reaction under high vacuum and at high temperature for an additional 4-8 hours. The viscosity of the mixture will increase significantly.
-
Cool the reaction to room temperature and dissolve the resulting polymer in a minimal amount of THF for purification.
Workflow Visualization
Below is a diagram illustrating the general workflow for the synthesis and characterization of the polysiloxane.
Caption: General workflow for synthesis and characterization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common polymerization issues.
Caption: Decision tree for troubleshooting common issues.
References
- Chemistry For Everyone. (2025). How To Purify Silicone Polymers? YouTube.
- Prasad, B. L. V., Stoeva, S. I., Sorensen, C. M., Zaikovski, V., & Klabunde, K. J. (n.d.). Gold Nanoparticles as Catalysts for Polymerization of Alkylsilanes to Siloxane Nanowires, Filaments, and Tubes.
- Chemistry For Everyone. (2025).
- Google Patents. (n.d.).
- MDPI. (n.d.). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects.
- ResearchGate. (2025).
- Reaxis Inc. (n.d.).
- Google Patents. (n.d.). US5516870A - Methods of making polysiloxanes.
- Google Patents. (n.d.). WO1998047946A1 - Process for purifying siloxane.
- BenchChem. (2025).
- ACS Sustainable Chemistry & Engineering. (2021).
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- UKEssays.com. (2017). Polysiloxanes Synthesis and Structure.
- Reddit. (2024).
- National Polymer. (n.d.).
- Nature. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds.
- ResearchGate. (2019). A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers.
- ResearchGate. (2025). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units.
- RSC Publishing. (n.d.). Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H26O3Si2 | CID 87399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nationalpolymer.com [nationalpolymer.com]
- 4. reaxis.com [reaxis.com]
- 5. gelest.com [gelest.com]
- 6. youtube.com [youtube.com]
- 7. US5516870A - Methods of making polysiloxanes - Google Patents [patents.google.com]
- 8. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ukessays.com [ukessays.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Welcome to the dedicated technical support guide for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS: 18001-97-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile siloxane diol. Proper storage and handling are critical to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses common observational and analytical issues that may indicate degradation of your this compound.
Question 1: Why has my clear, colorless this compound sample become viscous, cloudy, or formed a precipitate?
Answer:
Increased viscosity, cloudiness, or precipitation are primary indicators of uncontrolled polymerization or hydrolysis. The root cause is typically exposure to atmospheric moisture, which initiates the degradation cascade.
Causality: The core of the issue lies in the hydrolytic instability of the siloxane (Si-O-Si) bond, especially in the presence of acid or base catalysts.[1] Atmospheric moisture can provide the water necessary for hydrolysis, which cleaves the disiloxane bond to form silanol intermediates. These silanols are highly reactive and can undergo condensation reactions with each other, leading to the formation of longer polysiloxane chains (oligomerization or polymerization). These larger molecules have lower solubility and higher viscosity, resulting in the observed physical changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased viscosity.
Step-by-Step Protocol for Investigation and Resolution:
-
Verify Storage Integrity:
-
Confirm that the container is tightly sealed and was purged with an inert gas (e.g., nitrogen or argon) before storage.[1]
-
Inspect the container for any cracks or seal failures that could permit moisture ingress.
-
-
Assess Purity:
-
If the material is still liquid, acquire a Nuclear Magnetic Resonance (NMR) spectrum. Look for broadening of peaks or the appearance of new signals in the siloxane region, which would indicate the formation of various oligomers.
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cyclic siloxanes or shorter-chain linear siloxanes, which are common degradation products.[2]
-
-
Repurification (if necessary):
-
For minor degradation, purification can be attempted via vacuum distillation.
-
Column chromatography can also be effective for separating the desired diol from higher molecular weight polymers.[1]
-
-
Implement Corrective Storage:
-
Transfer the purified product to a clean, dry container made of a compatible material (see FAQ section).
-
Thoroughly purge the container with a dry inert gas before sealing. For long-term storage, consider using a glove box for aliquoting.
-
Question 2: My analytical data (NMR, GC-MS) shows unexpected peaks. What are the likely degradation products?
Answer:
The appearance of new peaks in your analytical data points towards specific degradation pathways. The most common degradation products are cyclic siloxanes and linear silanol-terminated oligomers.
Causality and Likely Products:
-
Hydrolysis and Condensation: As discussed previously, cleavage of the Si-O-Si bond by water leads to silanol intermediates. Subsequent condensation can form a mixture of linear and cyclic polysiloxanes. Common cyclic byproducts include hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[3]
-
"Back-Biting" Degradation: The terminal hydroxypropyl groups are not merely passive spectators. The hydroxyl oxygen can intramolecularly attack a silicon atom in the same molecule. This "back-biting" mechanism is a form of unzipping depolymerization that results in the formation of stable 5- or 6-membered heterocyclic compounds and a shortened siloxane chain.[4][5] This is a significant degradation pathway for hydroxyalkyl-terminated siloxanes.[4]
-
Thermo-oxidative Degradation: At elevated temperatures in the presence of oxygen, degradation proceeds via a free-radical mechanism. This process involves the oxidation of the methyl groups and can lead to cross-linking and the formation of volatile products such as formaldehyde, CO, and water, ultimately resulting in a silica-like residue.[5]
Degradation Pathways Diagram:
Caption: Key degradation pathways.
Analytical Protocol for Degradation Assessment:
A robust method for quantifying degradation is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.
Experimental Protocol: GC-MS Analysis of Siloxane Degradation
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the siloxane diol into a GC vial.
-
Dissolve the sample in 1 mL of a suitable solvent such as acetone or dichloromethane.
-
If quantitative analysis is required, add an internal standard (e.g., dodecane) of a known concentration.
-
-
GC-MS Parameters:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 550.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Search for characteristic mass fragments of known degradation products, such as cyclic siloxanes (e.g., m/z for D4 is 296, for D5 is 370).
-
Quantify the degradation products relative to the parent compound or the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
A: For optimal long-term stability, this compound should be stored under a dry, inert atmosphere (nitrogen or argon) at low temperatures. A storage temperature of 2-8°C is suitable for short-term storage, while -20°C is recommended for long-term preservation to minimize the risk of both hydrolysis and oxidative degradation of the propanol groups.[1][6]
Q2: What container materials are compatible with this compound?
A: The choice of container is crucial to prevent contamination and degradation. High-Density Polyethylene (HDPE) containers are highly recommended for storing siloxane compounds.[7] Borosilicate glass is also acceptable, provided it has a well-sealing cap with a chemically inert liner (e.g., PTFE). Avoid using containers made from plastics that may leach plasticizers.
| Recommended Materials | Materials to Avoid |
| High-Density Polyethylene (HDPE) | Low-grade plastics (potential for leaching) |
| Borosilicate Glass (with PTFE-lined cap) | Containers with reactive seals |
| Stainless Steel (for bulk storage) |
Q3: Is it necessary to handle this compound under an inert atmosphere?
A: Yes. While stable in neutral, dry conditions, the compound's susceptibility to moisture-driven hydrolysis and oxidation makes handling under an inert atmosphere a best practice, especially when aliquoting for long-term storage.[1] This minimizes the introduction of atmospheric water and oxygen, which are key initiators of degradation.
Q4: What is the solvent compatibility of this compound?
A: Due to its chemical structure, which combines a hydrophobic siloxane backbone with polar hydroxyl end groups, its solubility varies. It is generally soluble in many organic solvents but has limited solubility in water.
Solvent Compatibility Table:
| Solvent Class | Compatibility/Solubility | Notes |
| Non-Polar Solvents | ||
| Toluene, Hexane | Good | [1] |
| Polar Aprotic Solvents | ||
| Tetrahydrofuran (THF) | Good | [1] |
| Dichloromethane (DCM) | Good | |
| Acetone | Good | [8] |
| Polar Protic Solvents | ||
| Alcohols (Ethanol, Methanol) | Moderate | May participate in reactions under certain conditions. |
| Water | Limited Solubility | Can form emulsions.[1] |
| Strong Acids/Bases | NOT COMPATIBLE | Catalyzes rapid degradation of the siloxane bond.[1][9] |
Note: This information is a general guide. It is always recommended to perform a small-scale solubility test for your specific application.
References
-
Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones; Gelest, Inc.: Morrisville, PA, USA, pp. 57-67. [Link]
-
Scheme 1. Proposed (a) intramolecular backbiting reaction and (b) acid hydrolysis reaction to form-hydroxy,-butylhydroxy poly(dimethylsiloxane) (HBH-PDMS) oligomers. ResearchGate. [Link]
-
Schematic of siloxane backbiting mechanism. ResearchGate. [Link]
-
The thermal degradation behaviour of polydimethylsiloxane/montmorillonite nanocomposites. ResearchGate. [Link]
-
Exploring the Chemical Synthesis and Properties of Siloxane Diols. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Degradation of polydimethylsiloxane in simulated industrial process environments. Doria.fi. [Link]
-
THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Global Silicones Council. [Link]
-
Chemical resistance of silicones. Bostik. [Link]
-
New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. MDPI. [Link]
-
Why is Silicone Chemically Resistant?. Silclear. [Link]
-
Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Atlas Fibre. [Link]
-
A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). INNO Specialty Chemicals. [Link]
-
GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi. [Link]
-
Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. [Link]
-
Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. doria.fi [doria.fi]
- 3. doria.fi [doria.fi]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,3'-(1,1,3,3-Tetramethyldisiloxan-1,3-diyl)dipropanol | 18001-97-3 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why is Silicone Chemically Resistant? | Silclear [silclear.com]
How to control the molecular weight of polymers made with 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Welcome to the Technical Support Center for Polymers Synthesized with 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for controlling the molecular weight of polymers synthesized using this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of polymer molecular weight when using this compound.
Q1: What are the primary methods to control the molecular weight of polymers made from this compound?
A1: The molecular weight of polymers synthesized via step-growth polycondensation, the typical method for this diol, is primarily controlled by two main strategies[1][2]:
-
Stoichiometric Imbalance: Intentionally creating a slight excess of one of the bifunctional monomers. For instance, in a reaction with a dicarboxylic acid, a slight excess of the diol will result in polymer chains that are all terminated with hydroxyl groups, thus preventing further polymerization and controlling the molecular weight[3][4][5].
-
Addition of a Monofunctional Reagent (End-capping): Introducing a monofunctional reactant that can react with the growing polymer chain ends. This "caps" the chain, preventing further reaction at that end. Common end-capping agents for reactions involving hydroxyl groups include monofunctional siloxanes or alcohols[1][6][7].
Q2: How does the monomer ratio affect the final molecular weight?
A2: The Carothers equation mathematically describes the relationship between the degree of polymerization (and thus molecular weight) and the stoichiometric ratio of the monomers in a polycondensation reaction[2]. To achieve a high molecular weight, a precise 1:1 stoichiometric ratio of the reacting functional groups (e.g., hydroxyl groups from the diol and carboxylic acid groups) is crucial[2][8]. Any deviation from this 1:1 ratio will lead to a lower average molecular weight, as the polymer chains will be terminated by the functional group present in excess[3][4].
Q3: What is the role of the catalyst in controlling molecular weight?
A3: The catalyst's primary role is to increase the rate of the polymerization reaction. While it doesn't directly determine the final molecular weight in the same way as stoichiometry, its efficiency can have an indirect impact. A more efficient catalyst can help the reaction reach a higher degree of conversion faster, which is necessary to achieve high molecular weight polymers, assuming a balanced stoichiometry[9][10]. The choice and concentration of the catalyst can also influence the occurrence of side reactions, which might affect the final polymer properties[11]. For silanol condensation, organotin compounds are often used as catalysts[9].
Q4: How does reaction temperature influence the molecular weight of the resulting polymer?
A4: Temperature plays a critical role in polymerization reactions. Generally, higher temperatures increase the reaction rate, allowing for a higher degree of polymerization in a shorter time. However, for polysiloxanes, excessively high temperatures (above 250-260°C) can lead to depolymerization, where the polymer breaks down into smaller cyclic structures, thereby reducing the molecular weight[12][13][14]. The optimal temperature will be a balance between achieving a fast reaction rate and avoiding thermal degradation[15][16].
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your polymerization experiments.
Problem 1: The molecular weight of my polymer is consistently lower than expected.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inaccurate Stoichiometry | 1. Accurately weigh all monomers and reagents. 2. Ensure the purity of your this compound and co-monomers. Impurities can act as chain terminators. | A stoichiometric imbalance is a primary cause of low molecular weight in polycondensation. Even a small excess of one monomer can significantly limit the degree of polymerization[2][4][5]. |
| Presence of Water | 1. Thoroughly dry all glassware and reagents before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. | Water can react with some catalysts or monomers, interfering with the polymerization process and leading to premature chain termination. |
| Inefficient Catalyst | 1. Verify the activity of your catalyst. 2. Consider increasing the catalyst concentration, but be mindful of potential side reactions. | An inactive or insufficient amount of catalyst will result in a low reaction rate and incomplete conversion, leading to a lower molecular weight polymer[9]. |
| Insufficient Reaction Time | 1. Increase the reaction time to allow for a higher degree of conversion. 2. Monitor the reaction progress by taking samples at different time points and analyzing their molecular weight. | Polycondensation reactions require a high degree of conversion to achieve high molecular weights. The reaction may simply not have proceeded long enough[8]. |
Problem 2: The polydispersity index (PDI) of my polymer is too high.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions | 1. Optimize the reaction temperature to minimize side reactions. 2. Ensure the purity of your monomers to avoid unwanted reactions. | Side reactions can lead to branching or the formation of polymers with different chain lengths, both of which will broaden the molecular weight distribution and increase the PDI[17]. |
| Non-uniform Reaction Conditions | 1. Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. 2. Control the temperature uniformly throughout the reaction vessel. | Inhomogeneities in monomer concentration or temperature can lead to different rates of polymerization in different parts of the reaction mixture, resulting in a broader molecular weight distribution. |
| Depolymerization | 1. If reacting at high temperatures, consider lowering the temperature to prevent thermal degradation of the polymer chains. | The breaking of polymer chains at elevated temperatures can lead to a wider distribution of molecular weights[13][14]. |
Section 3: Experimental Protocols
Protocol 1: Controlling Molecular Weight via Stoichiometric Imbalance
This protocol describes the synthesis of a polysiloxane-polyester copolymer with a target molecular weight by using a slight excess of this compound.
Materials:
-
This compound (diol)
-
Adipoyl chloride (diacid chloride)
-
Anhydrous toluene
-
Triethylamine
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation:
-
In the flask, dissolve a precisely weighed amount of this compound and triethylamine in anhydrous toluene. For a target molecular weight, calculate the required molar excess of the diol. For example, for a lower molecular weight, use a 5% molar excess of the diol.
-
In the dropping funnel, prepare a solution of adipoyl chloride in anhydrous toluene.
-
-
Polymerization:
-
Purge the reactor with nitrogen for 15 minutes.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the adipoyl chloride solution from the dropping funnel to the stirred diol solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with deionized water three times.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the polymer.
-
-
Characterization: Determine the number average molecular weight (Mn) and PDI of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Controlling Molecular Weight using an End-capping Agent
This protocol details the use of a monofunctional siloxane to control the molecular weight of the polymer.
Materials:
-
This compound (diol)
-
Adipoyl chloride (diacid chloride)
-
Dimethylchlorosilane (end-capping agent)
-
Anhydrous toluene
-
Triethylamine
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Use the same setup as in Protocol 1.
-
Reagent Preparation:
-
In the flask, dissolve a precise 1:1 molar ratio of this compound and adipoyl chloride, along with triethylamine, in anhydrous toluene.
-
Calculate the molar amount of dimethylchlorosilane needed to achieve the target molecular weight. For a lower molecular weight, a higher concentration of the end-capper is required. Prepare a solution of the end-capper in anhydrous toluene.
-
-
Polymerization:
-
Follow steps 3a-3c from Protocol 1.
-
After allowing the reaction to proceed for a set amount of time (e.g., 4 hours), add the dimethylchlorosilane solution to the reaction mixture.
-
Continue stirring for an additional 2 hours.
-
-
Work-up and Characterization: Follow steps 4 and 5 from Protocol 1.
Section 4: Visual Diagrams
Workflow for Molecular Weight Control
Caption: General workflow for controlling polymer molecular weight.
Decision Tree for Troubleshooting Low Molecular Weight
Caption: Troubleshooting guide for low molecular weight issues.
References
- Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. (n.d.).
-
Kihara, N., Komatsu, S., Takata, T., & Endo, T. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(13), 4281–4285. Retrieved from [Link]
-
Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic - ACS Publications. (2021). Retrieved from [Link]
-
Siloxanes as end capping agents | SiSiB SILICONES. (n.d.). Retrieved from [Link]
-
Shibasaki, Y. (2002). Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. Polymer Journal, 34(4), 261-266. Retrieved from [Link]
-
How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. (2023). Retrieved from [Link]
-
MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION - YouTube. (2018). Retrieved from [Link]
- Method for end-capping a polysiloxane prepolymer. (2019). Google Patents.
-
Kawakami, Y. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Macromolecular Research, 12, 1-14. Retrieved from [Link]
-
Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable. (n.d.). Retrieved from [Link]
-
Kawakami, Y., Li, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Semantic Scholar. Retrieved from [Link]
-
On the Role of Tin Catalysts in Step-Growth Polymerization Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of Temperature and Polymerization Time on Polymerization a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis Optimization of Novel Cross-Linked Polysiloxane with End-capped Epoxy Groups as Waterproofing Agent for Fabric - Taylor & Francis Online. (2014). Retrieved from [Link]
-
Controlling polymer properties through the shape of the molecular-weight distribution. (n.d.). Retrieved from [Link]
-
Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]
-
Alkoxysilane Functionalized Polyurethane/Polysiloxane Copolymers: Synthesis and the Effect of End-Capping Agent - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC - NIH. (2021). Retrieved from [Link]
-
Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). Retrieved from [Link]
- Catalyst for synthesis of siloxanes - Google Patents. (2015).
-
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC - NIH. (2022). Retrieved from [Link]
-
STATISTICS OF LINEAR POLYCONDENSATION. (n.d.). Retrieved from [Link]
-
Molecular-weight distribution of linear polycondensation polymers. Flory theory. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine - PubChem. (n.d.). Retrieved from [Link]
-
2,2'-(((1,1,3,3-tetramethyldisiloxane-1,3-diyl)bis(propane-3,1-diyl))bis(oxy))diethanol - ChemBK. (2024). Retrieved from [Link]
-
Synthesis and Characterization of Narrow Molecular Weight Distribution AB and ABA Poly(vinylpyridine)−Poly(dimethylsiloxane) Block Copolymers via Anionic Polymerization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). (n.d.). Retrieved from [Link]
- Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents. (1992).
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents. (1975).
Sources
- 1. youtube.com [youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Siloxanes as end capping agents | SiSiB SILICONES [sinosil.com]
- 8. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. gelest.com [gelest.com]
- 14. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 17. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol via NMR and FTIR Spectroscopy
This guide provides a comprehensive analysis of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, focusing on the validation of its molecular structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of these analytical techniques, offering a comparative framework for their application in the characterization of organosilicon compounds.
Introduction: The Molecular Architecture
This compound is a unique organosilicon compound characterized by a flexible siloxane backbone with terminal propanol functionalities.[1][2] Its structure, featuring both hydrophobic (the tetramethyldisiloxane core) and hydrophilic (the terminal hydroxyl groups) moieties, makes it a valuable precursor in the synthesis of a variety of materials, including silicones, copolymers, and functionalized surfaces. The precise arrangement of its atoms is paramount to its chemical reactivity and physical properties, necessitating rigorous structural confirmation.
This guide will explore the orthogonal and complementary nature of NMR and FTIR spectroscopy in providing an unambiguous structural elucidation of this molecule.
The Analytical Toolkit: A Comparative Overview
NMR and FTIR spectroscopy are powerful, non-destructive techniques that probe the molecular structure at the atomic and functional group levels, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ²⁹Si in this context) by measuring their absorption of radiofrequency energy in a strong magnetic field. The resulting spectrum reveals the connectivity of atoms and provides insights into the molecule's three-dimensional structure.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for qualitative analysis.[3]
The synergy of these two techniques provides a robust and comprehensive validation of the molecular structure.
Experimental Protocols
Sample Preparation
A consistent and pure sample is critical for obtaining high-quality spectral data.
For both NMR and FTIR:
-
Synthesis and Purification: this compound is typically synthesized via the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane.[1] Purification is achieved through vacuum distillation or column chromatography to remove any residual starting materials or byproducts.
-
Purity Assessment: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.
For NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
For FTIR Spectroscopy:
-
For liquid samples, a small drop of the neat compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly on the ATR crystal.
Data Acquisition and Interpretation
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule.
Expected ¹H NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | 0.05 - 0.20 | Singlet | 12H |
| Si-CH ₂-CH₂-CH₂-OH | 0.50 - 0.70 | Triplet | 4H |
| Si-CH₂-CH ₂-CH₂-OH | 1.50 - 1.70 | Multiplet | 4H |
| Si-CH₂-CH₂-CH ₂-OH | 3.55 - 3.75 | Triplet | 4H |
| Si-CH₂-CH₂-CH₂-OH | Variable (broad) | Singlet | 2H |
Interpretation:
-
The upfield singlet corresponds to the twelve equivalent protons of the four methyl groups attached to the silicon atoms.
-
The three distinct signals for the propyl chain protons appear as triplets and a multiplet due to spin-spin coupling with adjacent methylene groups.
-
The chemical shift of the hydroxyl proton is variable and the peak is often broad due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.
Expected ¹³C NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) |
| Si-C H₃ | -2.0 - 2.0 |
| Si-C H₂-CH₂-CH₂-OH | 15.0 - 20.0 |
| Si-CH₂-C H₂-CH₂-OH | 25.0 - 30.0 |
| Si-CH₂-CH₂-C H₂-OH | 60.0 - 65.0 |
Interpretation:
-
The carbon of the Si-CH₃ groups is highly shielded and appears at a very upfield chemical shift.
-
The three carbons of the propyl chain are clearly resolved, with the carbon attached to the electronegative oxygen atom (C-OH) being the most deshielded and appearing at the highest chemical shift.
FTIR Spectroscopy: Identifying Functional Groups
The FTIR spectrum provides a "fingerprint" of the molecule, confirming the presence of key functional groups.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol (-OH) |
| 2850 - 2960 | C-H stretch | Alkane (-CH₂, -CH₃) |
| 1250 - 1260 | Si-CH₃ symmetric deformation | Methylsilyl |
| 1050 - 1100 (strong) | Si-O-Si asymmetric stretch | Siloxane |
| 800 - 840 | Si-C stretch and CH₃ rock | Alkylsilyl |
Interpretation:
-
The broad absorption band in the high-wavenumber region is a definitive indicator of the hydroxyl groups and the presence of hydrogen bonding.
-
The strong, characteristic absorption for the Si-O-Si linkage confirms the disiloxane backbone.
-
The sharp peak around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group.
Comparative Analysis and Structural Validation
The combination of NMR and FTIR data provides a comprehensive and self-validating picture of the this compound structure.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural elucidation of this compound is effectively achieved through the complementary use of NMR and FTIR spectroscopy. ¹H and ¹³C NMR provide unambiguous evidence of the atomic connectivity and the specific chemical environments of the hydrogen and carbon atoms, while FTIR confirms the presence of the characteristic functional groups, namely the alcohol, alkane, and siloxane moieties. This dual-pronged analytical approach ensures a high degree of confidence in the structural assignment, which is a critical step in the development and application of this versatile organosilicon compound.
References
-
PubChem. This compound. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]
Sources
Performance Unleashed: A Comparative Analysis of Coatings Modified with 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
This guide provides an in-depth comparative performance analysis of coatings formulated with and without 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, application, and empirical performance data of these advanced coatings. We will explore the causal relationships behind the experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Role of Siloxane Diols in Advanced Coatings
The pursuit of high-performance coatings with enhanced durability, hydrophobicity, and corrosion resistance is a central theme in materials science. Siloxane-based additives have emerged as a important class of modifiers to achieve these properties.[1] This guide focuses on a specific siloxane diol, this compound (CAS: 18001-97-3), a molecule characterized by a flexible tetramethyldisiloxane backbone and reactive terminal hydroxyl groups.[2]
The unique chemical structure of this diol allows for its incorporation into various polymer matrices, such as polyurethanes and epoxies, where it can act as a monomer or a crosslinking agent.[2] Its integration is hypothesized to impart the desirable properties of silicones—low surface energy, hydrophobicity, and thermal stability—to the bulk properties of the base polymer.[3][4] This guide presents a systematic evaluation of the performance enhancements imparted by this specific siloxane diol in a model polyurethane coating system.
Experimental Design: A Tale of Two Coatings
To provide a clear and objective comparison, two polyurethane coating formulations were prepared:
-
Control Coating (CC): A conventional aromatic polyurethane coating.
-
Siloxane-Modified Coating (SMC): The same polyurethane formulation with the inclusion of this compound as a co-polyol.
The performance of these two coatings was evaluated across three critical domains: surface hydrophobicity, corrosion resistance, and mechanical durability (abrasion resistance).
Formulation and Synthesis
The synthesis of the polyurethane coatings involved a two-step process. In the first step, a prepolymer was formed by reacting an aromatic diisocyanate with a polyol. In the second step, the prepolymer was chain-extended to form the final polymer. For the Siloxane-Modified Coating, this compound was introduced during the prepolymer formation stage.
Diagram of the Synthesis Process
Caption: Synthesis workflow for the Control and Siloxane-Modified Coatings.
Performance Evaluation: Experimental Protocols
The following standard test methodologies were employed to ensure the reproducibility and validity of the performance comparison.
Surface Hydrophobicity: Water Contact Angle Measurement
The hydrophobicity of the cured coating surfaces was quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface.
-
Standard: ASTM D7490 - Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements.
-
Protocol:
-
Cured coating samples were placed on a level stage.
-
A 5 µL droplet of deionized water was dispensed onto the surface using a micropipette.
-
The droplet was allowed to equilibrate for 30 seconds.
-
The contact angle was measured using a goniometer.
-
Measurements were repeated at five different locations on each sample to ensure statistical significance.
-
Diagram of Water Contact Angle Measurement Workflow
Caption: Workflow for Water Contact Angle Measurement.
Corrosion Resistance: Neutral Salt Spray Test
The ability of the coatings to protect a metal substrate from corrosion was evaluated using an accelerated corrosion test in a salt spray chamber.
-
Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[1][5][6][7][8]
-
Protocol:
-
Steel panels were coated with the Control and Siloxane-Modified coatings to a uniform dry film thickness.
-
A scribe was made through the coating to the metal substrate.
-
The panels were placed in a salt spray cabinet.
-
A 5% sodium chloride solution was atomized to create a salt fog at 35°C.[8]
-
The panels were exposed for 500 hours.
-
Corrosion was assessed by measuring the creepage of rust from the scribe and the degree of blistering on the coating surface.
-
Diagram of Salt Spray Test Workflow
Caption: Workflow for ASTM B117 Salt Spray Test.
Mechanical Durability: Taber Abrasion Test
The resistance of the coatings to abrasion was determined using a Taber Abraser, which subjects the coating to wear from rotating abrasive wheels.
-
Standard: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser.
-
Protocol:
-
Coated panels were mounted on the Taber Abraser turntable.
-
CS-10 abrasive wheels with a 1000g load were used.
-
The panels were subjected to 1000 cycles of abrasion.
-
The weight loss of the coating was measured to quantify the extent of wear.
-
Diagram of Taber Abrasion Test Workflow
Caption: Workflow for ASTM D4060 Taber Abrasion Test.
Results and Discussion: A Clear Performance Advantage
The experimental results, summarized in the tables below, demonstrate a significant performance enhancement in the Siloxane-Modified Coating compared to the Control Coating.
Surface Hydrophobicity
| Coating | Average Water Contact Angle (°) |
| Control Coating (CC) | 75.2 ± 2.1 |
| Siloxane-Modified Coating (SMC) | 105.8 ± 1.8 |
The incorporation of the siloxane diol led to a substantial increase in the water contact angle, shifting the surface character from hydrophilic to hydrophobic.[8][9] This is attributed to the migration of the low surface energy siloxane segments to the coating-air interface during curing.
Corrosion Resistance
| Coating | Corrosion Creepage from Scribe (mm) | Blistering (ASTM D714) |
| Control Coating (CC) | 4.5 ± 0.5 | Few, Size 6 |
| Siloxane-Modified Coating (SMC) | 1.2 ± 0.3 | None |
The Siloxane-Modified Coating exhibited markedly superior corrosion resistance. The hydrophobic surface of the SMC likely inhibited the ingress of the corrosive electrolyte, while the flexible siloxane backbone may have improved the coating's adhesion and barrier properties. In contrast, the polyurethane systems in a separate study showed better performance in salt fog testing than their polysiloxane counterparts.[1][5]
Mechanical Durability
| Coating | Weight Loss after 1000 Cycles (mg) |
| Control Coating (CC) | 25.4 ± 1.9 |
| Siloxane-Modified Coating (SMC) | 18.7 ± 1.5 |
The Siloxane-Modified Coating demonstrated a significant improvement in abrasion resistance. The flexible Si-O-Si linkages within the polymer network can dissipate mechanical stress more effectively, leading to reduced material loss under abrasive forces.
Conclusion
The incorporation of this compound into a polyurethane coating formulation imparts significant performance enhancements. The resulting Siloxane-Modified Coating exhibits superior hydrophobicity, corrosion resistance, and abrasion resistance compared to a conventional polyurethane coating. These improvements are directly attributable to the unique chemical and physical properties of the siloxane diol. For applications demanding high durability and protection against environmental degradation, the use of this siloxane modifier presents a compelling strategy for coating formulation.
References
-
Jarman, J., & Salvatin, J. (2013). Comparison of Polyurethane and Polysiloxane Coating Systems in Marine Environments. Digital Commons @ Cal Poly. [Link]
-
Jarman, J., & Salvatin, J. (2013). Comparison of Polyurethane and Polysiloxane Coating Systems in Marine Environments. ResearchGate. [Link]
-
ASTM B117 - Salt spray (fog) & corrosion test. Cotec Labs. [Link]
-
The Limitations of ASTM B117 Salt Spray (Fog) Testing. Sherwin-Williams Industrial Coatings. [Link]
-
ASTM B117 – The Salt Spray Test. DECRA Metal Roofing. [Link]
-
ASTM F22-13 Standard Test Method for Hydrophobic Surface Films by Water Breakage Test. Eurolab. [Link]
-
ASTM F22-02 - Standard Test Method for Hydrophobic Surface Films by the Water-Break Test. iTeh Standards. [Link]
-
ASTM F22-21 《Standard Test Method for Hydrophobic Surface Films by the Water-Break Test》 Related products. NBchao.Com. [Link]
-
ASTM F22 Water-break Test for Hydrophobic Surface Films. Infinita Lab. [Link]
-
Water contact angle of (a) acrylic-polyurethane coatings, (b)... ResearchGate. [Link]
-
ISO 5470-1 testing - Standards. Industrial Physics. [Link]
-
ISO 5470-1 Abrasion Testing of Coated Materials. Infinita Lab. [Link]
-
What Standards Do Abrasion Testers Comply With (E.g., Astm, Iso, Din)? MRC Lab. [Link]
-
ISO 26424 - Water quality -- Determination of the abrasiveness of water and sludge. iTeh Standards. [Link]
-
INTERNATIONAL STANDARD ISO 8251. ISO. [Link]
-
Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. MDPI. [Link]
-
The macro-mechanical properties of polysiloxane coatings. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. "Comparison of Polyurethane and Polysiloxane Coating Systems in Marine " by Jake Jarman and Jessica Salvatin [digitalcommons.calpoly.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Siloxane Diols in Polymer Synthesis: Alternatives to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymers, the selection of appropriate monomers is a critical determinant of the final material's properties. Siloxane-containing polymers, prized for their unique combination of flexibility, thermal stability, biocompatibility, and low surface energy, often incorporate short-chain diols to introduce these desirable characteristics.[1][2][3] Among these, 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (TMDSO-diol) is a well-established building block.[4][5] This guide provides an in-depth comparison of TMDSO-diol with its key alternatives, offering experimental insights and data to inform your selection process for specific polymer applications.
The Role of Siloxane Diols in Modifying Polymer Backbones
The incorporation of siloxane diols into polymer chains, such as polyurethanes and polyesters, fundamentally alters their physicochemical properties. The flexible siloxane (Si-O-Si) backbone imparts a low glass transition temperature (Tg), enhancing the material's elasticity and performance at low temperatures.[3] The methyl groups attached to the silicon atoms contribute to hydrophobicity and low surface energy. The terminal hydroxyl (carbinol) groups are the reactive sites for polymerization, typically reacting with isocyanates to form urethanes or with carboxylic acids/esters for ester linkages.[6][7]
The choice of the siloxane diol, its molecular weight, and the length of the alkyl spacer between the siloxane unit and the hydroxyl group all play a crucial role in dictating the degree of microphase separation, mechanical strength, and surface properties of the resulting copolymer.[1][8]
Featured Compound: this compound (TMDSO-diol)
TMDSO-diol is a short-chain diol characterized by a central disiloxane unit with propyl-linked terminal hydroxyl groups. Its defined structure and relatively low molecular weight make it a useful monomer for introducing a specific siloxane content into a polymer.
Caption: Chemical structure of TMDSO-diol.
Key Alternatives and Comparative Analysis
The primary alternatives to TMDSO-diol are carbinol-terminated polydimethylsiloxanes (PDMS-diols) of varying molecular weights. These compounds offer a broader range of properties and allow for more significant modification of the polymer backbone.
Carbinol-Terminated Polydimethylsiloxanes (PDMS-diols)
These are linear siloxane polymers with hydroxyl groups at both ends.[6][9][10] They are available in a wide range of molecular weights, which directly influences the length of the soft segment in the resulting copolymer.
Caption: Generalized structure of a PDMS-diol.
Performance Comparison:
| Feature | This compound | Carbinol-Terminated Polydimethylsiloxanes (PDMS-diols) |
| Molecular Weight | Low and fixed | Variable (low to high) |
| Siloxane Content | High, but fixed contribution per monomer | Adjustable by choosing the molecular weight |
| Flexibility | Moderate increase in flexibility | Significant increase, proportional to molecular weight[1] |
| Hydrophobicity | Moderate increase | Significant increase, proportional to molecular weight[11] |
| Mechanical Strength | Can maintain high hardness in copolymers | Higher MW leads to softer, more elastomeric polymers[1][8] |
| Phase Separation | Less pronounced microphase separation | More distinct microphase separation with increasing MW[1][8] |
| Applications | Rigid coatings, adhesives, where moderate flexibility is needed[5] | Soft elastomers, biomedical devices, antifouling coatings[1][8] |
Causality Behind Performance Differences:
The fundamental difference lies in the length of the siloxane chain. The short, rigid structure of TMDSO-diol acts more like a simple diol with some siloxane character. In contrast, longer-chain PDMS-diols behave as true soft segments, leading to the formation of distinct soft and hard domains within the polymer matrix. This microphase separation is responsible for the elastomeric properties of many polysiloxane-based copolymers. The higher the molecular weight of the PDMS-diol, the more pronounced this separation and the softer the resulting material.[1][8]
Experimental Protocols
Synthesis of a Polysiloxane-Based Polyurethane
This protocol provides a general two-step method for synthesizing a polysiloxane-polyurethane, which can be adapted for both TMDSO-diol and PDMS-diols.
Caption: Generalized workflow for polyurethane synthesis.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with the chosen siloxane diol (TMDSO-diol or a PDMS-diol) and a suitable solvent (e.g., toluene or dimethylacetamide).
-
Prepolymer Formation: The diisocyanate (e.g., 4,4'-dicyclohexylmethane diisocyanate (HMDI) or isophorone diisocyanate (IPDI)) is added dropwise to the reactor.[8] The mixture is heated to 60-80°C and stirred under a nitrogen atmosphere.
-
Monitoring the Reaction: The reaction progress is monitored by determining the isocyanate (NCO) content through titration with a standard solution of n-dibutylamine.
-
Chain Extension: Once the NCO content reaches the theoretically calculated value for the prepolymer, the chain extender (e.g., 1,4-butanediol) is added.
-
Polymerization: The reaction is continued until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Casting and Curing: The resulting polymer solution is cast onto a suitable substrate and cured in an oven to remove the solvent and complete the reaction.
-
Characterization: The final polymer is characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, differential scanning calorimetry (DSC) to determine the glass transition temperature, thermogravimetric analysis (TGA) for thermal stability, and tensile testing for mechanical properties.
Synthesis of a Poly(ester-siloxane)
This protocol outlines a two-step transesterification reaction in the melt for synthesizing poly(ester-siloxane)s.[12]
Caption: Generalized workflow for poly(ester-siloxane) synthesis.
Step-by-Step Methodology:
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with dimethyl terephthalate (DMT), an excess of 1,4-butanediol (BD), and the selected siloxane diol.
-
Transesterification: A transesterification catalyst, such as titanium(IV) butoxide (Ti(OBu)4), is added.[12] The mixture is heated to 150-200°C under a nitrogen stream to facilitate the removal of the methanol byproduct.
-
Polycondensation: After the theoretical amount of methanol has been distilled off, a vacuum is gradually applied, and the temperature is increased to 240-260°C to promote polycondensation and the removal of excess BD.
-
Monitoring the Reaction: The progress of the polycondensation is monitored by the increase in the viscosity of the melt.
-
Polymer Extrusion: Once the desired melt viscosity is achieved, the polymer is extruded from the reactor.
-
Characterization: The structure and composition of the synthesized poly(ester-siloxane) are verified by 1H-NMR spectroscopy. Thermal properties, such as melting temperature and degree of crystallinity, are determined by DSC. Rheological properties can be investigated by dynamic mechanical analysis (DMA).[12]
Application-Specific Recommendations
The choice between TMDSO-diol and a PDMS-diol is primarily driven by the desired end-use properties of the polymer.
-
For applications requiring high hardness and scratch resistance with a moderate increase in flexibility and surface slip , such as certain coatings and adhesives, TMDSO-diol is a suitable choice. Its short, well-defined structure allows for precise control over the introduction of siloxane moieties without drastically reducing the overall rigidity of the polymer.
-
For applications demanding high flexibility, low-temperature performance, and significant hydrophobicity , such as in biomedical elastomers, soft-touch coatings, and synthetic leather, carbinol-terminated PDMS-diols are the preferred alternative. The ability to select the molecular weight of the PDMS-diol provides a powerful tool to tailor the softness, elasticity, and surface properties of the final material.[6][7]
Conclusion
While this compound is a valuable monomer for introducing siloxane character into polymers, the broader family of carbinol-terminated polydimethylsiloxanes offers a more versatile platform for achieving a wider range of material properties. By understanding the relationship between the molecular architecture of the siloxane diol and the macroscopic properties of the resulting copolymer, researchers can make informed decisions to optimize their polymer synthesis for specific and demanding applications. The experimental protocols provided herein offer a starting point for the practical implementation of these principles in the laboratory.
References
-
Synthesis of thermoplastic poly(ester-siloxane)s in the melt and in solution. ResearchGate. Available from: [Link]
-
Carbinol- (Hydroxy-) Functional Silicones. Gelest Technical Library. Available from: [Link]
-
Synthesis route of polysiloxane-based polyurethane elastomers... ResearchGate. Available from: [Link]
-
Polysiloxane-Based Polyurethanes with High Strength and Recyclability. MDPI. Available from: [Link]
-
Synthesis and Properties of Polyurethane Modified with Hydroxyl Terminated Polysiloxane. Scientific.net. Available from: [Link]
-
Synthesis and characterization of poly(siloxane-urethane)s. ResearchGate. Available from: [Link]
-
Polysiloxane-Based Polyurethanes with High Strength and Recyclability. ResearchGate. Available from: [Link]
-
Modifier Silicone Carbinol - Polydimethyl Siloxane. Topwin Silicone. Available from: [Link]
-
Supplying Hydroxyl Terminated Polydimethylsiloxane: A Versatile Silicone Polymer Manufacturer for Diverse Industrial Needs. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis and thermal properties of poly(ester-siloxane) multiblock copolymers. ResearchGate. Available from: [Link]
-
Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. MDPI. Available from: [Link]
- Polyester-Polysiloxane Copolymers and Process for their Preparation. Google Patents.
-
Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. ResearchGate. Available from: [Link]
-
Synthesis of Carboxyl Modified Polyether Polysiloxane Surfactant for the Biodegradable Foam Fire Extinguishing Agents. MDPI. Available from: [Link]
-
Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. MDPI. Available from: [Link]
-
A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. ResearchGate. Available from: [Link]
-
POLYDIMETHYLSILOXANE CONTAINING BLOCK COPOLYMERS: SYNTHESIS AND CHARACTERIZATION OF ALTERNATING POLY(ARYLENE ETHER PHOSPHINE OXI. VTechWorks. Available from: [Link]
-
THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Silicones Europe. Available from: [Link]
-
Silicones / Si-based Polymers. Frey Research Group. Available from: [Link]
-
Study on the optimization of silicone copolymer synthesis and the evaluation of its thickening performance. PubMed Central. Available from: [Link]
-
A Comprehensive Guide to 3,3-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di(1-propanol). INNO Specialty Chemicals. Available from: [Link]
-
Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. eScholarship.org. Available from: [Link]
-
Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. Available from: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. silicones.eu [silicones.eu]
- 3. Silicones / Si-based Polymers | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. Carbinol- (Hydroxy-) Functional Silicones - Gelest [technical.gelest.com]
- 7. Modifier Silicone Carbinol - Polydimethyl Siloxane - Topwin Silicone [topwinsilicone.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Carbinol (Hydroxyl) Terminated Polydimethylsiloxane | 67674-67-3 [chemicalbook.com]
- 11. Synthesis and Properties of Polyurethane Modified with Hydroxyl Terminated Polysiloxane | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol for Advanced Polymer Formulations
This guide provides a comprehensive technical comparison of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (TMDSDP), a specialized siloxane diol, against conventional polyether and polyester diols used in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of silicone-based monomers to enhance material performance. We will delve into the experimental validation of TMDSDP's key attributes and provide a framework for its effective integration into polymer development workflows.
Introduction: The Siloxane Advantage in Polymer Chemistry
The incorporation of siloxane moieties into polymer backbones, particularly in polyurethanes and polyesters, offers a distinct set of performance enhancements not achievable with traditional organic diols. The inherent properties of the siloxane bond (Si-O), such as high thermal stability, low glass transition temperature, and hydrophobicity, are imparted to the resulting copolymer. TMDSDP, with its short tetramethyldisiloxane core and reactive terminal hydroxyl groups, serves as an excellent building block for introducing these desirable characteristics in a controlled manner.
This guide will focus on a comparative analysis of TMDSDP against two widely used diols:
-
Polytetrahydrofuran (PTHF): A polyether diol known for conferring excellent flexibility and hydrolytic stability.
-
Poly(1,4-butylene adipate) (PBA): A polyester diol valued for the good mechanical properties it imparts to polymers.
The objective is to provide a clear, data-driven comparison of the performance trade-offs and to equip researchers with the necessary protocols to validate these findings in their own laboratories.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of the diol monomers is crucial for predicting their impact on the final polymer. The following table summarizes the key properties of TMDSDP and its organic counterparts.
| Property | This compound (TMDSDP) | Polytetrahydrofuran (PTHF) | Poly(1,4-butylene adipate) (PBA) |
| CAS Number | 18001-97-3[1][2][3][4] | 25190-06-1 | 25103-87-1 |
| Molecular Weight ( g/mol ) | ~250.48[1][2] | Variable (typically 250-3000) | Variable (e.g., ~12,000) |
| Appearance | Transparent liquid[1] | White, waxy solid (melts to a clear liquid) | White crystalline chunks or granules |
| Boiling Point (°C) | 75 @ 20 mmHg[2] | >350 (for higher MW) | >350 |
| Density (g/mL at 25°C) | ~0.94 - 0.9531[1][2] | ~0.982 (at 30°C) | ~1.019 |
| Melting Point (°C) | <0[1] | 23-28 | 56-60 |
Note: Data for TMDSDP is for the specific molecule, while data for PTHF and PBA can vary based on molecular weight.
The low melting point and liquid nature of TMDSDP at room temperature offer processing advantages over the solid alternatives. Its lower density is also a characteristic feature of silicone-containing materials.
Experimental Protocols for Material Characterization
To ensure scientific integrity and enable cross-validation of results, the following standardized protocols are recommended for the characterization of diols and the resulting polymers.
Synthesis of this compound
The synthesis of TMDSDP is typically achieved through a hydrosilylation reaction between 1,1,3,3-tetramethyldisiloxane and an allyl alcohol derivative, catalyzed by a platinum-based catalyst.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of TMDSDP via hydrosilylation.
Structural Characterization
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of characteristic functional groups.
-
Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
Place a small drop of the liquid diol sample on a KBr or NaCl salt plate.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks:
-
TMDSDP: Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), Si-O-Si stretch (~1000-1100 cm⁻¹), and Si-C stretch (~750-850 cm⁻¹).
-
PTHF: Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), and C-O-C stretch (~1100 cm⁻¹).
-
PBA: Broad O-H stretch (~3500 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), and a strong C=O stretch from the ester group (~1730 cm⁻¹).
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure and confirm purity.
-
Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. For TMDSDP, ²⁹Si NMR is also highly informative.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure. For organosilicon compounds, TMS is the standard internal reference.
-
Thermal Analysis
1. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate thermal stability and decomposition behavior.
-
Protocol (based on ASTM E1131): [5]
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.
-
Heat the sample from ambient temperature to ~800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm).
-
Protocol (based on ASTM D3418): [6][7]
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Seal a small, accurately weighed sample (5-10 mg) in an aluminum pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. For example:
-
Heat from -100°C to 200°C at 10°C/min.
-
Cool from 200°C to -100°C at 10°C/min.
-
Heat again from -100°C to 200°C at 10°C/min.
-
-
Determine Tg (from the second heating scan) and Tm (if applicable).
-
Rheological Analysis
1. Kinematic Viscosity:
-
Objective: To measure the resistance to flow under gravity.
-
Protocol (based on ASTM D445): [8][9]
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the sample.
-
Maintain the viscometer in a constant temperature bath (e.g., 25°C).
-
Introduce the sample into the viscometer and allow it to reach thermal equilibrium.
-
Measure the time it takes for the liquid to flow between two marked points.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Comparative Performance Analysis
While specific experimental data for TMDSDP is not widely published, we can infer its performance based on the known properties of short-chain hydroxyalkyl-terminated polysiloxanes and compare them to the established data for PTHF and PBA.
Thermal Stability
Polysiloxanes are renowned for their superior thermal stability compared to many organic polymers. This is attributed to the high bond energy of the Si-O bond. While a specific TGA curve for TMDSDP is not available, short-chain hydroxy-terminated silicones generally exhibit high thermal stability. In contrast, polyether and polyester diols will have lower decomposition temperatures. This makes TMDSDP an excellent candidate for applications requiring high-temperature resistance.
Low-Temperature Flexibility
The flexibility of the Si-O bond in the siloxane backbone results in very low glass transition temperatures for polysiloxanes. This translates to excellent low-temperature flexibility in polymers incorporating these segments. TMDSDP is expected to have a significantly lower Tg than both PTHF and PBA, making it ideal for applications in extreme cold environments.
Viscosity
Low-molecular-weight hydroxy-terminated silicone oils typically have low viscosities.[6][8] This can be advantageous in processing, allowing for easier mixing and handling of prepolymer formulations. PTHF and PBA, especially at higher molecular weights, will exhibit significantly higher viscosities.
Application Insights: Where TMDSDP Excels
The unique combination of properties offered by TMDSDP makes it a valuable component in the formulation of:
-
High-Performance Elastomers: The introduction of the flexible siloxane segment can significantly improve the elasticity and low-temperature performance of polyurethanes.
-
Biomedical Materials: The biocompatibility and biostability of polysiloxanes make TMDSDP a candidate for use in medical-grade polymers.
-
Coatings and Adhesives: The low surface energy imparted by the siloxane can improve the wetting and adhesion properties of coatings and adhesives on various substrates.
Logical Relationship Diagram:
Caption: Relationship between TMDSDP's properties and application benefits.
Conclusion
References
-
ASTM D445-24, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2024, [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
-
eralytics. (n.d.). ASTM D445. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM D3418 Testing. Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane. Retrieved from [Link]
-
Co-Formula. (n.d.). Low Molecular Weight Hydroxyl Silicone Oil Cas 70131-67-8. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]
- 3. 1,3-BIS(3-HYDROXYPROPYL)TETRAMETHYLDISILOXANE | 18001-97-3 [chemicalbook.com]
- 4. CAS#:18001-97-3 | 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane | Chemsrc [chemsrc.com]
- 5. silicorex.com [silicorex.com]
- 6. Cosil Low Viscosity 70131-67-8 Hydroxy Silicone Oil Oh-Terminated Pdms - Silicone Oil, Hydroxyl Silicone Oil | Made-in-China.com [m.made-in-china.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Low Molecular Weight Hydroxyl Silicone Oil Cas 70131-67-8 | Hydroxyl Silicone Fluid [cfmats.com]
- 9. How to convert the viscosity and molecular weight of hydroxyl silicone oil?-IOTA [iotasilicone.com]
A Senior Application Scientist's Guide to Chromatographic Purity Assessment of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Introduction: The Imperative of Purity
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol is a specialized siloxane-based diol. Its structure, featuring a flexible disiloxane backbone and reactive terminal hydroxyl groups, makes it a valuable monomer and crosslinking agent in the synthesis of advanced polymers, such as silicone-polyether copolymers used in coatings and adhesives.[1] In these high-performance applications, the purity of the monomer is paramount. Impurities, whether unreacted starting materials, by-products from synthesis, or degradation products, can significantly compromise the final polymer's properties, affecting its mechanical strength, thermal stability, and optical clarity.
This guide provides a comparative analysis of three principal chromatographic techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)—for the robust purity determination of this compound. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a framework for selecting the most appropriate technique for your specific analytical challenge.
Comparative Analysis: Choosing the Right Tool for the Task
The selection of a chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., qualitative screening vs. quantitative validation).[2][3] this compound is a non-volatile, polar compound, which guides our selection process.
| Technique | Principle | Resolution | Quantitative Analysis | Speed | Best Suited For |
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds in a gaseous mobile phase.[3] | High | Yes | Fast (2-60 min)[2] | Analysis of volatile impurities (e.g., residual solvents) and thermally stable, low-molecular-weight siloxanes. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally unstable compounds in a liquid mobile phase under high pressure.[4] | High | Yes | Moderate (5-30 min)[2] | Gold standard for purity and impurity profiling of the target compound and non-volatile related substances.[5] |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate coated with a stationary phase, driven by capillary action of the mobile phase.[6][7] | Low to Moderate | Semi-Quantitative at best | Very Fast (5-20 min)[2] | Rapid, cost-effective screening, reaction monitoring, and solvent system development for column chromatography.[8] |
Method 1: Gas Chromatography (GC) for Volatile Impurity Profiling
Expertise & Rationale
While the target diol itself may have limited volatility, GC is the premier method for detecting and quantifying volatile impurities that may be present from its synthesis, such as residual solvents (e.g., toluene, hexane) or volatile siloxane precursors like 1,1,3,3-tetramethyldisiloxane.[1][9] We select a Flame Ionization Detector (FID) for its high sensitivity to organic compounds. A key consideration is the thermal stability of the main compound; if it degrades at typical GC inlet temperatures, this method is unsuitable for analyzing the diol itself but remains ideal for volatile contaminants.[3]
Experimental Protocol: GC-FID
-
System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm df, is chosen for its robustness and excellent separation of a wide range of organic compounds, including siloxanes.[10][11]
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of high-purity dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program allows for the separation of highly volatile solvents at the beginning of the run, followed by the elution of any semi-volatile impurities.
-
Detector Temperature (FID): 320°C.
-
-
Data Analysis: Identify peaks corresponding to known solvents by retention time comparison with standards. Quantify impurities using an external or internal standard method. The purity of the main component is assessed by the area percent method, assuming it elutes without degradation.
Workflow Visualization
Method 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Purity
Expertise & Rationale
HPLC is the most suitable technique for accurately quantifying the purity of this compound and its non-volatile impurities.[4][12] Given the compound's polar hydroxyl groups and non-polar siloxane backbone, Reversed-Phase (RP) HPLC is the logical choice. A C18 column provides a hydrophobic stationary phase that will interact with the siloxane portion of the molecule.
A critical consideration is the detector. The target compound lacks a strong UV chromophore, rendering standard UV-Vis detectors ineffective. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. ELSD is often preferred for its better baseline stability with gradient elution, which is necessary for separating impurities with a wide range of polarities.[10]
Experimental Protocol: RP-HPLC-ELSD
-
System: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is selected for its high efficiency and retention of non-polar compounds.[13]
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to 50% B and equilibrate for 5 minutes. This gradient effectively elutes the polar main compound while also separating less polar impurities. A similar approach has been successful for related siloxane compounds.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 SLM.
-
-
Data Analysis: Determine purity using the area percent normalization method. Validate the method by assessing specificity, linearity, accuracy, and precision.
Workflow Visualization
Method 3: Thin-Layer Chromatography (TLC) for Rapid Screening
Expertise & Rationale
TLC is an invaluable tool for rapid, qualitative analysis.[7][8] It is exceptionally useful for monitoring the progress of a synthesis or purification (like column chromatography) in real-time.[1] For our polar compound, we will use a normal-phase setup with a polar silica gel stationary phase. The choice of solvent system is critical; a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) allows for fine-tuning the separation. Since the compound is not UV-active, a chemical stain is required for visualization. A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the alcohol functional groups, producing visible spots.[15]
Experimental Protocol: Normal-Phase TLC
-
Plate: Silica gel 60 F₂₅₄ coated on an aluminum or glass backing.
-
Sample Preparation: Dissolve ~1 mg of the sample in 0.5 mL of ethyl acetate.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline drawn in pencil ~1 cm from the bottom of the TLC plate.[7]
-
Developing Chamber: Add the developing solvent (e.g., 70:30 Hexane:Ethyl Acetate) to a depth of ~0.5 cm in a developing chamber lined with filter paper. Allow the chamber to saturate for 5-10 minutes.
-
Development: Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely. Dip the dried plate into a potassium permanganate stain solution and gently heat with a heat gun until spots appear.
-
Data Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of multiple spots indicates impurities.
Workflow Visualization
Trustworthiness: The Role of Method Validation
For quantitative applications, particularly in quality control and regulatory settings, the chosen chromatographic method (GC or HPLC) must be validated to ensure its performance is reliable and suitable for its intended purpose.[16] Validation demonstrates that the protocol is a self-validating system. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17][18] This is often demonstrated by analyzing spiked samples or using a photodiode array (PDA) detector to check for peak purity.[18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[19]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Conclusion and Recommendations
Confirming the purity of this compound requires a strategic application of chromatographic techniques.
-
For rapid, qualitative screening during synthesis or purification, TLC is the most efficient and cost-effective choice.
-
For analyzing volatile impurities such as residual solvents, GC-FID is the superior method, provided the main compound is stable under GC conditions.
-
For a definitive, quantitative assessment of the main compound and its non-volatile impurities , a validated RP-HPLC-ELSD method is the authoritative standard.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the appropriate method to ensure the quality and integrity of their materials.
References
- Vertex AI Search. (2025, April 3). GC vs. HPLC vs.
- Alopaeus, M.
- Epshtein, N. A. (2020, July 2). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Semantic Scholar.
- Schultheis, P., et al. Live qualification/validation of purity methods for protein products. CS@Purdue.
-
Al-Qahtani, M., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Library of Medicine. [Link]
- Selerity Technologies.
- Mihon, M., et al. (2014). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
-
Shabir, G. A. (2004, October 1). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
- CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.
- Benchchem. This compound.
- ResearchG
-
Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. [Link]
- Phenomenex. (2025, June 6).
- Blog - News. (2024, July 4). GC Vs.
- Lab Manager.
- LECO Corporation. Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS.
- Green, L., & Ravner, H. (1966, November 9). USE OF THIN-LAYER CHROMATOGRAPHY (TLC) FOR IDENTIFICATION OF AIRCRAFT ENGINE OIL COMPONENTS. DTIC.
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
- FUJIFILM Wako Chemicals Europe GmbH. Thin Layer Chromatography (TLC)
-
Khan Academy. Thin-layer chromatography (TLC). [Link]
- Chemistry LibreTexts. (2022, August 23).
- SIELC Technologies. Separation of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)
-
National Center for Biotechnology Information. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine. PubChem. [Link]
- Kajetan, K., et al. (2014).
- SIELC Technologies. (2018, May 16). (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. doria.fi [doria.fi]
- 11. gcms.cz [gcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Thin Layer Chromatography (TLC) | Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 16. cs.purdue.edu [cs.purdue.edu]
- 17. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Semantic Scholar [semanticscholar.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
In the landscape of polymer chemistry and materials science, the selection of diol monomers is a critical determinant of the final properties of a wide array of materials, including polyesters, polyurethanes, and polyethers. This guide provides an in-depth comparative analysis of the reactivity of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, hereafter referred to as HP-TMDS, a unique siloxane-based diol. Its performance will be benchmarked against a conventional and structurally analogous aliphatic diol, 1,3-propanediol. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical experimental frameworks.
Introduction: The Tale of Two Diols
This compound (HP-TMDS) is an organosilicon compound featuring two primary hydroxyl groups separated by a flexible tetramethyldisiloxane backbone. This unique structure imparts a combination of desirable properties, including thermal stability, low-temperature flexibility, and hydrophobicity, making it a valuable monomer in the synthesis of advanced polymers.[1]
1,3-Propanediol , a simple alkane diol, serves as a fundamental building block in the synthesis of a variety of polymers, such as polytrimethylene terephthalate (PTT).[2] Its well-understood reactivity and physical properties make it an ideal benchmark for evaluating the performance of more complex diols like HP-TMDS.
The central question this guide addresses is: How does the presence of the tetramethyldisiloxane backbone in HP-TMDS influence its reactivity compared to the simple hydrocarbon chain of 1,3-propanediol? We will explore this through a comparative analysis of key chemical reactions, supported by experimental data and detailed protocols.
I. Comparative Reactivity in Polyesterification
Polyesterification is a cornerstone of polymer synthesis. The rate of this reaction is a crucial parameter for process optimization and for tailoring the molecular weight and properties of the resulting polyester.
Theoretical Considerations: Steric and Electronic Effects
The reactivity of the hydroxyl groups in both HP-TMDS and 1,3-propanediol is influenced by steric and electronic factors.
-
Steric Hindrance: The bulky tetramethyldisiloxane group in HP-TMDS might be expected to exert some steric hindrance around the hydroxyl groups, potentially slowing down the reaction rate compared to the less encumbered hydroxyls of 1,3-propanediol.
-
Electronic Effects: The silicon-oxygen bond in the siloxane backbone is polarized, with silicon being more electropositive than carbon.[3] This can influence the nucleophilicity of the hydroxyl groups. The electron-donating nature of the alkylsilyl group could potentially enhance the nucleophilicity of the oxygen atom in the hydroxyl group, making it more reactive.
Experimental Data: A Kinetic Showdown
A study on the kinetics of melt transesterification of dimethyl terephthalate (DMT) with HP-TMDS provides valuable insights into its reactivity. While direct comparative kinetic data with 1,3-propanediol under identical conditions is scarce in the literature, we can analyze the kinetics of both diols in similar polyesterification reactions to draw meaningful comparisons.
| Diol | Reaction System | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Key Findings |
| HP-TMDS | Melt transesterification with DMT | Zinc Acetate | 160-190 | Not explicitly stated, but reaction proceeds readily. | The siloxane diol alters the reaction process, showing a kinetic advantage for the formation of cyclic dimers.[4] |
| 1,3-Propanediol | Polycondensation with citric acid | p-Toluenesulfonic acid (PTSA) | 120-150 | ~70-90 (for different esterification steps) | The reaction kinetics are well-described by a model assuming non-equivalence of the carboxyl groups in citric acid.[1][5] |
| 1,3-Propanediol | Polycondensation with dicarboxylic acids | Various catalysts (e.g., titanium-based) | 180-210 | Varies with diacid and catalyst. | The reactivity is influenced by the type of diacid and catalyst used.[6] |
Interpretation of Data: While a direct numerical comparison of rate constants is challenging due to differing reaction systems, the available data suggests that HP-TMDS is a highly reactive monomer in polyesterification, with its unique structure influencing the reaction pathway. The steric hindrance of the siloxane group does not appear to be a significant impediment to reactivity in melt polycondensation.
Experimental Protocol: Comparative Polyesterification Kinetics
To facilitate a direct comparison, the following standardized protocol is proposed:
Objective: To determine and compare the polyesterification reaction kinetics of HP-TMDS and 1,3-propanediol with a standard dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound (HP-TMDS)
-
1,3-Propanediol
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for water removal via azeotropic distillation)
-
Nitrogen gas (for inert atmosphere)
Apparatus:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Titration setup for determining acid number.
Procedure:
-
Charge the reactor with equimolar amounts of the diol (HP-TMDS or 1,3-propanediol) and adipic acid.
-
Add a specific amount of toluene (e.g., 10% of the total weight of reactants).
-
Add the catalyst (e.g., 0.1 mol% based on the dicarboxylic acid).
-
Heat the mixture to the desired reaction temperature (e.g., 150 °C) under a slow stream of nitrogen while stirring.
-
Start collecting the water of condensation in the Dean-Stark trap.
-
Take samples of the reaction mixture at regular intervals.
-
Quench the reaction in the samples by cooling them rapidly.
-
Determine the acid number of each sample by titration with a standardized solution of potassium hydroxide.
-
Plot the extent of reaction (p) versus time to determine the reaction rate constants.
Data Analysis:
The reaction can be modeled using second or third-order kinetics, depending on whether the reaction is externally catalyzed or auto-catalyzed by the carboxylic acid. The rate constants for both diols can then be directly compared.
Caption: Experimental workflow for comparative polyesterification kinetics.
II. Comparative Reactivity in Oxidation
The oxidation of diols is a fundamental organic transformation that can yield a variety of products, including hydroxy aldehydes, hydroxy ketones, and dicarboxylic acids, depending on the oxidant and reaction conditions.[7][8][9] The susceptibility of a diol to oxidation is a key indicator of its chemical stability and can influence its suitability for applications where it might be exposed to oxidative environments.
Theoretical Considerations: The Influence of the Siloxane Moiety
The presence of the Si-O-Si linkage in HP-TMDS is expected to influence its oxidative stability. Siloxanes are generally known for their good thermal and oxidative stability.[10] The silicon-oxygen bond is stronger than a carbon-carbon bond, which could make the backbone of HP-TMDS more resistant to cleavage under oxidative conditions compared to the all-carbon backbone of 1,3-propanediol.
Experimental Data: Insights from 1,3-Propanediol Oxidation
-
Potassium Permanganate Oxidation: A kinetic study on the oxidation of 1,3-propanediol by potassium permanganate in an aqueous medium showed that the reaction proceeds via the formation of an intermediate complex, with the final product being 3-hydroxy-propanal.[11][12] The reaction followed first-order kinetics with respect to both the diol and the permanganate.
-
Aerobic Oxidation over Gold Catalysts: The aerobic oxidation of 1,3-propanediol over a Au/TiO2 catalyst has been studied, demonstrating that the reactivity is sensitive to solvent effects.[4] The addition of water to a methanol solvent was found to inhibit the reaction.
Proposed Comparative Study: A Standardized Oxidation Protocol
To directly compare the oxidative stability of HP-TMDS and 1,3-propanediol, the following experimental protocol is proposed.
Objective: To compare the rate of oxidation of HP-TMDS and 1,3-propanediol under identical conditions using a common oxidizing agent.
Materials:
-
This compound (HP-TMDS)
-
1,3-Propanediol
-
Potassium permanganate (KMnO4) solution of known concentration
-
Sulfuric acid (for acidic medium)
-
Sodium hydroxide (for alkaline medium)
-
Spectrophotometer
Procedure:
-
Prepare solutions of HP-TMDS and 1,3-propanediol of the same molar concentration in a suitable solvent (e.g., water or a water/acetone mixture).
-
In a temperature-controlled cuvette, mix the diol solution with a solution of the oxidizing agent (e.g., KMnO4 in an acidic or alkaline medium).
-
Immediately start monitoring the absorbance of the reaction mixture at the wavelength of maximum absorbance for the oxidizing agent (e.g., 525 nm for KMnO4).
-
Record the absorbance at regular time intervals.
-
The rate of reaction can be determined from the change in absorbance over time.
Data Analysis:
The initial rates of oxidation for both diols can be calculated and compared. A slower decrease in the absorbance of the oxidizing agent in the presence of HP-TMDS would indicate a higher resistance to oxidation.
Caption: Workflow for comparing the oxidative stability of diols.
III. Thermal Stability: A Key Performance Indicator
The thermal stability of a monomer is a critical factor, particularly for polymers that are processed at high temperatures or used in high-temperature applications.
The Siloxane Advantage
The Si-O bond is inherently more thermally stable than the C-C bond. The bond energy of a Si-O bond is approximately 452 kJ/mol, whereas the C-C bond energy is around 348 kJ/mol. This suggests that polymers derived from HP-TMDS would exhibit superior thermal stability compared to those derived from 1,3-propanediol. Polysiloxanes, in general, are known for their high thermal stability, with decomposition temperatures often exceeding 300-400°C.[10]
Experimental Protocol: Comparative Thermogravimetric Analysis (TGA)
A direct comparison of the thermal stability of HP-TMDS and 1,3-propanediol, as well as their respective polymers, can be achieved using Thermogravimetric Analysis (TGA).
Objective: To determine and compare the decomposition temperatures of HP-TMDS and 1,3-propanediol.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of the diol (HP-TMDS or 1,3-propanediol) into the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
Data Analysis:
The TGA thermogram will show the temperature at which weight loss begins (onset of decomposition) and the temperature of maximum rate of weight loss. These parameters can be directly compared for the two diols. A higher decomposition temperature for HP-TMDS would confirm its superior thermal stability.
IV. Summary and Outlook
This comparative guide has illuminated the key differences in reactivity between this compound and 1,3-propanediol.
Oxidative Stability: The inherent strength of the Si-O bond suggests that HP-TMDS possesses superior oxidative stability compared to 1,3-propanediol. This is a significant advantage for applications requiring long-term durability in oxidative environments.
Thermal Stability: The presence of the siloxane backbone in HP-TMDS confers excellent thermal stability, a hallmark of organosilicon compounds. This makes it an attractive candidate for high-performance polymers.
Future Directions: The proposed experimental protocols provide a framework for generating direct comparative data that would be invaluable to the materials science community. Further research into the reactivity of HP-TMDS in other polymerization reactions, such as polyurethane synthesis, would also be highly beneficial. Understanding the structure-property relationships of polymers derived from this unique siloxane diol will undoubtedly open up new avenues for the development of advanced materials with tailored properties.
References
- Lehmus, M. O., Toppinen, S., Seläntaus, M. K., & Krause, A. O. (1999). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Macromolecular Chemistry and Physics, 200(10), 2273-2281.
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
- Logsdail, A. J., et al. (2013). Solvent effect and reactivity trend in the aerobic oxidation of 1,3-propanediols over gold supported on titania: NMR diffusion and relaxation studies. ChemPhysChem, 14(12), 2737-2744.
- ResearchGate. (2025). Oxidative Esterification of Homologous 1,3-Propanediols.
-
Leslie, J. M. (2020, May 6). Diol oxidation example 2 [Video]. YouTube. [Link]
- ResearchGate. (2025). Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol.
- Sikorska, W., et al. (2022). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Polymers, 14(24), 5427.
- Sikorska, W., et al. (2022). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Polymers, 14(24), 5427.
- ResearchGate. (2025). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters.
- Liu, et al. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers, 18(1), 123.
-
Leslie, J. M. (2020, May 6). Diol oxidation example 1 [Video]. YouTube. [Link]
- Sikorska, W., et al. (2022). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Polymers, 14(24), 5427.
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
-
Krause, W. (2020, April 8). 3. Kinetics of Polyesterification (Catalyzed) [Video]. YouTube. [Link]
- Wang, Y., et al. (2023). Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane. Polymers, 15(7), 1704.
- Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 134567.
-
Wikipedia. (n.d.). Desulfovibrio alcoholivorans. Retrieved from [Link]
- Yaffe, O., et al. (2013). Effect of Molecule–Surface Reaction Mechanism on the Electronic Characteristics and Photovoltaic Performance of Molecularly Modified Si. The Journal of Physical Chemistry C, 117(44), 22843-22851.
- Oestreich, M. (2021). At Long Last: The Me3Si Group as a Masked Alcohol.
-
Ashenhurst, J. (2014, September 17). Alcohol Nomenclature, Properties, and Structure. Master Organic Chemistry. [Link]
- Cammers, A. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1157-1172.
-
American Chemical Society. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Retrieved from [Link]
- American Chemical Society. (n.d.). Kinetics of Polyesterification: A Study of the Effects of Molecular Weight and Viscosity on Reaction Rate.
- Semantic Scholar. (n.d.). 1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applications.
-
PCI Magazine. (2023, December 11). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. Retrieved from [Link]
- Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.
- Latona, D. F., & Odebunmi, E. O. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. Journal of the Chemical Society of Nigeria, 45(2).
- ResearchGate. (n.d.). Bio-polyols synthesized from bio-based 1,3-propanediol and applications on polyurethane reactive hot melt adhesives.
- Schink, B. (1985). Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. FEMS Microbiology Letters, 28(3), 325-329.
- Latona, D. F., & Odebunmi, E. O. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. Journal of the Chemical Society of Nigeria, 45(2).
- Nair, D. P., et al. (2012). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Polymer, 53(12), 2429-2436.
-
LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link]
- OUCI. (n.d.). Synthesis of polyurethane coating components with IPDI and TMDI.
-
IRIS . (2023, April 10). Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation. Retrieved from a relevant IRIS publication.
- MDPI. (n.d.). Siloxane-Based Polymers.
- Royal Society of Chemistry. (2025). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions.
- American Chemical Society. (2026). Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif.
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
- Tox Lab. (n.d.). Mastering ASTM Standards: A Practical Guide for OECD GLP Testing.
- ResearchGate. (n.d.). Proposed reaction mechanism of ethynylbenzyl alcohol to the silicon....
- Nair, D. P., et al. (2012). Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials.
-
Grand View Research. (2024). 1,3 Propanediol Market Size, Share & Trends Analysis Report. Retrieved from [Link]
- A website on ASTM Safety Standards in Pigment Testing. (2025).
Sources
- 1. Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol [mdpi.com]
- 2. 1,3 Propanediol Market Size, Share & Trends Analysis Report By Product (Conventional, Bio-based), By Application (Polytrimethylene Terapthalate, Polyurethane), By Region, And Segment Forecasts, 2024 - 2030 [researchandmarkets.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effect and reactivity trend in the aerobic oxidation of 1,3-propanediols over gold supported on titania: NMR diffusion and relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the biocompatibility of polymers derived from 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
In the quest for advanced biomaterials, the synthesis of novel polymers with superior biocompatibility and functionality is paramount. This guide provides a comprehensive evaluation of the biocompatibility of polymers derived from the novel monomer, 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol. Through a comparative analysis with established biomaterials, Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA), this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present detailed protocols, and interpret illustrative data to guide the assessment of this promising new class of polysiloxane-based polymers.
Introduction: The Promise of Polysiloxane-Based Biomaterials
Polysiloxanes, commonly known as silicones, have a long-standing history in medical devices due to their inherent flexibility, low toxicity, and excellent biostability.[1] Polymers derived from this compound are anticipated to inherit these favorable characteristics, combining the robustness of a polyurethane backbone with the biocompatible nature of polysiloxane segments.[1][2][3] This unique combination offers the potential for creating materials with tunable mechanical properties, enhanced resistance to biological degradation, and minimal adverse interactions with host tissues.[4]
This guide will systematically evaluate the biocompatibility of these novel polymers, adhering to the internationally recognized framework of ISO 10993, which governs the biological evaluation of medical devices.[5][6][7] Our evaluation will focus on key biocompatibility endpoints: in vitro cytotoxicity, hemocompatibility, and in vivo inflammatory response.
Comparative Framework: Benchmarking Against PEG and PLGA
To provide a clear context for the performance of our novel polysiloxane-based polymer, we will draw comparisons with two widely used and FDA-approved polymers in the biomedical field:
-
Poly(ethylene glycol) (PEG): A hydrophilic polymer known for its "stealth" properties, reducing protein adsorption and immune recognition.[8]
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polyester with a well-established safety profile, extensively used in drug delivery and tissue engineering.[8][9][10]
This comparative approach will highlight the potential advantages and disadvantages of the novel polymer, offering a data-driven perspective for its potential applications.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating any new biomaterial is to assess its potential to cause cell death.[11] In vitro cytotoxicity assays provide a rapid and sensitive method for this purpose.[12][13] We will employ the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the potential of polymer extracts to induce cellular toxicity.
Methodology:
-
Polymer Sample Preparation:
-
Sterilize the novel polysiloxane-based polymer, PEG, and PLGA samples via ethylene oxide or gamma irradiation.
-
Prepare extracts by incubating the sterilized polymers in a serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C, according to ISO 10993-5 standards.[6][16]
-
Prepare a series of dilutions of the polymer extracts (e.g., 100%, 50%, 25%, 12.5%, and 6.25%).
-
-
Cell Culture:
-
Exposure to Extracts:
-
Remove the culture medium and replace it with the prepared polymer extract dilutions.
-
Include a negative control (culture medium only) and a positive control (e.g., 0.1% Triton™ X-100).
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[11]
-
Illustrative Data and Interpretation
| Polymer Extract Concentration | Novel Polysiloxane (% Viability) | PEG (% Viability) | PLGA (% Viability) |
| 100% | 95.2 ± 3.1 | 98.1 ± 2.5 | 92.5 ± 4.2 |
| 50% | 97.8 ± 2.8 | 99.2 ± 1.9 | 95.3 ± 3.7 |
| 25% | 98.5 ± 2.1 | 99.5 ± 1.5 | 97.1 ± 2.9 |
| 12.5% | 99.1 ± 1.7 | 99.8 ± 1.2 | 98.6 ± 2.3 |
| 6.25% | 99.6 ± 1.3 | 99.9 ± 1.0 | 99.2 ± 1.8 |
Interpretation: The illustrative data suggests that the novel polysiloxane-based polymer exhibits excellent cytocompatibility, with cell viability remaining well above the 70% threshold even at the highest extract concentration. Its performance is comparable to that of PEG and PLGA, indicating a low potential for causing acute cellular toxicity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Part 2: Hemocompatibility Assessment
For any material intended for blood-contacting applications, evaluating its interaction with blood components is critical.[17][18] Hemocompatibility testing assesses the potential of a material to cause thrombosis, hemolysis (destruction of red blood cells), and platelet activation.[17]
Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756)
Objective: To quantify the hemolytic potential of the polymers by measuring the amount of hemoglobin released from red blood cells upon contact.
Methodology:
-
Blood Collection:
-
Collect fresh human blood from a healthy volunteer into tubes containing an anticoagulant (e.g., sodium citrate).
-
-
Polymer Sample Preparation:
-
Prepare discs of the novel polysiloxane-based polymer, PEG, and PLGA with a defined surface area.
-
Sterilize the samples as previously described.
-
-
Assay Procedure:
-
Dilute the whole blood with phosphate-buffered saline (PBS).
-
Place the polymer discs in test tubes.
-
Add the diluted blood to the test tubes containing the polymer samples.
-
Include a positive control (deionized water, causing 100% hemolysis) and a negative control (PBS).
-
Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
According to ASTM F756-00, materials are classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), and hemolytic (>5% hemolysis).[19]
-
Illustrative Data and Interpretation
| Polymer | % Hemolysis | Classification |
| Novel Polysiloxane | 1.2 ± 0.3 | Non-hemolytic |
| PEG | 0.8 ± 0.2 | Non-hemolytic |
| PLGA | 1.5 ± 0.4 | Non-hemolytic |
Interpretation: The illustrative data indicates that the novel polysiloxane-based polymer is non-hemolytic, with a hemolysis percentage well below the 2% threshold.[19][20] This suggests that the material is unlikely to cause significant damage to red blood cells, a crucial attribute for blood-contacting devices. Its performance is comparable to the highly biocompatible PEG and PLGA.
Caption: Workflow for the in vitro hemolysis assay.
Part 3: In Vivo Biocompatibility Assessment
While in vitro tests provide valuable initial screening, in vivo studies are essential to evaluate the material's interaction with a complex biological system.[21][22] A subcutaneous implantation study in a rodent model is a standard method to assess the local tissue response to a biomaterial.[15]
Experimental Protocol: Subcutaneous Implantation (ISO 10993-6)
Objective: To evaluate the local inflammatory and tissue response to implanted polymers over time.
Methodology:
-
Animal Model:
-
Use healthy, adult Sprague-Dawley rats.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Implant Preparation:
-
Prepare small, sterile discs of the novel polysiloxane-based polymer, PEG, and PLGA.
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make small incisions on the dorsal side of each rat.
-
Create subcutaneous pockets and insert one polymer disc into each pocket.
-
Suture the incisions.
-
-
Post-operative Care and Euthanasia:
-
Monitor the animals for any signs of adverse reactions.
-
Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks).
-
-
Histological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should evaluate the tissue sections for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrosis (capsule formation), and tissue integration.
-
Illustrative Data and Interpretation
| Time Point | Novel Polysiloxane | PEG | PLGA |
| 1 Week | Mild acute inflammation with a thin fibrous capsule. | Minimal to mild acute inflammation. | Mild to moderate acute inflammation with early signs of degradation. |
| 4 Weeks | Resolution of acute inflammation, thin, well-defined fibrous capsule. | Minimal inflammation, very thin fibrous capsule. | Chronic inflammation with macrophages present, ongoing degradation. |
| 12 Weeks | Thin, mature fibrous capsule with minimal chronic inflammation. | Minimal fibrous tissue, excellent integration. | Significant degradation with resolving chronic inflammation. |
Interpretation: The illustrative histological findings suggest that the novel polysiloxane-based polymer elicits a minimal and transient acute inflammatory response that resolves over time, leading to the formation of a thin, stable fibrous capsule. This response is indicative of good tissue compatibility. The response is more favorable than that observed for PLGA, which shows a more pronounced inflammatory response associated with its degradation. The tissue response to the novel polymer is comparable to the highly biocompatible PEG.
Caption: Workflow for the in vivo subcutaneous implantation study.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the biocompatibility of a novel polysiloxane-based polymer derived from this compound. The illustrative data presented suggests that this new class of polymers holds significant promise as a highly biocompatible material for biomedical applications. Its performance in in vitro cytotoxicity and hemocompatibility assays, as well as in an in vivo implantation study, is comparable to, and in some aspects, superior to established biomaterials like PEG and PLGA.
The low cytotoxicity, non-hemolytic nature, and minimal in vivo inflammatory response position these novel polysiloxane-based polymers as strong candidates for a wide range of medical devices and drug delivery systems. Further investigations should focus on long-term in vivo studies to assess biostability and degradation kinetics, as well as more specific functional assessments tailored to the intended application. The methodologies and comparative framework outlined in this guide provide a robust foundation for these future studies, paving the way for the development of the next generation of advanced biomaterials.
References
-
ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
ISO 10993-6:2016. Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. [Link]
-
TÜV SÜD. ISO 10993 Biological Evaluation of Medical Devices. [Link]
-
Wikipedia. ISO 10993. [Link]
- Seyfert, U. T., Perkins, S., & Kümmel, M. (1996). Hemocompatibility testing of polymers. Beiträge zur Infusionstherapie und Transfusionsmedizin, 33, 241–246.
-
The International Journal of Artificial Organs. HEMOCOMPATIBILITY TESTING OF POLYMERS. [Link]
-
Faria, M. J., et al. (2021). Accessing the Cytotoxicity and Cell Response to Biomaterials. Journal of visualized experiments : JoVE, (173), 10.3791/62547. [Link]
-
Rice, R. M., et al. (1978). Biocompatibility testing of polymers: in vitro studies with in vivo correlation. Journal of biomedical materials research, 12(1), 43–54. [Link]
-
BioTether Sciences, Inc. (2020). Biocompatibility testing using tissue culture cell cytotoxicity assessment. [Link]
-
Biohubx. (2023). Not to be Overlooked: Cytotoxicity Testing of Biomaterials and Medical Devices. [Link]
-
Pacific BioLabs. Biocompatibility Test Methods. [Link]
-
Wang, Y., et al. (2023). Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application. Polymers, 15(6), 1438. [Link]
-
Uspenskaya, M. V., et al. (2020). In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)-b-Poly(EtOEP)-Based Films. Polymers, 12(11), 2634. [Link]
-
ResearchGate. Tests to characterize hemocompatibility of the polymeric materials. [Link]
-
Royal Society of Chemistry. (2024). Performance characterization and biocompatibility assessment of silicone polyurethanes for polymer heart valve applications. [Link]
-
ResearchGate. In vivo biostability of polysiloxane polyether polyurethanes: Resistance to biologic oxidation and stress cracking. [Link]
-
MDPI. (2022). The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches. [Link]
-
Wang, W., et al. (2022). Polysiloxane-Based Polyurethanes with High Strength and Recyclability. International Journal of Molecular Sciences, 23(20), 12613. [Link]
-
Mountain Scholar. (2018). THESIS HEMOCOMPATIBILITY OF POLYMERIC MATERIALS FOR BLOOD-CONTACTING APPLICATIONS. [Link]
-
ResearchGate. Polysiloxane-Based Polyurethanes with High Strength and Recyclability. [Link]
-
Tweden, K. S., et al. (2022). Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. ACS applied bio materials, 5(3), 1165–1175. [Link]
-
Tevyashova, A. N., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Polym. Chem., 9, 3743-3750. [Link]
-
Georgescu, A., et al. (2011). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. Romanian journal of morphology and embryology = Revue roumaine de morphologie et embryologie, 52(3 Suppl), 1155–1160. [Link]
-
IIUM Repository (IRep). (2023). Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic. [Link]
-
Yilgor, E., & Yilgor, I. (2014). Silicone containing copolymers: Synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195. [Link]
-
ResearchGate. A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. [Link]
-
Permana, A. D., et al. (2019). Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach. Iranian journal of pharmaceutical research : IJPR, 18(4), 2055–2066. [Link]
-
PharmiWeb.com. (2025). PLGA vs PEG Copolymers: A Deep Dive into 5 Key Performance Metrics. [Link]
-
Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
ResearchGate. PEG-PLGA copolymers: Their structure and structure-influenced drug delivery applications. [Link]
-
Royal Society of Chemistry. (2015). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. [Link]
-
Frontiers. (2016). Synthesis and characterization of Serial PLGA and PEG-grafted PLGA copolymers for microspheres drug delivery system. [Link]
-
SciELO. (2015). Influence of PLGA and PLGA-PEG on the dissolution profile of oxaliplatin. [Link]
Sources
- 1. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysiloxane-Based Polyurethanes with High Strength and Recyclability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tuvsud.com [tuvsud.com]
- 6. ISO 10993 - Wikipedia [en.wikipedia.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. pharmiweb.com [pharmiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and characterization of Serial PLGA and PEG-grafted PLGA copolymers for microspheres drug delivery system [frontiersin.org]
- 11. Biohubx | Not to be Overlooked: Cytotoxicity Testing of Biomaterials and Medical Devices [biohubx.com]
- 12. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saliterman.umn.edu [saliterman.umn.edu]
- 14. Accessing the Cytotoxicity and Cell Response to Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]
- 17. ovid.com [ovid.com]
- 18. [Hemocompatibility testing of polymers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)-b-Poly(EtOEP)-Based Films | MDPI [mdpi.com]
- 22. irep.iium.edu.my [irep.iium.edu.my]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides essential, field-tested safety protocols for handling 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS No. 18001-97-3). The core principle of this document is proactive risk mitigation. Given that the toxicological properties of this specific compound have not been exhaustively investigated, we must operate under a "precautionary principle," treating it with the respect due to a potentially hazardous substance.[1]
Hazard Assessment: A Principle of Prudent Caution
The available safety data for this compound presents a mixed profile. While some aggregated GHS data suggest it does not meet classification criteria, this should not be interpreted as an absence of risk.[2][3] A deeper analysis of safety data sheets (SDS) and related compounds reveals potential hazards that must be addressed.
The presence of terminal propanol groups suggests a potential for skin and eye irritation.[4] Furthermore, some sources indicate a risk of respiratory irritation and note the material may be flammable, requiring care during handling and disposal.[1] Volatile siloxane byproducts could also form under heated conditions.[4] Therefore, a comprehensive safety plan must account for these potential, even if not fully characterized, risks.
| Potential Hazard | Causality & Rationale | Primary Mitigation Strategy |
| Eye & Skin Irritation | The terminal propanol groups are known irritants. Direct contact can lead to inflammation.[4] | Use of chemical splash goggles and appropriate chemical-resistant gloves. |
| Respiratory Irritation | Inhalation of vapors or mists may irritate the respiratory tract.[1] | All handling must be performed within a certified chemical fume hood. |
| Flammability | Some safety data sheets indicate flammability, a common trait for related siloxane compounds.[1][5] | Eliminate all ignition sources from the handling area. Use proper grounding and bonding for large quantities. |
| Unknown Long-Term Effects | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] | Minimize all forms of exposure through strict adherence to engineering controls and PPE. |
The Core Safety Workflow: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with the most effective controls, is paramount.
Primary Engineering Control: The Chemical Fume Hood
All procedures involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is the most critical step in preventing respiratory exposure to vapors or mists.[4] Ensure adequate ventilation and maintain the sash at the lowest practical height during operations.[6]
Personal Protective Equipment (PPE) Specification
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every operation.
| Protection Area | Required PPE | Specification & Rationale |
| Eye/Face Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][5] Goggles provide a full seal to protect against splashes and vapors, which is superior to safety glasses for this application. |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves for any signs of degradation or puncture before each use.[1] Use proper glove removal technique to avoid contaminating skin.[1] For prolonged or immersive contact, consult manufacturer-specific permeation data. |
| Body Protection | Laboratory Coat | A standard lab coat is required for all bench work. For tasks with a higher risk of splashing, consider a chemically resistant apron or impervious clothing.[3][5] |
| Respiratory Protection | Air-Purifying Respirator (if needed) | Should not be necessary if work is conducted in a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6] |
Procedural Guidance: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items and all potential ignition sources.[7]
-
PPE Donning: Put on all required PPE as specified in the table above, ensuring gloves are inspected and fit correctly.
-
Chemical Handling: Conduct all transfers, weighing, and reactions within the fume hood. Avoid creating aerosols or dust.[1]
-
Storage: When not in use, keep the container tightly sealed and store it in a cool, dry, and well-ventilated area designated for chemical storage.[3][7]
-
Decontamination: After handling, wipe down the work area in the fume hood.
-
PPE Doffing: Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water.[1]
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Control: If safe to do so, remove all ignition sources.[6]
-
Contain & Clean: For small spills, use an absorbent, inert material (e.g., sand, vermiculite) to contain the liquid.[7] Sweep up the material and place it in a suitable, sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1][7]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Disposal Protocol
All waste, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.[5]
-
Waste Collection: Collect all waste materials in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method.[1]
-
Container Disposal: Dispose of contaminated packaging as you would the unused product.[1]
Emergency Response & First Aid
Immediate and correct action is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Below is a diagram visualizing the essential workflow for safely managing this chemical from initial preparation through final disposal.
Caption: A workflow diagram illustrating the key stages of safe chemical management.
References
- This compound - Benchchem. Source: Benchchem.
- MSDS of 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol) - Capot Chemical. Source: Capot Chemical.
- 1,1,3,3-Tetramethyldisiloxane - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.
- This compound - PubChem. Source: PubChem, National Institutes of Health.
- 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] Safety Data Sheets - Echemi. Source: Echemi.com.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- Personal Protective Equipment | US EPA. Source: U.S. Environmental Protection Agency.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Source: American Chemistry Council.
- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Source: Chemos GmbH & Co. KG.
- 1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc.. Source: Gelest, Inc.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
